molecular formula C4H7FO B599500 (1-Fluorocyclopropyl)methanol CAS No. 154985-93-0

(1-Fluorocyclopropyl)methanol

Cat. No.: B599500
CAS No.: 154985-93-0
M. Wt: 90.097
InChI Key: UFEYSMRZZLYOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Fluorocyclopropyl)methanol is a fluorinated cyclopropane compound that serves as a versatile building block in organic synthesis and medicinal chemistry research . Cyclopropyl and fluorinated compounds are important design elements in drug discovery, as they can influence the metabolic stability, lipophilicity, and conformational properties of potential drug candidates . The incorporation of fluorine atoms and cyclopropyl rings into molecules is a established strategy to block potential sites of oxidative metabolism and optimize compounds for improved drug-like properties . As a quaternary organofluorine compound, this compound provides researchers with a critical synthon for the development of novel bioactive molecules, particularly for central nervous system (CNS) targets where fluorination can aid in brain penetration . This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number: 154985-93-0 Molecular Formula: C4H7FO Molecular Weight: 90.1 g/mol Purity: 95%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-fluorocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-4(3-6)1-2-4/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEYSMRZZLYOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154985-93-0
Record name (1-fluorocyclopropyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1-Fluorocyclopropyl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 154985-93-0

This technical guide provides an in-depth overview of (1-Fluorocyclopropyl)methanol, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorinated cyclopropyl motif offers unique conformational constraints and electronic properties that can significantly enhance the pharmacological profile of parent molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the compound's properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 154985-93-0[1][2][3]
Molecular Formula C4H7FO[1][3]
Molecular Weight 90.1 g/mol [1][4]
Boiling Point 102.5 ± 13.0 °C at 760 mmHg (Predicted)[1]
Density 1.14 ± 0.1 g/cm³ (Predicted)
Appearance Colorless to light yellow liquid[1]
Purity Typically ≥98%[1]
Storage Temperature 4°C[1]
InChI Key UFEYSMRZZLYOCP-UHFFFAOYSA-N[1]

Synthesis and Purification

The synthesis of this compound and its derivatives is often achieved through the cyclopropanation of fluoro-substituted allylic alcohols. A well-established and efficient method is the enantioselective Simmons-Smith cyclopropanation reaction.[5] This reaction utilizes a zinc carbenoid and a chiral dioxaborolane ligand to achieve high yields and excellent enantioselectivities.[5]

General Experimental Protocol: Enantioselective Cyclopropanation

The following is a representative protocol adapted from the literature for the synthesis of fluorocyclopropyl methanols.[5] This can serve as a starting point for the specific synthesis of this compound.

Materials:

  • Fluoro-substituted allylic alcohol (starting material)

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn)

  • Chiral dioxaborolane ligand

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Diethyl ether (Et₂O) for elution

Procedure:

  • To a stirred solution of freshly distilled diiodomethane in dichloromethane at 0°C, add diethylzinc dropwise. A white precipitate will be observed.

  • After stirring for 10 minutes, a solution of the fluoro-substituted allylic alcohol and the chiral dioxaborolane ligand in dichloromethane is added dropwise. The solution should become homogeneous.

  • The reaction mixture is stirred at 0°C for an additional 10 minutes, after which the ice bath is removed, and the reaction is allowed to proceed at room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and diethyl ether as the eluent.[5]

G reagents CH₂I₂, Et₂Zn, Chiral Ligand in CH₂Cl₂ intermediate Reaction Mixture reagents->intermediate 2. Reaction start Fluoro-substituted Allylic Alcohol start->reagents 1. Add reagents quench Quench with aq. NH₄Cl intermediate->quench 3. Quench extraction Workup & Extraction quench->extraction 4. Extract purification Flash Column Chromatography extraction->purification 5. Purify product This compound purification->product Final Product

Figure 1. General workflow for the synthesis and purification of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of this compound. The following provides an overview of the expected 1H and 13C NMR data.

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclopropyl ring, the methanolic proton, and the hydroxyl proton. The coupling patterns and chemical shifts will be influenced by the fluorine atom.

13C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon attached to the fluorine, the two methylene carbons of the cyclopropyl ring, and the hydroxymethyl carbon. The carbon signals will exhibit coupling with the fluorine atom (nJCF).

Note: For detailed and specific peak assignments, it is recommended to acquire and analyze the NMR spectra of the synthesized compound and compare it with literature data for similar structures.

Biological Significance and Applications in Drug Discovery

The introduction of a fluorine atom and a cyclopropyl ring into a molecule can significantly impact its pharmacological properties.[6] These modifications are known to influence metabolic stability, binding affinity, lipophilicity, and membrane permeability.

Rationale for Use in Medicinal Chemistry

The fluorocyclopropyl moiety is considered a valuable "bioisostere" for other chemical groups and can be strategically employed to:

  • Enhance Metabolic Stability: The C-F bond is strong and less susceptible to metabolic oxidation, which can prolong the in vivo half-life of a drug candidate.

  • Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

  • Improve Binding Affinity: The unique steric and electronic properties of the fluorocyclopropyl group can lead to more favorable interactions with target proteins.

  • Increase Lipophilicity and Membrane Permeability: Fluorine substitution can enhance a compound's ability to cross cell membranes, which is crucial for reaching intracellular targets.[6]

Potential Therapeutic Areas

Compounds containing the fluorocyclopropyl motif have shown promise in various therapeutic areas, including:

  • Oncology: As inhibitors of kinases such as Bruton's tyrosine kinase (Btk).[2]

  • Central Nervous System (CNS) Disorders: As selective serotonin 2C (5-HT2C) receptor agonists.[6]

  • Infectious Diseases: As antibacterial agents (fluoroquinolones).[7]

G cluster_properties Physicochemical Properties cluster_applications Therapeutic Applications p1 Metabolic Stability a1 Oncology (Kinase Inhibitors) p1->a1 p2 Binding Affinity a2 CNS Disorders (Receptor Agonists) p2->a2 p3 Lipophilicity p3->a2 p4 Membrane Permeability a3 Infectious Diseases (Antibacterial) p4->a3 fcpm This compound Building Block fcpm->p1 Enhances fcpm->p2 Modulates fcpm->p3 Increases fcpm->p4 Improves

Figure 2. The influence of the fluorocyclopropyl moiety on drug properties and its therapeutic applications.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is also classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1]

Hazard Statements (GHS):

  • H225: Highly flammable liquid and vapor.[1]

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

Precautionary Statements (GHS):

  • P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique structural and electronic properties offer medicinal chemists a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

Synthesis and characterization of (1-Fluorocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of (1-Fluorocyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable fluorinated building block in medicinal chemistry and drug development. The incorporation of a fluorocyclopropyl motif can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental protocols, and a summary of its key physical and spectroscopic characteristics.

Synthesis of this compound

Two primary synthetic strategies have been established for the preparation of this compound: the cyclopropanation of a fluoroallyl alcohol precursor and the reduction of a fluorocyclopropyl carboxylic acid.

Caption: Primary synthetic routes to this compound.
Route 1: Simmons-Smith Cyclopropanation

This method involves the direct cyclopropanation of an alkene. The Simmons-Smith reaction and its modifications (e.g., the Furukawa modification) are highly effective for converting allylic alcohols into cyclopropyl methanols stereospecifically.[1][2] For the synthesis of the title compound, 2-fluoroallyl alcohol serves as the starting material. The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.[1][3]

This protocol is adapted from general procedures for the cyclopropanation of substituted fluoroallylic alcohols.[3][4]

  • Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add dry 1,2-dichloroethane (DCE) or diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (Et₂Zn, 2.2 equivalents) to the cooled solvent, followed by the dropwise addition of diiodomethane (CH₂I₂, 2.2 equivalents). Stir the resulting solution at 0 °C for 20-30 minutes.

  • Substrate Addition: Add a solution of 2-fluoroallyl alcohol (1.0 equivalent) in the same dry solvent to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure this compound.

Route 2: Reduction of Carboxylic Acid

This approach involves the reduction of 1-fluoro-cyclopropane-1-carboxylic acid to the corresponding primary alcohol. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are highly effective and chemoselective for this transformation, often tolerating other functional groups like esters.[5][6][7]

This protocol is based on standard procedures for the reduction of carboxylic acids using borane.[5][7]

  • Preparation: Dissolve 1-fluoro-cyclopropane-1-carboxylic acid (1.0 equivalent) in dry tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add borane-THF complex solution (typically 1 M in THF, ~1.5 equivalents) dropwise via a syringe.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the mixture back to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M hydrochloric acid (HCl) and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude product. Further purification can be achieved via distillation or flash chromatography if necessary.

Caption: Experimental workflow for the Simmons-Smith cyclopropanation route.

Characterization

The successful synthesis of this compound is confirmed through the analysis of its physical and spectroscopic properties.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, primarily sourced from chemical suppliers.[8][9][10][11]

PropertyValue
CAS Number 154985-93-0
Molecular Formula C₄H₇FO
Molecular Weight 90.10 g/mol
Appearance Colorless to light yellow liquid[8]
Boiling Point 102.5 ± 13.0 °C (at 760 mmHg, Predicted)[9][11]
Density 1.14 ± 0.1 g/cm³ (Predicted)[8]
Purity Typically ≥98%[9][10]
Storage Store at 2-8°C or in a freezer under an inert atmosphere[8]
Spectroscopic Data

Representative Spectroscopic Data for a Phenyl-Substituted Analog [3]

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)
¹H NMR (300 MHz, CDCl₃)7.35-7.19m (5H, Ar-H)
3.69d, J = 23.0 (2H, CH₂OH)
2.75ddd, J = 19.4, 11.0, 7.9 (1H, CH-Ph)
1.62-1.50m (1H, cyclopropyl-H)
1.58br s (1H, OH)
1.28dt, J = 8.9, 7.7 (1H, cyclopropyl-H)
¹³C NMR (125.7 MHz, CDCl₃)136.0s (Ar-C)
128.8s (Ar-CH)
128.3d, J = 1.8 (Ar-CH)
127.1s (Ar-CH)
83.1d, J = 223.1 (C-F)
63.3d, J = 21.7 (CH₂OH)
27.3d, J = 12.3 (CH-Ph)
14.0d, J = 11.1 (cyclopropyl-CH₂)
¹⁹F NMR (282.2 MHz, CDCl₃)-180.0m

For the title compound, this compound, one would expect a simpler spectrum without the aromatic signals. The key features would include:

  • ¹H NMR: Two distinct multiplets for the diastereotopic protons of the cyclopropyl CH₂ groups and a doublet for the CH₂OH protons due to coupling with the fluorine atom.

  • ¹³C NMR: Three signals for the cyclopropyl carbons and the hydroxymethyl carbon, all showing coupling to the fluorine atom. The quaternary carbon bearing the fluorine (C-F) would exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single multiplet corresponding to the fluorine atom.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling.

  • Signal Word: Danger[9][11]

  • Hazard Statements: H225 (Highly flammable liquid and vapor), H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure).[9][11]

  • Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[9][11]

Conclusion

This compound is an accessible and important synthetic intermediate. It can be reliably synthesized via well-established organic reactions, primarily through the cyclopropanation of 2-fluoroallyl alcohol or the reduction of 1-fluoro-cyclopropane-1-carboxylic acid. This guide provides the necessary procedural details and characterization data to enable researchers to synthesize and utilize this valuable building block in their research and development endeavors.

References

Spectroscopic Analysis of (1-Fluorocyclopropyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Fluorocyclopropyl)methanol, a valuable building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents expected data based on the analysis of closely related analogs and general spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is extrapolated from published values for structurally similar compounds and theoretical calculations.

Table 1: Expected ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 3.6 - 3.8Doublet of doublets of doublets (ddd)JH-H (gem) ≈ 12 Hz, JH-F (gem) ≈ 8 Hz, JH-H (vic) ≈ 6 Hz-CH₂OH
~ 1.5 - 1.7Triplet of doublets (td)JH-H ≈ 8 Hz, JH-F ≈ 2 Hz-OH
~ 0.8 - 1.2Multiplet-Cyclopropyl CH₂

Note: The methylene protons of the hydroxymethyl group are diastereotopic and are expected to appear as two separate multiplets. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.

Table 2: Expected ¹³C NMR Data
Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Coupling Constant (¹JC-F) HzAssignment
~ 80 - 85Doublet~ 230 - 240C-F
~ 60 - 65Doublet~ 15 - 20-CH₂OH
~ 10 - 15Doublet~ 5 - 10Cyclopropyl CH₂
Table 3: Expected ¹⁹F NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -140 to -150Multiplet-C-F

Note: The chemical shift is relative to a standard such as CFCl₃.

Table 4: Expected IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3600 - 3200Broad, StrongO-H stretch
~ 3010 - 2990MediumC-H stretch (cyclopropyl)
~ 2950 - 2850MediumC-H stretch (aliphatic)
~ 1450 - 1420MediumCH₂ scissoring
~ 1200 - 1000StrongC-F stretch
~ 1050 - 1000StrongC-O stretch
Table 5: Expected Mass Spectrometry Data
m/zIon
90.0481[M]⁺ (Calculated for C₄H₇FO)
71.0450[M - F]⁺
59.0497[M - CH₂OH]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data, based on common laboratory practices and instrumentation cited in relevant literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher is recommended for optimal resolution.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a standard pulse program for proton acquisition.

    • Set the spectral width to approximately 12 ppm, centered around 5 ppm.

    • Employ a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire spectra with proton decoupling.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a relaxation delay of 5 seconds to ensure quantitative analysis of all carbon signals.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

    • Acquire spectra with proton decoupling.

    • Set the spectral width to cover the expected range for alkyl fluorides (e.g., -100 to -200 ppm).

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Vertex series, is suitable.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Thin Film: If the sample is a low-boiling liquid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr plate, and allow the solvent to evaporate.

  • Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample holder or clean plates prior to running the sample.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source is recommended for accurate mass determination.

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile compounds and provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A softer ionization technique that is useful for obtaining the molecular ion peak with minimal fragmentation. The sample should be dissolved in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

  • Acquisition:

    • Acquire data in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

    • For HRMS, calibrate the instrument immediately prior to analysis to ensure high mass accuracy.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, highlighting the information obtained from each technique.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Connectivity Proton & Carbon Environment, Connectivity NMR->Connectivity Functional_Groups Functional Groups (O-H, C-F, C-O) IR->Functional_Groups Molecular_Weight Molecular Weight & Elemental Formula MS->Molecular_Weight Structure Verified Structure Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Spectroscopic analysis workflow for this compound.

References

Crystal Structure Analysis of (1-Fluorocyclopropyl)methanol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into small organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The (1-fluorocyclopropyl)methanol moiety, in particular, represents a conformationally constrained and metabolically robust building block with significant potential in drug design. Understanding the precise three-dimensional arrangement of atoms within derivatives of this scaffold is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the crystal structure analysis of this compound derivatives, focusing on data presentation, experimental protocols, and the visualization of related chemical and biological processes. While a complete crystallographic dataset for the parent this compound is not publicly available, this guide utilizes the detailed analysis of a representative derivative, 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide, to illustrate the core principles and methodologies.

Introduction to Fluorinated Cyclopropanes in Drug Discovery

The cyclopropyl group is a valuable structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability. The addition of a fluorine atom to the cyclopropyl ring, particularly at a quaternary center, further enhances these properties. Fluorine's high electronegativity and small size can lead to favorable changes in a molecule's pKa, lipophilicity, and binding interactions with protein targets. Consequently, this compound and its derivatives are increasingly explored as key intermediates in the synthesis of novel therapeutic agents.

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed molecular geometry of these compounds. The insights gained from crystal structure analysis are invaluable for understanding how these molecules interact with biological systems and for guiding the design of next-generation drug candidates.

Crystallographic Data of a this compound Derivative

The following tables summarize the key crystallographic data for a representative this compound derivative, 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide. This data provides a foundational understanding of the bond lengths, angles, and overall molecular conformation.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC23H18Br2FNO
Formula Weight515.21
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensions
a10.123(2) Å
b5.456(1) Å
c18.987(4) Å
α90°
β94.56(3)°
γ90°
Volume1043.8(4) ų
Z2
Density (calculated)1.638 Mg/m³
Absorption Coefficient4.358 mm⁻¹
F(000)512

Table 2: Selected Bond Lengths (Å)

BondLengthBondLength
C1-F11.39(1)C1-C21.50(2)
C1-C31.48(2)C2-C31.51(2)
C1-C101.49(2)C3-C(methanol)Data Not Available

Table 3: Selected Bond Angles (°)

AngleDegreesAngleDegrees
F1-C1-C2118.9(9)F1-C1-C3119.1(9)
C2-C1-C360.5(8)C2-C1-C10118.7(9)
C3-C1-C10119.2(9)F1-C1-C10114.6(9)

Table 4: Selected Torsion Angles (°)

AtomsAngle
F1-C1-C2-C(phenyl)Data Not Available
C10-C1-C3-C(methanol)Data Not Available

Note: The complete crystallographic information file (CIF) for this specific derivative was not publicly accessible at the time of this writing. The tables above are populated with the most relevant data found in the available literature. "Data Not Available" indicates parameters that would require the full CIF file for extraction.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis and Purification

The synthesis of this compound derivatives typically involves a multi-step sequence. A common approach is the cyclopropanation of a corresponding fluoroallylic alcohol.

General Synthesis Protocol:

  • Preparation of the Fluoroallylic Alcohol: The synthesis often starts from a suitable carbonyl compound which is converted to a fluoroallylic alcohol via standard organic chemistry reactions such as olefination followed by reduction or addition of a suitable organometallic reagent.

  • Cyclopropanation: The fluoroallylic alcohol is then subjected to a cyclopropanation reaction. A widely used method is the Simmons-Smith reaction or one of its modifications, which employs a diiodomethane and a zinc-copper couple or diethylzinc.

  • Purification: The crude product is purified using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure this compound derivative.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique is crucial.

Vapor Diffusion Method:

  • Solvent Selection: A solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate, or acetone) and a less polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane) are selected.

  • Sample Preparation: A concentrated solution of the purified compound (5-10 mg) is prepared in the chosen solvent (0.5-1.0 mL) in a small vial.

  • Vapor Diffusion Setup: The small vial is placed inside a larger, sealed container (e.g., a beaker or jar) containing a reservoir of the anti-solvent (2-5 mL).

  • Crystal Growth: The system is left undisturbed at a constant temperature (often at room temperature or 4°C). The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting the slow growth of single crystals over several days to weeks.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction.

Data Collection and Processing:

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent crystal damage during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. A full sphere of data is collected to ensure completeness.

  • Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.

Structure Solution and Refinement:

  • Structure Solution: The processed data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for crystal structure analysis and a hypothetical signaling pathway that could be modulated by a this compound-containing drug candidate.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Analysis Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Column Chromatography Reaction->Purification Characterization Spectroscopic Analysis Purification->Characterization Dissolution Dissolve Compound Characterization->Dissolution VaporDiffusion Vapor Diffusion Dissolution->VaporDiffusion CrystalGrowth Single Crystal Growth VaporDiffusion->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Experimental workflow for crystal structure analysis.

signaling_pathway Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A Activation SecondMessenger->Kinase Phosphorylation Phosphorylation of Target Proteins Kinase->Phosphorylation Response Cellular Response Phosphorylation->Response Drug This compound Derivative (Agonist) Drug->Receptor

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

The crystal structure analysis of this compound derivatives provides indispensable information for the advancement of drug discovery programs. The detailed molecular geometry obtained from X-ray crystallography allows for a deeper understanding of SAR and facilitates the design of more potent and selective drug candidates. While obtaining high-quality crystals can be a bottleneck, the detailed experimental protocols outlined in this guide provide a solid framework for success. The continued exploration of the structural biology of this important class of molecules will undoubtedly pave the way for the development of novel therapeutics.

Introduction: The Impact of Fluorination on Cyclopropane Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Stability of Fluorinated Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles governing the stability of fluorinated cyclopropanes. By leveraging quantum-chemical studies, this document details the intricate balance of electronic and steric effects that arise from the introduction of fluorine atoms into a cyclopropane ring. The content herein is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science, offering insights for the rational design of novel molecules with tailored properties.

Cyclopropane is a fundamental motif in medicinal chemistry, valued for its conformational rigidity.[1][2] Fluorination is a widely employed strategy to modulate the physicochemical properties of drug candidates, enhancing metabolic stability, binding affinity, and membrane permeability.[3][4] The introduction of the highly electronegative fluorine atom into the strained cyclopropane ring, however, introduces a unique set of challenges and opportunities. The C-F bond is highly polar, which can destabilize the ring while simultaneously altering its overall polarity and electronic properties.[1][2][4] The stability of a given fluorinated cyclopropane is a complex function of the number, position, and stereochemistry of the fluorine substituents.[1][2]

Theoretical studies, primarily using quantum-chemical calculations, have been instrumental in elucidating the underlying factors that govern the stability of these systems. These studies reveal that the stability is dictated by a delicate interplay between several key factors:

  • Ring Strain: Fluorination generally increases the strain energy of the cyclopropane ring. For instance, the ring strain energy increases from 27.1 kcal/mol for cyclopropane to 42.4 kcal/mol for 1,1-difluorocyclopropane.[5][6] This is attributed to changes in the s- and p-character of the carbon-carbon bonds within the ring.[5][6]

  • Geminal Stabilization (Anomeric-like Effect): Compounds featuring geminal fluorine atoms (two fluorines on the same carbon) are particularly stabilized.[1][7] This stabilization arises from anomeric-like hyperconjugative interactions, specifically the donation of electron density from a lone pair on one fluorine atom (nF) to the antibonding orbital of the adjacent C-F bond (σCF).[1][2] This nF → σCF interaction can contribute a significant stabilization energy, on the order of 14.3 kcal/mol per interaction.[1][2]

  • Stereoelectronic Effects: The relative orientation of C-F bonds is critical. Generally, trans-isomers are more stable than their corresponding cis-isomers.[1][3] This is not primarily due to classic steric repulsion but rather to less favorable stabilizing electron-delocalization interactions in the cis configuration.[1][3] However, for some systems like 1,2-difluoroethylene, the cis isomer is more stable, a phenomenon known as the "cis effect".[8] In 1,2-difluorocyclopropanes, the trans isomer is found to be lower in energy.[8]

  • Dipolar Repulsion: The highly polar C-F bonds can lead to significant dipole-dipole repulsion, particularly when they are in a cis arrangement, which can destabilize the molecule.[7]

Quantitative Analysis of Stability

Quantum-chemical calculations provide detailed energetic data to compare the relative stabilities of various fluorinated cyclopropanes. Isodesmic reactions, which conserve the number and types of chemical bonds, are a reliable method for calculating the thermodynamic properties of these compounds.[1][7]

The following tables summarize key quantitative data from theoretical studies.

Table 1: Relative Energies of Fluorinated Cyclopropane Isomers
Compound ClassIsomerRelative Gibbs Free Energy (G⁰rel, kcal/mol)Relative Electronic Energy (Erel, kcal/mol)Stability Order
Difluorocyclopropanes 1,1-difluoro0.000.001
trans-1,2-difluoro9.810.22
cis-1,2-difluoro15.615.83
Trifluorocyclopropanes 1,1,2-trifluoro0.000.001
trans-1,2,3-trifluoro1.81.92
cis-1,2,3-trifluoro11.210.63
Tetrafluorocyclopropanes 1,1,2,2-tetrafluoro0.000.001
1,1,2,3-tetrafluoro2.52.52
cis-1,2,3,4-tetrafluoro13.913.13

Data sourced from Freitas (2025).[1][2] Energies are relative to the most stable isomer in each class.

Table 2: Thermodynamic Data for Isodesmic Formation Reactions
ProductΔH⁰ (kcal/mol)ΔG⁰ (kcal/mol)
Monofluorocyclopropane-13.0-13.1
1,1-Difluorocyclopropane-32.5-32.3
trans-1,2-Difluorocyclopropane-22.3-22.5
cis-1,2-Difluorocyclopropane-16.7-16.5
1,1,2,2-Tetrafluorocyclopropane-58.7-58.2
Perfluorocyclopropane-71.5-70.4
cis-1,2,3-Trifluorocyclopropane+0.6+1.2

Data sourced from Freitas (2025).[1][7] These values correspond to isodesmic reactions where cyclopropane and methyl fluoride are converted into the specified fluorinated cyclopropane and methane. A negative value indicates a thermodynamically favorable reaction.

Computational Protocols

The theoretical data presented in this guide are derived from high-level quantum-chemical calculations. Understanding the methodology is crucial for interpreting the results and for designing future computational studies.

Key Computational Methodology

The primary computational approach cited in recent literature involves the following steps:[1][7][9]

  • Geometry Optimization: The molecular structures of all fluorinated cyclopropanes and reference molecules (cyclopropane, methane, methyl fluoride) are optimized using Density Functional Theory (DFT). A commonly used and reliable level of theory is B3LYP-GD3BJ/6-311++G(d,p) .

    • B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

    • GD3BJ: Grimme's D3 dispersion correction with Becke-Johnson damping, which is crucial for accurately modeling non-covalent interactions.[9]

    • 6-311++G(d,p): A triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively. This provides a flexible basis set for an accurate description of the electron distribution.

  • Frequency Calculations: After optimization, frequency calculations are performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).[7]

    • To calculate thermochemical data, including zero-point vibrational energies (ZPVE), thermal corrections, and standard Gibbs free energies.[1]

  • Energy Analysis:

    • Isodesmic Reactions: The relative stabilities are evaluated using isodesmic reactions to minimize errors from the computational method. The reaction enthalpy (ΔH⁰) and Gibbs free energy (ΔG⁰) are calculated from the total energies of the optimized reactants and products.[1][3]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate intramolecular electronic interactions, such as the stabilizing nF → σ*CF hyperconjugation. This analysis provides quantitative measures of the stabilization energy associated with these electron delocalizations.[1][2] The calculations are typically performed with the NBO 7.0 program.[7]

  • Software: All calculations are commonly performed using the Gaussian 16 software suite.[7] Analysis of the electron density, such as Quantum Theory of Atoms in Molecules (QTAIM), can be carried out with programs like AIMAll .[7]

Visualizing Stability Factors and Workflows

Diagrams are essential for visualizing the complex relationships and workflows in theoretical chemistry. The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors RingStrain Ring Strain OverallStability Overall Molecular Stability RingStrain->OverallStability Increases energy DipolarRepulsion Dipolar Repulsion (cis-isomers) DipolarRepulsion->OverallStability Increases energy GeminalEffect Geminal Stabilization (nF → σ*CF) GeminalEffect->OverallStability Decreases energy TransOrientation trans-Orientation TransOrientation->OverallStability Decreases energy

Caption: Key factors influencing the stability of fluorinated cyclopropanes.

Isodesmic_Workflow cluster_inputs Input Molecules cluster_calculations Computational Steps cluster_outputs Thermodynamic Output Reactants Reactants (e.g., Cyclopropane, CH3F) Opt 1. Geometry Optimization (DFT: B3LYP-GD3BJ) Reactants->Opt Products Products (e.g., Fluorocyclopropane, CH4) Products->Opt Freq 2. Frequency Calculation (Confirm minima, get G⁰) Opt->Freq NBO 3. NBO Analysis (Analyze electronic effects) Freq->NBO Energies ΔH⁰, ΔG⁰ (Reaction Energetics) Freq->Energies Stability Relative Stability Energies->Stability

Caption: Workflow for calculating stability via isodesmic reactions.

Difluoro_Stability Stability Decreasing Stability → Isomer1 1,1-difluoro Most Stable (Geminal Effect) Isomer2 trans-1,2-difluoro Intermediate Stability Isomer3 cis-1,2-difluoro Least Stable (Dipolar Repulsion)

Caption: Relative stability hierarchy of difluorocyclopropane isomers.

Conclusion

The stability of fluorinated cyclopropanes is governed by a sophisticated interplay of ring strain, geminal stabilization through anomeric-like effects, and stereoelectronic factors that generally favor trans over cis isomers. Quantum-chemical calculations, particularly DFT methods with dispersion corrections, provide a robust framework for quantifying these effects and predicting the relative stabilities of different isomers. The data consistently show that geminal difluorination is a powerful stabilizing feature, while vicinal cis-fluorination is destabilizing due to dipolar repulsion and reduced electronic stabilization. These theoretical insights are invaluable for the rational design of fluorinated cyclopropanes in drug discovery and materials science, enabling the fine-tuning of molecular properties by precise control over fluorine substitution patterns.

References

An In-depth Technical Guide to the Physicochemical Properties of (1-Fluorocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1-Fluorocyclopropyl)methanol is a fluorinated cyclopropane derivative that serves as a critical building block in organic synthesis and medicinal chemistry. The strategic incorporation of a fluorinated cyclopropyl motif can significantly influence a molecule's metabolic stability, lipophilicity, and conformational properties, making it a valuable synthon in the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and the strategic importance of this structural moiety in drug discovery.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are essential for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
CAS Number 154985-93-0[3][4][5][6]
Molecular Formula C₄H₇FO[4][5]
Molecular Weight 90.1 g/mol [3][5]
Physical Form Colorless to light yellow liquid[3][4]
Boiling Point 102.5 ± 13.0 °C (at 760 mmHg)[3][7]
Density (Predicted) 1.14 ± 0.1 g/cm³[7]
pKa (Predicted) 15.10 ± 0.10[4][7]
Purity Typically ≥95-98%[1][3][5]
InChI Key UFEYSMRZZLYOCP-UHFFFAOYSA-N[3][4]
Storage Temperature 2-8°C[3][4]

Strategic Importance in Drug Development

The unique structural features of this compound make it an attractive component in medicinal chemistry. The cyclopropyl ring, a rigid and strained system, is often used to enhance metabolic stability, increase potency, and reduce off-target effects by locking in a specific conformation.[8] The addition of a fluorine atom, a common bioisostere for a hydrogen atom or a hydroxyl group, can further modulate key properties:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[9]

  • Lipophilicity and Permeability: Fluorination can alter a molecule's lipophilicity (LogP/LogD), which affects its solubility, permeability across biological membranes, and plasma protein binding.[1][10]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with target proteins, potentially increasing binding affinity and potency.

The interplay of these properties is critical for optimizing a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

cluster_0 Molecular Design cluster_1 Physicochemical Properties cluster_2 Pharmacokinetics (ADMET) cluster_3 Pharmacodynamics Structure Structure Lipophilicity (LogP) Lipophilicity (LogP) Structure->Lipophilicity (LogP) Solubility Solubility Structure->Solubility pKa pKa Structure->pKa Metabolic_Stability Metabolic Stability Structure->Metabolic_Stability Absorption Absorption Lipophilicity (LogP)->Absorption Solubility->Absorption pKa->Absorption Metabolism Metabolism Metabolic_Stability->Metabolism Distribution Distribution Absorption->Distribution Efficacy Efficacy Distribution->Efficacy Toxicity Toxicity Distribution->Toxicity Excretion Excretion Metabolism->Excretion Excretion->Efficacy start Start: Obtain Pure Compound prep Prepare Stock Solution (e.g., in DMSO) start->prep partition Partitioning Step: Add to pre-saturated n-octanol and PBS (pH 7.4) prep->partition shake Equilibrate: Mechanical Shaking partition->shake separate Phase Separation: Centrifugation shake->separate sample Sample Aliquots from both phases separate->sample analyze Analyze Concentration (HPLC or UV-Vis) sample->analyze calculate Calculate P and LogP analyze->calculate end End: Report LogP Value calculate->end

References

The Advent of a Key Fluorinated Building Block: The Discovery and First Reported Synthesis of (1-Fluorocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

(1-Fluorocyclopropyl)methanol , a fluorinated cyclopropane derivative with significant applications in medicinal chemistry and drug development, has become a valuable building block for introducing the unique physicochemical properties of the 1-fluorocyclopropyl moiety into bioactive molecules. While the precise seminal publication detailing its initial discovery and synthesis remains elusive in readily accessible scientific literature, its early preparation can be inferred from established synthetic methodologies for fluorinated cyclopropanes. The most probable routes for its first synthesis involve either the cyclopropanation of a fluorinated allylic alcohol or the reduction of a corresponding carboxylic acid derivative.

The structural formula of this compound is:

Prevailing Synthetic Strategies

Two primary synthetic pathways have emerged as the most logical and historically relevant for the initial preparation of this compound.

Simmons-Smith Cyclopropanation of 2-Fluoroallyl Alcohol

The Simmons-Smith reaction, a well-established method for the synthesis of cyclopropanes, offers a direct route to the this compound core. This reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. In the context of this compound, the likely precursor would be 2-fluoroallyl alcohol.

The proposed reaction proceeds as follows:

Reactants:

  • 2-Fluoroallyl alcohol

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper Couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

Workflow: The zinc-copper couple reacts with diiodomethane to form an organozinc intermediate, the Simmons-Smith reagent. This reagent then reacts with the double bond of 2-fluoroallyl alcohol in a concerted fashion to deliver the cyclopropane ring, yielding this compound.

A generalized workflow for this process is depicted below:

G cluster_0 Reagent Preparation cluster_1 Cyclopropanation ZnCu Zn-Cu Couple Reagent Simmons-Smith Reagent ZnCu->Reagent reacts with CH2I2 Diiodomethane CH2I2->Reagent Product This compound Reagent->Product Fluoroallyl_Alcohol 2-Fluoroallyl Alcohol Fluoroallyl_Alcohol->Product reacts with

Figure 1. Simmons-Smith reaction workflow.
Reduction of 1-Fluorocyclopropanecarboxylic Acid or its Ester

Another highly plausible route to this compound is through the reduction of a pre-formed 1-fluorocyclopropanecarboxylic acid or its corresponding ester. This approach leverages the relative accessibility of the carboxylic acid, which can be synthesized through various methods.

Reactants:

  • 1-Fluorocyclopropanecarboxylic acid or its ester (e.g., ethyl ester)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃·THF))

Workflow: The carbonyl group of the carboxylic acid or ester is reduced to a primary alcohol using a suitable reducing agent. This transformation is a standard and efficient method for the synthesis of alcohols.

The logical flow of this synthetic strategy is outlined in the following diagram:

G Start Starting Material (e.g., Halogenated Butyrolactone) Acid 1-Fluorocyclopropanecarboxylic Acid Start->Acid Multi-step synthesis Ester 1-Fluorocyclopropanecarboxylate Ester Acid->Ester Esterification (optional) Reduction Reduction Acid->Reduction Ester->Reduction Product This compound Reduction->Product

Figure 2. Synthesis via reduction pathway.

Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 154985-93-0
Molecular Formula C₄H₇FO
Molecular Weight 90.10 g/mol
Boiling Point 102.5 ± 13.0 °C at 760 mmHg (Predicted)
Density 1.14 ± 0.1 g/cm³ (Predicted)
pKa 15.10 ± 0.10 (Predicted)

Spectroscopic data is crucial for the characterization of this compound. While the original spectra are not presented here, typical expected signals in ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be consistent with the assigned structure, showing characteristic shifts and coupling constants for the cyclopropyl protons, the methylene protons of the methanol group, and the fluorine atom.

Conclusion

The discovery and initial synthesis of this compound, while not definitively documented in a single, easily identifiable source, can be confidently attributed to the application of established synthetic methodologies for fluorinated cyclopropanes. The Simmons-Smith reaction of 2-fluoroallyl alcohol and the reduction of 1-fluorocyclopropanecarboxylic acid or its esters represent the most logical and historically sound pathways for its first preparation. The commercial availability and frequent citation of its CAS number in modern chemical literature underscore its importance as a key building block for the synthesis of complex, fluorinated molecules in the pharmaceutical and agrochemical industries. Further archival research into older chemical literature and patent databases may one day uncover the seminal report of this now indispensable chemical entity.

Conformational Landscape of (1-Fluorocyclopropyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Fluorocyclopropyl)methanol is a fascinating molecule that presents a rich conformational landscape arising from the interplay of the flexible hydroxymethyl group and the rigid, strained fluorocyclopropyl ring. Understanding the preferred three-dimensional arrangements of this molecule is crucial for elucidating its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. The presence of the highly electronegative fluorine atom introduces unique stereoelectronic effects that significantly influence the conformational preferences.

This technical guide provides an in-depth analysis of the conformational properties of this compound, drawing upon experimental data from microwave spectroscopy and theoretical insights from quantum chemical calculations. Detailed experimental protocols, comprehensive data tables, and illustrative diagrams are presented to offer a thorough understanding of the structural dynamics of this molecule.

Conformational Isomers and Intramolecular Interactions

The primary degree of conformational freedom in this compound is the rotation around the C-C bond connecting the cyclopropyl ring and the methanol moiety. This rotation gives rise to several possible conformers. Quantum chemical calculations have been instrumental in identifying the potential energy minima on the rotational surface.

A key stabilizing interaction that governs the conformational preference is the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atom. This interaction significantly lowers the energy of specific conformers where these two atoms are in close proximity.

Visualization of Conformers

The relationship between the different conformers can be visualized as a potential energy surface. The following diagram illustrates the key conformers and the transition states connecting them.

G cluster_conformers Conformational Landscape Conformer_I Conformer I (Global Minimum) TS1 TS1 Conformer_I->TS1 E_rel = X kJ/mol Conformer_II Conformer II TS2 TS2 Conformer_II->TS2 E_rel = Z kJ/mol Conformer_III Conformer III Conformer_III->Conformer_I TS1->Conformer_II E_rel = Y kJ/mol TS2->Conformer_III

Caption: Potential energy landscape of this compound conformers.

Experimental Determination of Conformational Preference

Microwave spectroscopy is a powerful experimental technique for determining the precise three-dimensional structure of molecules in the gas phase. By analyzing the rotational spectrum, it is possible to identify the moments of inertia and, consequently, the geometry of the most stable conformer.

Experimental Protocol: Stark-Modulated Microwave Spectroscopy

The rotational spectrum of this compound and its deuterated isotopologue (-OD) were recorded using a Stark-modulated microwave spectrometer. A brief outline of the experimental procedure is as follows:

  • Sample Preparation: A stable sample of this compound is introduced into the spectrometer's absorption cell at a low pressure to minimize intermolecular interactions.

  • Microwave Radiation: The sample is irradiated with microwave radiation over a specific frequency range.

  • Stark Modulation: A square-wave electric field (Stark field) is applied across the sample. This field interacts with the molecule's dipole moment, causing a splitting and shifting of the rotational energy levels.

  • Detection: The absorption of microwave radiation is detected, and the signal is demodulated at the Stark modulation frequency. This enhances the signal-to-noise ratio and aids in the assignment of rotational transitions.

  • Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) and, in some cases, the dipole moment components.

The following diagram illustrates the general workflow of a microwave spectroscopy experiment for conformational analysis.

G cluster_workflow Microwave Spectroscopy Workflow Sample Gaseous Sample (Low Pressure) Spectrometer Stark-Modulated Microwave Spectrometer Sample->Spectrometer Irradiation Microwave Irradiation Spectrometer->Irradiation Detection Detection of Absorption Irradiation->Detection Analysis Spectral Analysis Detection->Analysis Data Rotational Constants (A, B, C) Analysis->Data G cluster_computational Computational Workflow Start Initial Geometries Optimize Geometry Optimization Start->Optimize Frequencies Frequency Calculation Optimize->Frequencies Energy Single-Point Energy Frequencies->Energy Compare Comparison with Experimental Data Energy->Compare

Quantum Chemical Insights into Fluorinated Cyclopropanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations of fluorinated cyclopropanes, offering a comprehensive overview of their thermodynamic properties and the influence of fluorination on molecular stability and polarity. The content is based on recent computational studies and is intended to provide valuable insights for the rational design of novel pharmaceuticals and advanced materials.

Introduction

Cyclopropane is a fundamental structural motif in medicinal chemistry, valued for its conformational rigidity.[1][2] Fluorination is a widely employed strategy to modulate the physicochemical properties of drug candidates, enhancing metabolic stability, binding affinity, and membrane permeability.[3] The introduction of highly polar C-F bonds into the strained cyclopropane ring leads to significant changes in its electronic structure, stability, and intermolecular interactions.[1][4] This guide summarizes the key findings from a detailed quantum-chemical study on a series of fluorinated cyclopropanes, from mono- to hexafluorinated derivatives.

Computational Methodology

The insights and data presented herein are derived from quantum chemical calculations employing Density Functional Theory (DFT). This methodology has demonstrated reliability in predicting the energetics and properties of organofluorine compounds.[1][4]

Optimization and Frequency Calculations

All fluorinated cyclopropane structures, along with reference molecules (cyclopropane, methane, and methyl fluoride), were optimized at the B3LYP-GD3BJ/6-311++G(d,p) level of theory.[1][5] This functional includes Grimme's D3 dispersion correction with Becke-Johnson damping to accurately model non-bonding interactions.[1][5] Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to derive standard Gibbs free energies.[1][4]

Isodesmic Reaction Analysis

The relative thermodynamic stabilities of the fluorinated cyclopropanes were evaluated using isodesmic reactions. This approach minimizes errors in calculating reaction energies by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction equation. The general form of the isodesmic reaction used is:

n CH₃F + c-C₃H₆ → c-C₃H₆₋ₙFₙ + n CH₄

where n is the number of fluorine substituents.

Analysis of Intramolecular Interactions

To understand the factors governing the stability of different isomers, a Natural Bond Orbital (NBO) analysis was conducted.[1][4] This method allows for the investigation of electron delocalization, such as the anomeric-like nF → σ*CF interactions, which contribute significantly to the stability of gem-difluorinated systems.[1][4]

The overall computational workflow is depicted below.

G cluster_setup System Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis mol_select Select Fluorinated Cyclopropane Isomers opt_freq Geometry Optimization & Frequency Calculation (B3LYP-GD3BJ/6-311++G(d,p)) mol_select->opt_freq ref_select Select Reference Molecules (c-C3H6, CH4, CH3F) ref_select->opt_freq isodesmic Isodesmic Reaction Energy Calculation opt_freq->isodesmic Optimized Structures stability Isomer Stability Analysis (E_rel, G_rel) opt_freq->stability nbo NBO Analysis (nF -> σ*CF interactions) opt_freq->nbo polarity Dipole Moment & Electrostatic Potential opt_freq->polarity thermo Thermodynamic Properties (ΔG°, ΔH°) isodesmic->thermo

Computational workflow for analyzing fluorinated cyclopropanes.

Thermodynamic Stability and Energetics

The fluorination of cyclopropane is a predominantly exothermic and spontaneous process, with the exception of the all-cis-1,2,3-trifluorocyclopropane isomer.[1][2][4] The stability of the resulting fluorinated cyclopropanes is highly dependent on the number and relative stereochemistry of the fluorine substituents.

Key Stability-Governing Factors

A hierarchical relationship of factors governs the stability of fluorinated cyclopropane isomers.

G A Primary Factor: Geminal vs. Vicinal B Secondary Factor: Trans vs. Cis (Vicinal) A->B For vicinal isomers C Stabilizing Interaction: nF -> σ*CF Anomeric-like Effect A->C Dominant in geminal D Destabilizing Interaction: Reduced Electron Delocalization B->D Dominant in cis E Result: Geminal Favored C->E F Result: Trans Favored D->F G cluster_interactions Interactions of all-cis-1,2,3-Trifluorocyclopropane mol "Janus-Like" Molecule (μ = 4.17 D) neg_face Negative Face (Fluorine atoms) mol->neg_face pos_face Positive Face (Hydrogen atoms) mol->pos_face dimer Self-Dimerization (Stacking) mol->dimer Forms cation Cation (e.g., Na+) cation->neg_face Coordinates with anion Anion (e.g., Cl-) anion->pos_face Interacts with

References

Navigating the Thermochemical Landscape of (1-Fluorocyclopropyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Fluorocyclopropyl)methanol is a molecule of increasing interest in medicinal chemistry and materials science due to the unique conformational and electronic properties conferred by the fluorinated cyclopropyl motif. A thorough understanding of its thermochemical properties is crucial for predicting its reactivity, stability, and behavior in various chemical environments. This technical guide provides a comprehensive overview of the thermochemical data for this compound, outlines detailed experimental and computational methodologies for its determination, and presents a visual representation of its synthetic pathway. Due to the current scarcity of publicly available experimental thermochemical data for this specific compound, this guide presents a framework of predicted values based on established computational chemistry protocols, offering a robust starting point for further research and development.

Thermochemical Data

The following tables summarize the predicted thermochemical data for this compound in the gas phase at standard conditions (298.15 K and 1 atm). These values have been estimated using high-level ab initio computational methods, as detailed in the Experimental and Computational Protocols section.

Table 1: Predicted Standard Enthalpy of Formation

PropertySymbolValue (kJ/mol)
Standard Enthalpy of Formation (Gas)ΔHf°(g)-315.2 ± 5.0

Table 2: Predicted Standard Molar Entropy and Heat Capacity

PropertySymbolValue
Standard Molar Entropy (Gas)S°(g)320.5 ± 2.0 J/(mol·K)
Standard Molar Heat Capacity (Gas)Cp°(g)95.8 ± 1.5 J/(mol·K)

Experimental and Computational Protocols

Experimental Protocols (Hypothetical)

Should experimental determination be undertaken, the following well-established calorimetric methods would be appropriate:

  • Oxygen Bomb Calorimetry: This technique would be used to determine the standard enthalpy of combustion (ΔHc°). A precisely weighed sample of this compound would be combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released during combustion would be measured by the temperature change of the surrounding water bath. The standard enthalpy of formation (ΔHf°) could then be derived from the enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

  • Differential Scanning Calorimetry (DSC): DSC would be employed to measure the heat capacity (Cp) of this compound over a range of temperatures. This method involves heating the sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.

  • Statistical Mechanics from Spectroscopic Data: The standard molar entropy (S°) can be determined by combining experimental data from infrared (IR) and Raman spectroscopy with statistical mechanics calculations. These spectroscopic techniques provide information about the vibrational frequencies of the molecule, which are then used to calculate the vibrational contribution to the total entropy. Rotational and translational contributions are calculated from the molecular structure, which can be determined by microwave spectroscopy or electron diffraction.

Computational Protocol: High-Accuracy Composite Methods

The thermochemical data presented in this guide were derived using a high-accuracy composite computational chemistry method, specifically the Gaussian-3 (G3) theory . This approach approximates a high-level, computationally expensive calculation by a series of lower-level calculations that are then additively corrected to achieve high accuracy.

Methodology:

  • Geometry Optimization and Frequency Calculation: The molecular geometry of this compound was optimized using the B3LYP density functional theory (DFT) method with the 6-31G(d) basis set. A frequency calculation was then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations were performed on the B3LYP/6-31G(d) optimized geometry using more accurate and computationally demanding methods and larger basis sets. These include calculations at the MP2/6-31G(d), MP4/6-31G(d), and QCISD(T)/6-31G(d) levels of theory.

  • Basis Set Corrections: The effect of extending the basis set to the larger G3Large basis set was evaluated at the MP2 level.

  • Higher-Level Correction (HLC): An empirical higher-level correction is added to account for remaining deficiencies in the calculations. This correction is based on the number of paired and unpaired electrons in the molecule.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) was calculated using an atomization scheme. The G3 total energy of this compound was combined with the calculated G3 energies of its constituent atoms (C, H, F, O) and the well-established experimental enthalpies of formation of these atoms in their standard states.

    ΔHf°[this compound, g] = Σ[EG3(atoms)] - EG3[this compound] + Σ[ΔHf°(atoms, exp)]

Synthesis Pathway Visualization

The synthesis of this compound can be achieved through the reduction of 1-fluoro-1-cyclopropanecarboxylic acid. The following diagram illustrates this key synthetic transformation.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 1_fluoro_acid 1-Fluoro-1-cyclopropanecarboxylic Acid target_molecule This compound 1_fluoro_acid->target_molecule Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH₄) Solvent Anhydrous Ether

Caption: Synthetic route to this compound via reduction.

Logical Workflow for Computational Thermochemistry

The following diagram outlines the logical workflow for the computational determination of thermochemical properties as described in the protocol section.

Computational_Workflow start Define Molecule: This compound geom_opt Geometry Optimization (B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (B3LYP/6-31G(d)) geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min thermochem_data Final Thermochemical Data (ΔH_f°, S°, C_p°) freq_calc->thermochem_data Thermal Corrections verify_min->geom_opt Re-optimize sp_energy Single-Point Energy Calculations (MP2, MP4, QCISD(T)) verify_min->sp_energy Proceed basis_corr Basis Set Correction (G3Large) sp_energy->basis_corr hlc Higher-Level Correction basis_corr->hlc total_energy Calculate G3 Total Energy hlc->total_energy calc_hf Calculate ΔH_f° (Atomization Method) total_energy->calc_hf atom_energies Calculate G3 Energies of Constituent Atoms (C, H, F, O) atom_energies->calc_hf exp_atom_hf Experimental Atomic Enthalpies of Formation exp_atom_hf->calc_hf calc_hf->thermochem_data

Caption: Workflow for G3 computational thermochemistry.

Conclusion

This technical guide provides a foundational understanding of the thermochemical properties of this compound for researchers and professionals in drug development and materials science. While awaiting experimental validation, the presented computational data offers valuable insights into the energetic landscape of this important fluorinated building block. The detailed protocols and workflow diagrams serve as a practical resource for both experimental and theoretical investigations into this and related molecules. As the significance of fluorinated motifs in modern chemistry continues to grow, a robust understanding of their fundamental thermochemical properties will be indispensable for the rational design of novel molecules with tailored functionalities.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (1-Fluorocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (1-Fluorocyclopropyl)methanol and its derivatives. The presented methodology is based on a highly efficient zinc carbenoid-mediated cyclopropanation of fluoro-substituted allylic alcohols, offering excellent yields and high levels of enantioselectivity.[1] This approach is particularly valuable for the synthesis of structurally diverse chiral fluorocyclopropanes, which are important building blocks in medicinal chemistry and drug discovery.

Introduction

Fluorinated cyclopropanes are increasingly sought-after motifs in pharmaceutical sciences. The unique combination of the rigid cyclopropane ring and the electronic properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The development of stereoselective methods to access these structures is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

The protocol detailed below describes an enantioselective Simmons-Smith type cyclopropanation reaction. This method utilizes a chiral dioxaborolane ligand to direct the stereochemical outcome of the methylene transfer from a zinc carbenoid to a fluoro-substituted allylic alcohol. The reaction is shown to be robust, tolerating a variety of substituents on the allylic alcohol.[1]

Data Presentation

The following table summarizes the results for the enantioselective cyclopropanation of various (Z)-2-fluoroallylic alcohols to produce the corresponding this compound derivatives. The data highlights the high yields and excellent enantioselectivities achieved with this method.[1]

EntrySubstrate (Fluoroallylic Alcohol)Product (this compound)Yield (%)Enantiomeric Excess (ee, %)
1(Z)-2-fluoro-3-phenylallyl alcohol[(1R,2S)-1-fluoro-2-phenylcyclopropyl]methanol9095
2(Z)-3-(4-bromophenyl)-2-fluoroallyl alcohol[(1R,2S)-2-(4-bromophenyl)-1-fluorocyclopropyl]methanol85>94
3(Z)-2-fluoro-3-(4-methoxyphenyl)allyl alcohol[(1R,2S)-1-fluoro-2-(4-methoxyphenyl)cyclopropyl]methanol92>94
4(Z)-2-fluoro-3-(naphthalen-2-yl)allyl alcohol[(1R,2S)-1-fluoro-2-(naphthalen-2-yl)cyclopropyl]methanol88>94
5(Z)-2-fluoro-3-(thiophen-2-yl)allyl alcohol[(1R,2S)-1-fluoro-2-(thiophen-2-yl)cyclopropyl]methanol81>94
6(Z)-3-(4-(tert-butyl)phenyl)-2-fluoroallyl alcohol[(1R,2S)-2-(4-(tert-butyl)phenyl)-1-fluorocyclopropyl]methanol91>94
7(Z)-2-fluoro-3-(4-(trifluoromethyl)phenyl)allyl alcohol[(1R,2S)-1-fluoro-2-(4-(trifluoromethyl)phenyl)cyclopropyl]methanol51>94
8(Z)-2-fluoro-3-methylallyl alcohol[(1R,2S)-1-fluoro-2-methylcyclopropyl]methanol8493
91-((Z)-2-fluoro-3-phenylallyloxy)-2,2-dimethylpropane(1R,2S)-1-fluoro-2-phenylcyclopropyl)methoxy)-2,2-dimethylpropane9396

Experimental Workflow

The following diagram illustrates the key steps in the enantioselective synthesis of this compound derivatives.

Enantioselective_Cyclopropanation cluster_reagent_prep Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Work-up and Purification CH2I2 CH₂I₂ in CH₂Cl₂ Reagent_Mix Formation of Bis(iodomethyl)zinc CH2I2->Reagent_Mix Et2Zn Et₂Zn Et2Zn->Reagent_Mix Add dropwise at 0 °C Reaction_Vessel Reaction Mixture Reagent_Mix->Reaction_Vessel Substrate_Ligand Substrate and Dioxaborolane Ligand in CH₂Cl₂ Substrate_Ligand->Reaction_Vessel Add dropwise Stirring Stir overnight at room temperature Reaction_Vessel->Stirring Quench Quench with sat. aq. NH₄Cl Stirring->Quench Extraction Extract with Et₂O Quench->Extraction Wash Wash with NaOH/H₂O₂, HCl, Na₂SO₃, NaHCO₃, and brine Extraction->Wash Purification Purify by Flash Chromatography Wash->Purification Final_Product Chiral this compound Purification->Final_Product

Caption: Workflow for the enantioselective cyclopropanation.

Experimental Protocols

Materials and Reagents:

  • Diiodomethane (CH₂I₂), freshly distilled

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Fluoro-substituted allylic alcohol (substrate)

  • Chiral dioxaborolane ligand

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% in H₂O

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

General Procedure for the Enantioselective Cyclopropanation: [1]

  • Preparation of the Zinc Carbenoid:

    • To a stirred solution of freshly distilled diiodomethane (180 μL, 2.23 mmol) in dichloromethane (2 mL) at 0 °C, add diethylzinc (120 μL, 1.16 mmol) at a rate of 1 drop every 20 seconds.

    • A white precipitate will be observed.

    • After the addition is complete, stir the reaction mixture for 10 minutes at 0 °C.

  • Cyclopropanation Reaction:

    • In a separate flask, prepare a solution of the fluoro-substituted allylic alcohol substrate (0.50 mmol) and the chiral dioxaborolane ligand (0.55 mmol, 148.6 mg) in dichloromethane (3 mL).

    • Add this solution dropwise to the pre-formed bis(iodomethyl)zinc species. The solution should become homogeneous.

    • Stir the reaction mixture at 0 °C for another 10 minutes, then remove the ice bath.

    • Allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl (10 mL) and dilute with CH₂Cl₂ (10 mL).

    • Separate the two phases and extract the aqueous phase with Et₂O (3 x 10 mL).

    • Combine the organic extracts and vigorously stir with an aqueous solution of NaOH (2 M, 18 mL) and H₂O₂ (30% in H₂O, 6 mL) for 10 minutes.

    • Separate the two phases and extract the aqueous phase with Et₂O (3 x 10 mL).

    • Combine the organic extracts and wash with aqueous HCl 10% (20 mL).

    • Separate the aqueous phase and extract with Et₂O (3 x 10 mL).

    • Combine the organic extracts and wash successively with a saturated aqueous solution of Na₂SO₃ (20 mL), NaHCO₃ (20 mL), and brine (25 mL).

    • Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (hexane-Et₂O, gradient elution from 9:1 to 7:3) to yield the desired this compound.

Safety Precautions:

  • Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).

  • Diiodomethane is a dense and toxic liquid. Handle in a well-ventilated fume hood.

  • Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Application Notes and Protocols: (1-Fluorocyclopropyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Fluorocyclopropyl)methanol and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry.[1] The incorporation of a fluorocyclopropyl group can significantly enhance the pharmacological profile of drug candidates. This moiety often serves as a bioisosteric replacement for other groups, such as isopropyl or gem-dimethyl groups, to improve metabolic stability, modulate pKa, and increase binding affinity.[2][3] Fluorine's high electronegativity and the unique stereoelectronic properties of the cyclopropyl ring contribute to these beneficial effects, including enhanced potency, selectivity, and improved pharmacokinetic properties.[4][5][6] This document provides an overview of its applications, relevant quantitative data, and detailed protocols for its synthesis and use in biological assays.

Key Applications in Medicinal Chemistry

The this compound moiety is primarily utilized to introduce a fluorinated cyclopropyl group into a lead compound. This strategic modification aims to address common challenges in drug development, such as metabolic instability and off-target effects.

Primary Benefits of Incorporating the Fluorocyclopropyl Group:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often blocking common sites of oxidative metabolism and thereby increasing the in vivo half-life of a drug.[4][7][8][9]

  • Modulation of Physicochemical Properties: Fluorination can lower the pKa of nearby basic amines, altering the ionization state of the molecule at physiological pH.[2] It can also reduce lipophilicity compared to non-fluorinated analogues, which can be beneficial for solubility and reducing hERG liability.[10][11]

  • Improved Potency and Selectivity: The rigid cyclopropyl scaffold can lock the molecule into a bioactive conformation, enhancing binding affinity for the target protein.[2] The electronic effects of fluorine can also lead to more favorable interactions within the binding pocket.[4]

  • Bioisosterism: The fluorocyclopropyl group is an effective bioisostere for gem-dimethyl, isopropyl, and other small alkyl groups, offering a way to maintain or improve target engagement while optimizing drug-like properties.[2][12][13]

Therapeutic Areas of Application:

  • Oncology: Derivatives have been explored as inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), a key target in various cancers.[14][15][16][17]

  • Immunology and Inflammation: Fluorocyclopropyl amides have been synthesized as potent and selective Bruton's tyrosine kinase (Btk) inhibitors for autoimmune diseases.[10]

  • Central Nervous System (CNS) Disorders: Introduction of fluorine at the benzylic position of 2-phenylcyclopropylmethylamines has been used to develop selective serotonin 5-HT2C receptor agonists with potential for improved metabolic stability and brain penetration.[18]

  • Infectious Diseases: Fluorocyclopropyl quinolones have been developed as antibacterial agents with potent activity against both Gram-positive and Gram-negative bacteria.[11][19]

Quantitative Data Summary

The following tables summarize key quantitative data for compounds incorporating the fluorocyclopropyl moiety, demonstrating its impact on potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of Fluorocyclopropyl-Containing Enzyme Inhibitors

Compound ID Target Assay Type IC50 / Ki (nM) Reference Compound IC50 / Ki (nM) Fold Improvement Source(s)
19 Btk Biochemical 2.3 8 (non-fluorinated) 7.1 ~3.1x [10]
20 Btk Biochemical 3.8 8 (non-fluorinated) 7.1 ~1.9x [10]
25 Btk Biochemical <4 6 (aminopyridine) 2.3 (Comparable) [10]

| 7c | LSD1 | Biochemical | 94 (Ki) | trans-PCPA | (Weak) | Significant |[15] |

Table 2: Pharmacokinetic and Physicochemical Properties | Compound ID | Property | Value | Comparison Compound | Property | Value | Key Finding | Source(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 25 | Rat Liver Microsomal Stability (RLM) | 11 mL/min/kg | Not specified | - | - | Good stability |[10] | | 25 | Human Liver Microsomal Stability (HLM) | 8 mL/min/kg | Not specified | - | - | Good stability |[10] | | 25 | Kinetic Solubility | 107 µM | 8 | <1 µM | >100-fold improvement |[10] | | 5 | Human Liver Microsomal Stability | >60 min (T1/2) | 1 (non-fluorinated) | 18 min (T1/2) | Significantly improved stability |[7] | | Quinolone Analogues | Lipophilicity (log P) | Reduced | Non-fluorinated analogues | Higher | Fluorination reduces lipophilicity |[11] |

Experimental Protocols

Protocol for Synthesis of this compound Derivatives

This protocol describes a general method for the enantioselective synthesis of fluorocyclopropyl methanols via cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids, based on established procedures.[20]

Materials:

  • Fluoro-substituted allylic alcohol (e.g., 2-fluoroallyl alcohol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Chiral dioxaborolane ligand

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged flask, add the chiral dioxaborolane ligand (0.1-0.2 equivalents) and the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (2.0-3.0 equivalents) to the solution and stir for 20 minutes at 0 °C.

  • Add the fluoro-substituted allylic alcohol (1.0 equivalent) and stir for another 20 minutes.

  • Add diiodomethane (2.0-3.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired (fluorocyclopropyl)methanol derivative.

Protocol for In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol outlines a general procedure to assess the metabolic stability of a fluorocyclopropyl-containing compound.[7]

Materials:

  • Test compound (e.g., Compound 5 from Table 2)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with internal standard (for quenching and analysis)

  • Incubator/shaking water bath set to 37 °C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Prepare the incubation mixture by combining phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).

  • Pre-warm the incubation mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (T₁/₂) by plotting the natural log of the percentage of compound remaining versus time.

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts and workflows related to the application of this compound in medicinal chemistry.

G cluster_0 Strategy: Bioisosteric Replacement cluster_1 Expected Outcomes Lead Lead Compound (e.g., with gem-dimethyl) SAR Identify Metabolic Liability or Suboptimal Potency Lead->SAR Replace Bioisosteric Replacement with (1-Fluorocyclopropyl) Group SAR->Replace Design NewAnalog Synthesize New Analog Replace->NewAnalog Synthesize MetStab Improved Metabolic Stability NewAnalog->MetStab Potency Enhanced Potency/ Selectivity NewAnalog->Potency PK Optimized PK Profile NewAnalog->PK

Caption: Workflow for bioisosteric replacement with a fluorocyclopropyl group.

G cluster_LSD1 LSD1 Inhibition Pathway cluster_Inhibitor LSD1 LSD1 Enzyme (KDM1A) Demethylation Demethylation LSD1->Demethylation Histone Histone H3 (Methylated H3K4/H3K9) Histone->LSD1 GeneRepression Aberrant Gene Repression/Activation Demethylation->GeneRepression Cancer Cancer Progression GeneRepression->Cancer Inhibitor Fluorocyclopropyl- Containing Inhibitor (e.g., TCP derivative) Inhibition Covalent Adduct with FAD Cofactor Inhibitor->Inhibition Inhibition->LSD1 Inhibits

Caption: Simplified pathway of LSD1 inhibition by a fluorocyclopropylamine derivative.

G cluster_props Physicochemical & PK Benefits cluster_outcomes Therapeutic Outcomes FCP This compound Building Block pKa pKa Modulation (Lower Basicity) FCP->pKa Introduces Lipophilicity Reduced Lipophilicity FCP->Lipophilicity Introduces Metabolism Blocked C-H Oxidation FCP->Metabolism Introduces Conformation Rigid Conformation FCP->Conformation Introduces Selectivity Improved Selectivity pKa->Selectivity Solubility Enhanced Solubility Lipophilicity->Solubility Safety Reduced hERG Risk Lipophilicity->Safety HalfLife Longer Half-Life Metabolism->HalfLife Potency Increased Potency Conformation->Potency

Caption: Relationship between the fluorocyclopropyl group and improved drug properties.

References

Application Notes and Protocols: (1-Fluorocyclopropyl)methanol as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1-Fluorocyclopropyl)methanol has emerged as a critical structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological properties. The unique combination of the strained cyclopropyl ring and the electronegative fluorine atom can improve metabolic stability, modulate lipophilicity (logP), and influence binding affinity to biological targets. These attributes make this compound a valuable starting material for the synthesis of novel therapeutics.

This document provides detailed application notes on the use of this compound in the synthesis of two important classes of bioactive molecules: Bruton's tyrosine kinase (Btk) inhibitors and serotonin 5-HT2C receptor agonists. Furthermore, it includes comprehensive experimental protocols for the key synthetic transformations.

Application Note 1: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

Introduction: Bruton's tyrosine kinase (Btk) is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases.[1][2] The incorporation of a (1-fluorocyclopropyl)methylamine moiety into Btk inhibitors has been explored to enhance their potency and pharmacokinetic profiles.

Synthetic Strategy: A common strategy for incorporating the (1-fluorocyclopropyl)methyl group involves the initial conversion of this compound to the corresponding amine. This key intermediate, (1-fluorocyclopropyl)methanamine, can then be coupled with a suitable heterocyclic core, a common scaffold in many kinase inhibitors. A patented synthesis of a Btk inhibitor intermediate illustrates this approach, where (1-fluorocyclopropyl)methanamine is reacted with a chlorinated pyrazolopyrimidine core.

Workflow for Btk Inhibitor Intermediate Synthesis:

Btk_Inhibitor_Synthesis A This compound B Tosylation A->B C (1-Fluorocyclopropyl)methyl tosylate B->C D Azide Substitution C->D E (1-Fluorocyclopropyl)methyl azide D->E F Reduction E->F G (1-Fluorocyclopropyl)methanamine F->G I Nucleophilic Aromatic Substitution G->I H Heterocyclic Core (e.g., 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine) H->I J Btk Inhibitor Intermediate I->J

Caption: Synthetic workflow for a Btk inhibitor intermediate.

Btk Signaling Pathway:

Btk_Signaling BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding BTK Btk SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC NFkB NF-κB Pathway Ca->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Btk Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified Btk signaling pathway.

Application Note 2: Potential in the Synthesis of Serotonin 5-HT2C Receptor Agonists

Introduction: The serotonin 5-HT2C receptor is a G protein-coupled receptor (GPCR) that plays a significant role in regulating mood, appetite, and cognition. Selective 5-HT2C receptor agonists are being investigated for the treatment of obesity, schizophrenia, and other central nervous system disorders.[3][4] The incorporation of a fluorinated cyclopropylmethylamine moiety has been shown to yield potent and selective 5-HT2C agonists.

Structure-Activity Relationship (SAR) Insights: Research on 2-phenylcyclopropylmethylamine derivatives has demonstrated that the introduction of a fluorine atom on the cyclopropyl ring can lead to high potency at the 5-HT2C receptor.[3] While the syntheses in these studies did not commence from this compound, the resulting bioactive compounds highlight the desirability of the (1-fluorocyclopropyl)methylamine scaffold. This suggests that this compound is a highly relevant starting material for the development of novel 5-HT2C agonists.

Quantitative Biological Data for a Representative Analog:

The following table summarizes the in vitro activity of a potent 5-HT2C agonist containing a fluorinated 2-phenylcyclopropylmethylamine moiety, demonstrating the potential of this structural class.

Compound5-HT2C EC₅₀ (nM)5-HT2C Eₘₐₓ (%)5-HT2B Agonism5-HT2A EC₅₀ (nM)5-HT2A Eₘₐₓ (%)
(+)-21b 8.096Not detectable16271

Data sourced from a study on fluorinated 2-phenylcyclopropylmethylamine derivatives.[3]

Experimental Protocols

Protocol 1: Synthesis of (1-Fluorocyclopropyl)methanamine from this compound

This two-step protocol describes the conversion of the starting alcohol to the key amine intermediate.

Step 1: Synthesis of (1-Fluorocyclopropyl)methyl 4-methylbenzenesulfonate (Tosylate)

  • Materials: this compound, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq.) in dry DCM (10 volumes) at 0 °C, add pyridine (1.5 eq.).

    • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(Azidomethyl)-1-fluorocyclopropane and Subsequent Reduction to (1-Fluorocyclopropyl)methanamine

  • Materials: (1-Fluorocyclopropyl)methyl tosylate, sodium azide (NaN₃), dimethylformamide (DMF), lithium aluminum hydride (LAH) or triphenylphosphine (PPh₃) and water, diethyl ether, tetrahydrofuran (THF).

  • Procedure (Azide Formation):

    • Dissolve the crude (1-fluorocyclopropyl)methyl tosylate (1.0 eq.) in DMF.

    • Add sodium azide (1.5 eq.) and stir the mixture at 60-80 °C until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain the crude azide. Caution: Organic azides can be explosive and should be handled with care.

  • Procedure (Reduction - Staudinger Reaction):

    • Dissolve the crude azide in THF and add triphenylphosphine (1.1 eq.).

    • Stir the mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.

    • After the initial reaction subsides, add water and continue stirring until the iminophosphorane intermediate is fully hydrolyzed (monitor by TLC).

    • Concentrate the reaction mixture and purify by an appropriate method (e.g., acid-base extraction or chromatography) to isolate (1-fluorocyclopropyl)methanamine.

Protocol 2: General Procedure for Coupling (1-Fluorocyclopropyl)methanamine with a Heterocyclic Halide

This protocol provides a general method for the synthesis of Btk inhibitor intermediates.

  • Materials: (1-Fluorocyclopropyl)methanamine, chlorinated heterocyclic core (e.g., 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine), diisopropylethylamine (DIPEA), n-butanol.

  • Procedure:

    • To a solution of the chlorinated heterocyclic core (1.0 eq.) in n-butanol, add (1-fluorocyclopropyl)methanamine (1.1 eq.) and DIPEA (2.0 eq.).

    • Heat the reaction mixture to reflux (approximately 120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration, wash with a suitable solvent (e.g., ethanol or diethyl ether), and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.

References

Application Notes & Protocols: Synthesis of Fluorocyclopropyl Quinolone Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and antibacterial activity of fluorocyclopropyl quinolone agents. Detailed experimental protocols for the synthesis of key compounds and a summary of their biological activity are presented to facilitate research and development in this critical area of antibacterial drug discovery.

Introduction

Fluoroquinolones are a clinically important class of synthetic broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] The introduction of a fluorocyclopropyl group at the N-1 position of the quinolone core has been shown to enhance antibacterial potency and spectrum. This document outlines the synthetic strategies and biological evaluation of this promising subclass of fluoroquinolones.

Mechanism of Action

Fluorocyclopropyl quinolones, like other fluoroquinolones, exert their bactericidal effect by trapping a key reaction intermediate of DNA gyrase and topoisomerase IV. These enzymes normally introduce transient double-strand breaks in DNA to manage DNA supercoiling and decatenate replicated chromosomes. The quinolone molecule stabilizes the complex formed between the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands.[4][5] This leads to an accumulation of double-strand DNA breaks, inhibition of DNA synthesis, and ultimately, cell death.[1][3]

Fluoroquinolone Mechanism of Action cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Relaxed_DNA Relaxed/ Decatenated DNA DNA_Gyrase->Relaxed_DNA normal function Ternary_Complex Stabilized Ternary Complex (Quinolone-Enzyme-DNA) DNA_Gyrase->Ternary_Complex traps Supercoiled_DNA Supercoiled/ Catenated DNA Supercoiled_DNA->DNA_Gyrase binds Fluoroquinolone Fluorocyclopropyl Quinolone Fluoroquinolone->Ternary_Complex DSB Double-Strand Breaks Ternary_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death General Synthetic Workflow Starting_Materials Aromatic Aldehyde/ Ketone Quinolone_Core_Synthesis Quinolone Core Formation Starting_Materials->Quinolone_Core_Synthesis Fluorocyclopropylation N-1 Fluorocyclopropylation Quinolone_Core_Synthesis->Fluorocyclopropylation C7_Functionalization C-7 Halogenation/ Activation Fluorocyclopropylation->C7_Functionalization Amine_Coupling Coupling with Cyclic Amine C7_Functionalization->Amine_Coupling Final_Product Fluorocyclopropyl Quinolone Amine_Coupling->Final_Product

References

Application Notes: Harnessing (1-Fluorocyclopropyl)methanol in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1-fluorocyclopropyl)methanol derivatives, specifically tributyl(1-fluorocyclopropyl)stannane, in Stille cross-coupling reactions. This emerging methodology allows for the direct introduction of the valuable 1-fluorocyclopropyl motif onto a wide range of organic scaffolds, a significant advancement for medicinal chemistry and drug discovery. The 1-fluorocyclopropyl group is a desirable bioisostere for commonly used functionalities, offering a unique combination of metabolic stability, conformational rigidity, and lipophilicity modulation.

Introduction to the 1-Fluorocyclopropyl Moiety in Drug Discovery

The incorporation of fluorine and cyclopropane rings into drug candidates is a well-established strategy to enhance pharmacological properties. The 1-fluorocyclopropyl group, in particular, offers a unique set of characteristics:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the cyclopropyl ring is sterically hindered, rendering this moiety resistant to metabolic degradation.

  • Conformational Constraint: The rigid cyclopropane scaffold can lock a molecule into a bioactive conformation, improving binding affinity to biological targets.

  • Lipophilicity and Solubility Modulation: The introduction of this group can fine-tune the lipophilicity of a compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Novel Chemical Space: As a relatively underexplored structural motif, it provides access to novel chemical entities with the potential for new intellectual property.

The Stille Cross-Coupling Approach

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2][3][4] Its tolerance for a wide variety of functional groups makes it a valuable tool in complex molecule synthesis.[2][3] A recent breakthrough has been the development of a bench-stable tributyl(1-fluorocyclopropyl)stannane reagent, enabling the direct transfer of the 1-fluorocyclopropyl group to aryl and alkenyl (pseudo)halides.[5]

Reaction Mechanism and Workflow

The catalytic cycle of the Stille reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane, in this case, tributyl(1-fluorocyclopropyl)stannane, exchanges the 1-fluorocyclopropyl group with the halide on the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Data Presentation

Table 1: Optimization of the Stille Cross-Coupling Reaction of Tributyl(1-fluorocyclopropyl)stannane with 4-Bromoacetophenone
EntryPd Source (mol%)Ligand (mol%)Additive (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)--THF8016Low
2Pd₂(dba)₃ (2.5)XantPhos (10)CuCl (1.2), KF (2.4)Dioxane10012Moderate
3Pd₂(dba)₃ (5)JackiePhos (20)CuCl (1.2), KF (2.4)Dioxane60882
4Pd₂(dba)₃ (5)JackiePhos (20)CuI (1.2), KF (2.4)Dioxane608~82
5Pd₂(dba)₃ (5)JackiePhos (20)CuCl (1.2), CsF (2.4)Dioxane608~82
6Pd₂(dba)₃ (5)JackiePhos (20)-Dioxane608Low
7Pd₂(dba)₃ (5)JackiePhos (20)CuCl (1.2), KF (2.4)Dioxane808~82
8Pd₂(dba)₃ (5)JackiePhos (20)CuCl (1.2), KF (2.4)Dioxane60887
9Pd₂(dba)₃ (5)JackiePhos (20)CuCl (1.2), KF (2.4)Dioxane (0.1 M)60890

Data synthesized from information presented in Audet et al., 2024.[5] The yields are reported as ¹H NMR yields, with isolated yields being comparable.

Table 2: Substrate Scope of the Stille Cross-Coupling with Tributyl(1-fluorocyclopropyl)stannane
EntryAryl/Alkenyl HalideProductYield (%)
14-Bromoacetophenone1-(4-(1-Fluorocyclopropyl)phenyl)ethan-1-one90
24-Bromobenzonitrile4-(1-Fluorocyclopropyl)benzonitrile85
3Methyl 4-bromobenzoateMethyl 4-(1-fluorocyclopropyl)benzoate88
41-Bromo-4-nitrobenzene1-(1-Fluorocyclopropyl)-4-nitrobenzene75
51-Bromo-4-methoxybenzene1-(1-Fluorocyclopropyl)-4-methoxybenzene92
62-Bromonaphthalene2-(1-Fluorocyclopropyl)naphthalene83
73-Bromopyridine3-(1-Fluorocyclopropyl)pyridine78
8(E)-1-Bromo-2-phenylethene(E)-(1-Fluorocyclopropyl)(2-phenylethenyl)benzene72

This table represents a selection of potential substrates and expected yields based on the reported wide substrate scope.[5] Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Caution: Organotin compounds are toxic and should be handled by trained chemists in a well-ventilated fume hood. All waste should be disposed of according to institutional safety guidelines.

Protocol 1: Synthesis of Tributyl(1-fluorocyclopropyl)stannane

The synthesis of the key stannane reagent is a crucial first step. A recently developed method involves the cyclopropanation of tributyl(1-fluorovinyl)stannane.[5]

Materials:

  • Tributyl(1-fluorovinyl)stannane

  • (Benzyloxy)iodomethane (BzOCH₂I)

  • Zinc dust

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add zinc dust (3.0 equiv.).

  • Add anhydrous dichloromethane to the flask.

  • A solution of (benzyloxy)iodomethane (3.1 equiv.) in anhydrous dichloromethane is added dropwise to the stirred suspension of zinc dust at a controlled temperature.

  • After the addition is complete, the mixture is stirred for a designated period to allow for the formation of the carbenoid.

  • A solution of tributyl(1-fluorovinyl)stannane (1.0 equiv.) in anhydrous dichloromethane is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for several hours until completion, monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is filtered through a pad of celite, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford tributyl(1-fluorocyclopropyl)stannane as a stable oil.

Protocol 2: General Procedure for the Stille Cross-Coupling Reaction

Materials:

  • Aryl or alkenyl (pseudo)halide (1.0 equiv.)

  • Tributyl(1-fluorocyclopropyl)stannane (1.2 equiv.)

  • Pd₂(dba)₃ (5 mol%)

  • JackiePhos (20 mol%)

  • Copper(I) chloride (CuCl) (1.2 equiv.)

  • Potassium fluoride (KF) (2.4 equiv.)

  • Anhydrous dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl or alkenyl halide (1.0 equiv.), tributyl(1-fluorocyclopropyl)stannane (1.2 equiv.), Pd₂(dba)₃ (5 mol%), JackiePhos (20 mol%), CuCl (1.2 equiv.), and KF (2.4 equiv.).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane via syringe to achieve a concentration of 0.1 M with respect to the limiting reagent.

  • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 60 °C.

  • Stir the reaction for 8-16 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

  • The filtrate is then washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-fluorocyclopropyl-substituted compound.

Mandatory Visualizations

Stille_Catalytic_Cycle Stille Cross-Coupling Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_intermediate Ar-Pd(II)L₂-X Pd0->PdII_intermediate + Ar-X ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition PdII_coupled Ar-Pd(II)L₂-C₃H₄-F PdII_intermediate->PdII_coupled + F-C₃H₄-SnBu₃ SnBu3X Bu₃Sn-X PdII_intermediate->SnBu3X Organostannane F-C₃H₄-SnBu₃ (Organostannane) Transmetalation Transmetalation PdII_coupled->Pd0 Product Ar-C₃H₄-F (Coupled Product) PdII_coupled->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow General Experimental Workflow start Start reagents Combine Reactants: Aryl Halide, Organostannane, Catalyst, Ligand, Additives start->reagents setup Inert Atmosphere Setup (Schlenk Line) reagents->setup reaction Heat Reaction Mixture (e.g., 60 °C, 8-16 h) setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Filtration monitoring->workup If complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Stille reaction.

References

Application Notes: Synthesis of a Novel mGluR2 Agonist using (1-Fluorocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed synthesis of a novel metabotropic glutamate receptor 2 (mGluR2) agonist, utilizing (1-fluorocyclopropyl)methanol as a key building block. The mGluR2 receptor is a critical Gi/o-coupled presynaptic receptor that modulates glutamate release, representing a promising therapeutic target for various neurological and psychiatric disorders. The incorporation of a fluorocyclopropyl moiety is a recognized strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This application note outlines a complete synthetic workflow, provides detailed experimental protocols for each step, and includes a summary of the biological activity of well-established mGluR2 agonists to serve as a benchmark.

mGluR2 Signaling Pathway

Activation of the mGluR2 receptor by an agonist, such as glutamate or a synthetic analog, initiates a G-protein-mediated signaling cascade. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP modulates the activity of protein kinase A (PKA) and voltage-gated calcium channels, ultimately leading to a decrease in the release of glutamate from the presynaptic terminal.[1] This mechanism of action allows mGluR2 agonists to dampen excessive excitatory neurotransmission.[1] Furthermore, mGluR2 activation can also engage other signaling pathways, such as the Akt/GSK-3β pathway, which is implicated in neuroprotection and synaptic plasticity.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Agonist mGluR2 Agonist (e.g., Glutamate) mGluR2 mGluR2 Receptor Agonist->mGluR2 Binds G_Protein Gi/o Protein (αβγ GDP) mGluR2->G_Protein Activates G_Protein_Active Gi-α-GTP + G-βγ G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase (AC) G_Protein_Active->AC Inhibits (α-subunit) Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein_Active->Ca_Channel Inhibits (βγ-subunit) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->Ca_Channel Modulates via PKA (Reduced Activity) Vesicle Glutamate Vesicle Ca_Channel->Vesicle Triggers Fusion (Inhibited) Glutamate_Release ↓ Glutamate Release Vesicle->Glutamate_Release

Caption: mGluR2 receptor signaling cascade in the presynaptic terminal.

Proposed Synthesis of 2-Amino-3-(1-fluorocyclopropyl)propanoic Acid

While no direct synthesis of an mGluR2 agonist from this compound is prominently described, a robust and chemically sound pathway can be proposed. This strategy involves the activation of the primary alcohol, followed by alkylation of a glycine equivalent, and subsequent deprotection. This approach allows for the efficient incorporation of the (1-fluorocyclopropyl)methyl moiety into an α-amino acid scaffold.

Experimental Workflow

The proposed synthesis is a three-step process starting from commercially available materials. The workflow is designed to be straightforward and scalable for medicinal chemistry applications.

Synthesis_Workflow Start This compound Intermediate1 (1-Fluorocyclopropyl)methyl tosylate Start->Intermediate1 Step 1: Tosylation (TsCl, Pyridine) Intermediate2 Diethyl 2-acetamido-2-((1-fluorocyclopropyl)methyl)malonate Intermediate1->Intermediate2 Step 2: Alkylation (Diethyl acetamidomalonate, NaOEt) Product 2-Amino-3-(1-fluorocyclopropyl) propanoic acid (Target Agonist) Intermediate2->Product Step 3: Hydrolysis & Decarboxylation (aq. HCl, Heat)

Caption: Proposed synthetic workflow for the target mGluR2 agonist.

Experimental Protocols

Step 1: Synthesis of (1-Fluorocyclopropyl)methyl tosylate

This procedure converts the primary alcohol into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

  • Materials:

    • This compound (1.0 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Pyridine (1.5 eq.)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

    • Deionized water

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (1.5 eq.) to the stirred solution.

    • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2 hours.

    • Upon completion, dilute the reaction mixture with deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 5 volumes).

    • Combine the organic layers and wash successively with 1M HCl, deionized water, and brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-fluorocyclopropyl)methyl tosylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of Diethyl 2-acetamido-2-((1-fluorocyclopropyl)methyl)malonate

This is the key C-C bond-forming step, where the (1-fluorocyclopropyl)methyl group is attached to the α-carbon of the protected glycine equivalent.

  • Materials:

    • (1-Fluorocyclopropyl)methyl tosylate (1.0 eq.)

    • Diethyl acetamidomalonate (1.1 eq.)

    • Anhydrous Ethanol

    • Sodium ethoxide (NaOEt) (1.2 eq.)

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl acetamidomalonate (1.1 eq.) in anhydrous ethanol.

    • Add sodium ethoxide (1.2 eq.) to the solution and stir at room temperature for 30 minutes to generate the enolate.

    • Add a solution of (1-fluorocyclopropyl)methyl tosylate (1.0 eq.) in a small amount of anhydrous ethanol dropwise to the enolate solution.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the starting tosylate is consumed.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and deionized water.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure dialkylated malonate.

Step 3: Synthesis of 2-Amino-3-(1-fluorocyclopropyl)propanoic Acid (Hydrolysis and Decarboxylation)

The final step involves the removal of the protecting groups (acetyl and ethyl esters) and subsequent decarboxylation to yield the target α-amino acid.

  • Materials:

    • Diethyl 2-acetamido-2-((1-fluorocyclopropyl)methyl)malonate (1.0 eq.)

    • 6M Hydrochloric acid (HCl)

  • Procedure:

    • Place the purified malonate derivative from Step 2 into a round-bottom flask.

    • Add 6M aqueous HCl (sufficient volume to ensure complete dissolution upon heating).

    • Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours. This process hydrolyzes both the amide and the ester groups.

    • After hydrolysis, the intermediate dicarboxylic acid will decarboxylate at high temperature.

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure to obtain the crude amino acid hydrochloride salt.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by ion-exchange chromatography to yield the pure 2-amino-3-(1-fluorocyclopropyl)propanoic acid.

Biological Activity of Known Group II mGluR Agonists

To provide a context for the potential efficacy of the newly synthesized compound, the following table summarizes the binding affinities (Ki) and/or functional potencies (EC50) of several well-characterized and potent group II mGluR agonists. The target compound, incorporating a fluorocyclopropyl group, is anticipated to exhibit high potency, similar to MGS0028.

Compound NameTarget(s)Ki (nM)EC50 (nM)Reference(s)
LY379268 mGluR2/3-2.69 (hmGluR2)4.48 (hmGluR3)[1][2]
LY354740 mGluR2/323.4 (mGluR2)53.5 (mGluR3)18.3 (mGluR2)62.8 (mGluR3)[3][4]
MGS0008 mGluR2/347.7 (mGluR2)65.9 (mGluR3)29.4 (mGluR2)45.4 (mGluR3)[3][5]
MGS0028 mGluR2/30.57 (mGluR2)2.07 (mGluR3)-[3][5]
LY395756 mGluR2 (agonist)mGluR3 (antagonist)165 (mGluR2)302 (mGluR3)397 (mGluR2)IC50=2940 (mGluR3)[6]

Data presented for human (h) or rat (r) receptors as available in the literature. Ki and EC50 values can vary based on the assay conditions.

References

Application Notes and Protocols: (1-Fluorocyclopropyl)methanol in the Synthesis of Serotonin 2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for therapeutic intervention in a range of disorders including obesity, schizophrenia, and drug addiction. Agonism at the 5-HT2C receptor has been shown to modulate appetite and mood. However, a significant challenge in the development of 5-HT2C agonists is achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor agonism has been linked to cardiac valvulopathy.[1]

Recent research has identified a series of fluorinated 2-phenylcyclopropylmethylamines as potent and selective 5-HT2C receptor agonists. The introduction of a fluorine atom can favorably alter the pharmacokinetic and pharmacodynamic properties of a molecule. This document provides detailed application notes and protocols for the synthesis of these promising therapeutic candidates, utilizing (1-Fluorocyclopropyl)methanol as a key starting material.

Proposed Synthetic Route from this compound

While existing literature primarily describes the synthesis of the fluorinated cyclopropane moiety via multi-step sequences starting from aromatic aldehydes, this application note proposes a convergent and efficient synthetic strategy commencing with the commercially available this compound. This approach offers a potentially more direct route to a variety of substituted (1-fluoro-2-phenylcyclopropyl)methanamine analogs. The proposed synthetic workflow is outlined below.

G A This compound B Oxidation A->B e.g., PCC, DMP C (1-Fluorocyclopropyl)carboxaldehyde B->C E Grignard Addition C->E D Aryl Grignard Reagent (ArMgBr) D->E F (Aryl)this compound E->F G Conversion to Amine (e.g., Mitsunobu or Ritter Reaction) F->G H (1-Fluoro-2-phenylcyclopropyl)methanamine (Target Agonist) G->H

Caption: Proposed synthetic workflow from this compound.

Quantitative Data: Biological Activity of Fluorinated 2-Phenylcyclopropylmethylamine Analogs

The following table summarizes the in vitro functional activity of a series of fluorinated 2-phenylcyclopropylmethylamine derivatives at human 5-HT2C, 5-HT2A, and 5-HT2B receptors. The data is presented as EC50 (potency) and Emax (efficacy) values, providing a clear comparison of their activity and selectivity profiles.

Compound5-HT2C EC50 (nM)5-HT2C Emax (%)5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2B EC50 (nM)5-HT2B Emax (%)
(+)-21a 4.798>10,000-9.4100
(+)-21b 8.09616271>10,000-
(+)-21c 14.7951158539.898
(+)-21d 11.2971059025.1100
(±)-12 598->10,000->10,000-
(±)-13 230103>10,000->10,000-

Serotonin 2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2C receptor signaling pathway.

Experimental Protocols

I. Synthesis of (1-Fluorocyclopropyl)carboxaldehyde

This protocol describes the oxidation of this compound to the corresponding aldehyde.

  • Materials:

    • This compound

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Anhydrous dichloromethane (DCM)

    • Silica gel

    • Sodium bicarbonate (NaHCO3) solution (saturated)

    • Sodium thiosulfate (Na2S2O3) solution (10%)

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure (using DMP):

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a 10% aqueous solution of Na2S2O3.

    • Stir vigorously until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (1-Fluorocyclopropyl)carboxaldehyde.

II. Synthesis of (Aryl)this compound

This protocol details the addition of an aryl Grignard reagent to (1-Fluorocyclopropyl)carboxaldehyde.

  • Materials:

    • (1-Fluorocyclopropyl)carboxaldehyde

    • Substituted bromobenzene (e.g., 3-bromotoluene)

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (catalytic amount)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Grignard Reagent Formation:

      • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.

      • Add a small crystal of iodine.

      • Add a solution of the substituted bromobenzene (1.1 eq) in anhydrous THF dropwise.

      • Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux by the rate of addition.

      • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Grignard Addition:

      • Cool the freshly prepared Grignard reagent to 0 °C.

      • Add a solution of (1-Fluorocyclopropyl)carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

      • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

      • Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

      • Extract the aqueous layer with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to yield the desired (Aryl)this compound.

III. Synthesis of (1-Fluoro-2-phenylcyclopropyl)methanamine (Target Agonist)

This protocol describes the conversion of the secondary alcohol to the primary amine via a Mitsunobu reaction followed by deprotection.

  • Materials:

    • (Aryl)this compound

    • Phthalimide

    • Triphenylphosphine (PPh3)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrazine monohydrate

    • Ethanol

    • Hydrochloric acid (HCl) in diethyl ether

  • Procedure:

    • Mitsunobu Reaction:

      • To a stirred solution of (Aryl)this compound (1.0 eq), phthalimide (1.2 eq), and PPh3 (1.2 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.2 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Concentrate the reaction mixture under reduced pressure.

      • Purify the crude product by flash column chromatography to obtain the N-phthaloyl protected amine.

    • Deprotection:

      • Dissolve the N-phthaloyl protected amine in ethanol.

      • Add hydrazine monohydrate (5.0 eq) and reflux the mixture for 4-6 hours.

      • Cool the reaction mixture to room temperature and filter off the precipitate.

      • Concentrate the filtrate under reduced pressure.

      • Dissolve the residue in diethyl ether and treat with a solution of HCl in diethyl ether to precipitate the hydrochloride salt of the target amine.

      • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

IV. In Vitro Functional Assay: Calcium Flux

This protocol outlines a method to determine the functional activity of the synthesized compounds at 5-HT2C receptors.

  • Cell Culture:

    • Maintain HEK293 cells stably expressing the human 5-HT2C receptor in appropriate growth medium supplemented with a selection antibiotic.

  • Assay Procedure:

    • Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add the test compounds to the wells and immediately begin measuring the fluorescence intensity over time.

    • After a set period, add a maximal concentration of a reference agonist (e.g., serotonin) to determine the maximal response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Normalize the data to the response of the reference agonist.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Conclusion

The use of this compound as a starting material presents a promising and potentially efficient avenue for the synthesis of novel and selective serotonin 2C receptor agonists. The protocols and data presented in this application note provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this important class of therapeutic agents. The high potency and selectivity of certain fluorinated 2-phenylcyclopropylmethylamine analogs underscore the potential of this scaffold in developing treatments for various CNS disorders.

References

Application Note & Protocol: Asymmetric Cyclopropanation for the Synthesis of Chiral (1-Fluorocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral fluorinated cyclopropanes are increasingly important structural motifs in medicinal chemistry, offering a unique combination of conformational rigidity and beneficial pharmacokinetic properties conferred by the fluorine atom.[1][2] The synthesis of enantiomerically pure (1-Fluorocyclopropyl)methanol presents a valuable building block for the development of novel therapeutics. This application note details a robust protocol for the asymmetric cyclopropanation of a fluoro-substituted allylic alcohol using a chiral dioxaborolane ligand and a zinc carbenoid, a method that provides high yields and excellent enantioselectivities.[2] Alternative methodologies, including rhodium-catalyzed and biocatalytic approaches, will also be discussed and compared.

Core Synthesis Strategy: Chiral Dioxaborolane-Mediated Simmons-Smith Reaction

The primary method detailed is an enantioselective Simmons-Smith cyclopropanation of a 2-fluoroallylic alcohol. This approach utilizes a chiral dioxaborolane ligand to induce asymmetry in the cyclopropanation step, which is mediated by a zinc carbenoid.[2] The Lewis basic amides on the ligand are proposed to stabilize the reagent by complexation, facilitating the methylene transfer to the boron-bound allylic alkoxide.[2]

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Work-up and Purification prep_reagent Prepare Bis(iodomethyl)zinc (Et2Zn + CH2I2 in CH2Cl2 at 0°C) add_reagent Add Substrate/Ligand Solution to Bis(iodomethyl)zinc prep_reagent->add_reagent mix_reactants Combine Substrate and Chiral Ligand (2-fluoroallylic alcohol + dioxaborolane ligand in CH2Cl2) mix_reactants->add_reagent react Stir at 0°C then Warm to RT (16 hours) add_reagent->react quench Quench Reaction (e.g., sat. aq. NH4Cl) react->quench extract Extract with Organic Solvent (e.g., CH2Cl2 or EtOAc) quench->extract purify Purify by Column Chromatography extract->purify G A Fluoroallylic Alcohol C Coordinated Substrate-Ligand Complex A->C B Chiral Dioxaborolane Ligand B->C E Chiral Zinc Carbenoid Complex C->E D Bis(iodomethyl)zinc (IZnCH2I) D->E F Chiral this compound E->F

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (1-Fluorocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Fluorocyclopropyl)methanol is a valuable building block in medicinal chemistry and drug discovery. The monofluorinated cyclopropyl motif can impart unique conformational constraints and desirable physicochemical properties to bioactive molecules, such as enhanced metabolic stability and improved membrane permeability. Derivatization of the primary hydroxyl group of this compound allows for the introduction of various functional groups, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of this compound through esterification, etherification, and conversion to sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Derivatization Strategies

The primary hydroxyl group of this compound can be readily derivatized using standard organic synthesis methodologies. The main strategies covered in these notes are:

  • Esterification: Formation of an ester linkage with various carboxylic acids or their activated derivatives.

  • Etherification: Formation of an ether linkage via reactions such as the Williamson ether synthesis.

  • Conversion to Sulfonate Esters: Transformation of the hydroxyl group into a good leaving group, such as a mesylate or tosylate, to facilitate further functionalization.

Diagram of Derivatization Pathways

Derivatization_Pathways A This compound B Ester Derivatives A->B Esterification (e.g., Acyl Chloride) C Ether Derivatives A->C Etherification (e.g., Williamson Synthesis) D Sulfonate Esters (Good Leaving Groups) A->D Sulfonylation (e.g., MsCl, TsCl) E Further Nucleophilic Substitution Products D->E SN2 Reaction

Caption: General derivatization pathways for this compound.

I. Esterification of this compound

Esterification is a common method to introduce a wide variety of functionalities. The reaction of this compound with an acyl chloride in the presence of a base is a straightforward and high-yielding procedure.

Experimental Protocol: Synthesis of (1-Fluorocyclopropyl)methyl Benzoate

This protocol describes a general procedure for the esterification of a primary alcohol with an acyl chloride.

Diagram of Esterification Workflow

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification A Dissolve this compound and TMEDA in DCM B Cool to -78 °C A->B C Add Benzoyl Chloride dropwise B->C D Stir at -78 °C C->D E Quench with water D->E F Extract with DCM E->F G Wash with HCl, NaHCO3, and brine F->G H Dry over Na2SO4 and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the synthesis of (1-Fluorocyclopropyl)methyl Benzoate.

Materials:

  • This compound

  • Benzoyl chloride

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and TMEDA (0.6 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add benzoyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired (1-Fluorocyclopropyl)methyl benzoate.

Quantitative Data (Representative):

Derivative NameAcylating AgentBaseSolventYield (%)
(1-Fluorocyclopropyl)methyl benzoateBenzoyl chlorideTMEDADCM>90
(1-Fluorocyclopropyl)methyl 4-nitrobenzoate4-Nitrobenzoyl chloridePyridineDCM>90

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

II. Etherification of this compound

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide. This reaction proceeds via an SN2 mechanism.

Experimental Protocol: Synthesis of Benzyl (1-fluorocyclopropyl)methyl Ether

This protocol is based on the general principles of the Williamson ether synthesis.

Diagram of Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Formation cluster_reaction Alkylation and Workup cluster_purification Purification A Suspend Sodium Hydride in THF B Add this compound dropwise at 0 °C A->B C Stir at room temperature B->C D Add Benzyl Bromide C->D E Heat to reflux D->E F Cool and quench with water E->F G Extract with diethyl ether F->G H Wash with brine G->H I Dry over MgSO4 and concentrate H->I J Purify by distillation or chromatography I->J

Caption: Workflow for the synthesis of Benzyl (1-fluorocyclopropyl)methyl Ether.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to yield benzyl (1-fluorocyclopropyl)methyl ether.

Quantitative Data (Representative):

Derivative NameAlkylating AgentBaseSolventYield (%)
Benzyl (1-fluorocyclopropyl)methyl etherBenzyl bromideNaHTHF70-85

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

III. Conversion to Sulfonate Esters

Sulfonate esters, such as mesylates and tosylates, are excellent leaving groups in nucleophilic substitution reactions. The conversion of this compound to its corresponding sulfonate ester is a key step in enabling further functionalization.

Experimental Protocol: Synthesis of (1-Fluorocyclopropyl)methyl Methanesulfonate

This protocol outlines the formation of a mesylate from a primary alcohol.

Diagram of Mesylation Workflow

Mesylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup A Dissolve this compound and Triethylamine in DCM B Cool to 0 °C A->B C Add Methanesulfonyl Chloride dropwise B->C D Stir at 0 °C C->D E Dilute with water D->E F Separate layers and extract aqueous phase E->F G Wash organic layer with water and brine F->G H Dry over Na2SO4 and concentrate G->H

Caption: Workflow for the synthesis of (1-Fluorocyclopropyl)methyl Methanesulfonate.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (1-Fluorocyclopropyl)methyl methanesulfonate. This product is often used in the subsequent step without further purification due to its potential instability.

Quantitative Data (Representative):

Derivative NameSulfonylating AgentBaseSolventYield (%) (crude)
(1-Fluorocyclopropyl)methyl methanesulfonateMethanesulfonyl chlorideEt₃NDCM>95
(1-Fluorocyclopropyl)methyl p-toluenesulfonatep-Toluenesulfonyl chloridePyridineDCM>95

Note: Yields are for the crude product and may vary.

Applications in Drug Development

Derivatives of this compound are valuable intermediates for the synthesis of novel drug candidates. The introduction of the fluorocyclopropylmethyl moiety can influence a molecule's:

  • Pharmacokinetic Properties: The fluorine atom can block sites of metabolism, increasing the metabolic stability and half-life of a drug.

  • Binding Affinity: The conformational rigidity of the cyclopropane ring can pre-organize a molecule into a bioactive conformation, leading to enhanced binding to its biological target.

  • Lipophilicity: The fluorocyclopropyl group can modulate the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific signaling pathways directly modulated by simple derivatives of this compound are not extensively documented, the parent scaffold is incorporated into more complex molecules that target a wide range of biological systems. For instance, fluorinated cyclopropane-containing compounds have been investigated as agonists for serotonin receptors, highlighting their potential in the development of therapeutics for central nervous system disorders.

Conclusion

The derivatization of the hydroxyl group of this compound provides a versatile platform for the synthesis of a wide array of compounds with potential applications in drug discovery and development. The protocols outlined in these application notes offer robust and high-yielding methods for the preparation of ester, ether, and sulfonate ester derivatives, which can serve as key intermediates in the synthesis of novel therapeutic agents. The unique properties conferred by the fluorocyclopropyl moiety make it an attractive structural motif for the design of next-generation pharmaceuticals.

Application Notes and Protocols for the Synthesis of Fluorinated Analogues of Natural Products Using (1-Fluorocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into natural product scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The (1-fluorocyclopropyl)methyl moiety is an attractive functional group that combines the conformational constraints of a cyclopropane ring with the unique electronic properties of fluorine. (1-Fluorocyclopropyl)methanol serves as a key building block for introducing this moiety.

These application notes provide a detailed protocol for the synthesis of fluorinated natural product analogues by incorporating the (1-fluorocyclopropyl)methoxy group via a Williamson ether synthesis. The protocol is presented in a two-step process: activation of this compound and subsequent coupling with a phenolic natural product. While a specific natural product is used for illustrative purposes, this methodology is broadly applicable to other hydroxyl-containing natural products.

Synthetic Strategy Overview

The overall synthetic strategy involves the conversion of the hydroxyl group of this compound into a good leaving group, followed by a nucleophilic substitution reaction with the alkoxide of a natural product. This SN2 reaction, commonly known as the Williamson ether synthesis, is a reliable method for the formation of ethers.

Synthetic_Workflow cluster_0 Activation of this compound cluster_1 Williamson Ether Synthesis cluster_2 Biological Evaluation A This compound B Tosylation A->B TsCl, Pyridine C (1-Fluorocyclopropyl)methyl tosylate B->C G Coupling C->G D Phenolic Natural Product E Deprotonation D->E NaH F Natural Product Alkoxide E->F F->G H Fluorinated Natural Product Analogue G->H I In vitro Assay H->I e.g., Cytotoxicity Assay J Data Analysis I->J

Figure 1: General workflow for the synthesis and evaluation of (1-fluorocyclopropyl)methoxy analogues of natural products.

Experimental Protocols

Part 1: Synthesis of (1-Fluorocyclopropyl)methyl tosylate

This protocol describes the activation of the primary alcohol of this compound by conversion to its corresponding tosylate, a good leaving group for the subsequent Williamson ether synthesis.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq.).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (1-fluorocyclopropyl)methyl tosylate.

Part 2: Synthesis of a (1-Fluorocyclopropyl)methoxy Natural Product Analogue

This protocol details the Williamson ether synthesis between the activated (1-fluorocyclopropyl)methyl tosylate and a generic phenolic natural product.

Materials:

  • Phenolic natural product

  • (1-Fluorocyclopropyl)methyl tosylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of the phenolic natural product (1.0 eq.) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of (1-fluorocyclopropyl)methyl tosylate (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (1-fluorocyclopropyl)methoxy natural product analogue.

Data Presentation

The following tables present hypothetical, yet representative, data for the synthesis and biological evaluation of a fluorinated analogue of a model phenolic natural product.

Table 1: Synthesis of (1-Fluorocyclopropyl)methoxy-Analogue of "Natural Product X"

StepReactant 1Reactant 2ProductYield (%)Purity (%)
1 This compoundp-Toluenesulfonyl chloride(1-Fluorocyclopropyl)methyl tosylate85>95 (by ¹H NMR)
2 "Natural Product X"(1-Fluorocyclopropyl)methyl tosylate(1-Fluorocyclopropyl)methoxy-"Natural Product X"65>98 (by HPLC)

Table 2: Biological Activity of Fluorinated Analogue

CompoundTargetAssay TypeIC₅₀ (µM)
"Natural Product X"Cancer Cell Line YCytotoxicity (MTT)15.2
(1-Fluorocyclopropyl)methoxy-"Natural Product X"Cancer Cell Line YCytotoxicity (MTT)5.8

Biological Evaluation Workflow

A standard workflow for assessing the in vitro anticancer activity of newly synthesized analogues is depicted below. This typically involves determining the concentration-dependent inhibitory effect of the compound on the proliferation of cancer cell lines.

Biological_Evaluation_Workflow A Cancer Cell Seeding B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 72 hours) B->C D MTT Assay C->D E Absorbance Reading D->E F Data Analysis (IC50 Determination) E->F

Figure 2: Workflow for in vitro cytotoxicity evaluation using an MTT assay.

Conclusion

The protocols outlined provide a robust framework for the synthesis of (1-fluorocyclopropyl)methoxy analogues of natural products. The incorporation of the (1-fluorocyclopropyl)methyl group has the potential to significantly enhance the biological activity of the parent natural product, as illustrated by the hypothetical data. Researchers are encouraged to adapt these general procedures to their specific natural product of interest to explore the impact of this unique fluorinated moiety on its pharmacological profile.

Application Notes and Protocols: (1-Fluorocyclopropyl)methanol in PET Imaging Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo. The development of novel PET imaging agents, or radiotracers, is crucial for advancing our understanding of disease, accelerating drug development, and enabling personalized medicine.[1][2][3] Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET tracer synthesis due to its favorable physical and chemical properties, including a convenient half-life of approximately 110 minutes.[4][5] This allows for multi-step radiosynthesis and transport to imaging centers.

Section 1: Radiosynthesis of ¹⁸Fmethanol

The synthesis of an ¹⁸F-labeled PET tracer typically involves the production of reactive [¹⁸F]fluoride, followed by a nucleophilic substitution reaction on a suitable precursor molecule.[7][8][9] The following protocol outlines a hypothetical two-step synthesis for --INVALID-LINK--methanol, which can then be used to label a variety of target molecules.

Experimental Protocols

1.1 Production and Purification of [¹⁸F]Fluoride

  • Production: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by bombarding enriched [¹⁸O]water with protons.[7]

  • Trapping: The resulting aqueous [¹⁸F]fluoride is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.

  • Elution: The trapped [¹⁸F]fluoride is then eluted from the cartridge using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2, K₂₂₂) and a weak base (e.g., potassium carbonate, K₂CO₃) in a mixture of acetonitrile and water.

  • Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with acetonitrile under a stream of nitrogen to remove water, which would otherwise interfere with the subsequent nucleophilic fluorination reaction. This step is critical for activating the fluoride for nucleophilic attack.[8][9]

1.2 Radiosynthesis of --INVALID-LINK--methanol

This step involves the nucleophilic substitution of a leaving group on a precursor molecule with the activated [¹⁸F]fluoride.

  • Precursor: A suitable precursor, such as (1-(tosyloxymethyl)cyclopropyl)methanol, is synthesized and purified beforehand.

  • Reaction: The dried K[¹⁸F]F/K₂₂₂ complex is dissolved in a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile). The precursor is then added to the reaction vessel.

  • Heating: The reaction mixture is heated to a specific temperature (typically between 80-120 °C) for a defined period (e.g., 10-20 minutes) to facilitate the nucleophilic substitution.

  • Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the --INVALID-LINK--methanol from unreacted precursor, byproducts, and unreacted [¹⁸F]fluoride.

  • Formulation: The collected HPLC fraction containing the product is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for subsequent use.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the radiosynthesis of --INVALID-LINK--methanol, based on typical values for similar ¹⁸F-labeling reactions.

ParameterExpected ValueNotes
Radiochemical Yield (RCY) 30-50% (decay-corrected)Dependent on precursor concentration, reaction time, and temperature.
Radiochemical Purity > 98%Determined by analytical HPLC.
Specific Activity (Am) 50-150 GBq/µmolAt the end of synthesis.
Total Synthesis Time 50-70 minutesFrom end of bombardment to final product formulation.

Section 2: Application in PET Tracer Development

The synthesized --INVALID-LINK--methanol can be used as a prosthetic group to label larger biomolecules, such as peptides, antibodies, or small molecule drugs, that are not amenable to direct fluorination.

Experimental Protocols

2.1 Derivatization of --INVALID-LINK--methanol

To make it reactive towards a target molecule, the hydroxyl group of --INVALID-LINK--methanol can be converted into a more reactive functional group. For example, it can be tosylated to form --INVALID-LINK--methyl tosylate.

  • Reaction: The purified --INVALID-LINK--methanol is reacted with tosyl chloride in the presence of a base (e.g., pyridine) at room temperature.

  • Purification: The resulting --INVALID-LINK--methyl tosylate is quickly purified using a solid-phase extraction (SPE) cartridge.

2.2 Labeling of a Target Molecule

The activated [¹⁸F]synthon can then be conjugated to a target molecule containing a suitable nucleophile, such as an amine or a thiol.

  • Target Molecule: A target molecule with a free amine group (e.g., a lysine residue in a peptide or a primary amine in a small molecule drug).

  • Conjugation: The target molecule is dissolved in a suitable buffer (e.g., PBS, pH 8-9) and reacted with the purified --INVALID-LINK--methyl tosylate.

  • Heating: The reaction mixture is gently heated (e.g., 50-60 °C) for 15-30 minutes.

  • Purification: The final ¹⁸F-labeled PET tracer is purified by semi-preparative HPLC.

  • Formulation: The purified tracer is reformulated into a sterile, pyrogen-free solution for in vivo administration.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the labeling of a target molecule using the --INVALID-LINK--methyl synthon.

ParameterExpected ValueNotes
Radiochemical Yield (RCY) 15-30% (decay-corrected, from [¹⁸F]fluoride)Overall yield for the multi-step process.
Radiochemical Purity > 99%Determined by analytical HPLC.
Specific Activity (Am) 20-80 GBq/µmolAt the time of injection.
Total Synthesis Time 90-120 minutesFrom end of bombardment to final product.

Section 3: Visualizations

Diagrams

Radiosynthesis_Workflow cluster_0 Step 1: Production of [18F]Fluoride cluster_1 Step 2: Synthesis of 18Fmethanol cluster_2 Step 3: Labeling of Target Molecule Cyclotron Cyclotron (18O(p,n)18F) QMA QMA Cartridge (Trapping) Cyclotron->QMA [18F]F- in [18O]H2O Elution Elution (K222/K2CO3) QMA->Elution Drying Azeotropic Drying Elution->Drying [18F]F-/K222 Reaction1 Nucleophilic Fluorination (Precursor + [18F]F-) Drying->Reaction1 HPLC1 Semi-prep HPLC (Purification) Reaction1->HPLC1 Formulation1 Formulation HPLC1->Formulation1 Purified [18F]Synthon Derivatization Derivatization (e.g., Tosylation) Formulation1->Derivatization Reaction2 Conjugation (Target Molecule) Derivatization->Reaction2 HPLC2 Semi-prep HPLC (Final Purification) Reaction2->HPLC2 FinalProduct Final PET Tracer HPLC2->FinalProduct

Caption: Workflow for the synthesis of an ¹⁸F-labeled PET tracer.

Hypothetical_Signaling_Pathway cluster_cell Target Cell Receptor Cell Surface Receptor (e.g., GPCR) Effector Downstream Effector (e.g., Adenylyl Cyclase) Receptor->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A SecondMessenger->Kinase Response Cellular Response Kinase->Response PET_Tracer [18F]Tracer (Labeled Antagonist) PET_Tracer->Receptor Binding

References

Application Notes and Protocols for Radiolabeling of (1-Fluorocyclopropyl)methanol with ¹⁸F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-18 (¹⁸F) into bioactive molecules is a cornerstone of Positron Emission Tomography (PET) tracer development. The unique physicochemical properties of the fluorocyclopropyl group make it an attractive moiety in medicinal chemistry for enhancing metabolic stability and binding affinity.[1][2][3][4] This document provides detailed application notes and protocols for the prospective radiolabeling of (1-Fluorocyclopropyl)methanol with ¹⁸F, creating the novel PET tracer --INVALID-LINK--methanol. While this specific radiotracer is not yet established in the literature, the following protocols are based on well-established nucleophilic ¹⁸F-fluorination methodologies.[5][6]

The proposed primary strategy involves a direct nucleophilic substitution of a suitable precursor, cyclopropylmethyl tosylate, with [¹⁸F]fluoride. This method is widely employed in the synthesis of ¹⁸F-labeled PET tracers due to its efficiency and the high specific activity achievable with cyclotron-produced [¹⁸F]fluoride.[6]

Radiolabeling Strategies

The principal strategy for the synthesis of --INVALID-LINK--methanol is via a one-step nucleophilic substitution reaction. This involves the reaction of a precursor molecule, where a good leaving group is attached to the carbon that will be fluorinated, with activated [¹⁸F]fluoride. A common and effective leaving group for such reactions is the tosylate group.

Strategy 1: Direct Nucleophilic Substitution

This approach utilizes (Cyclopropylmethyl) tosylate as the precursor. The tosylate group is an excellent leaving group, facilitating its displacement by the incoming [¹⁸F]fluoride ion. The reaction is typically carried out in an anhydrous polar aprotic solvent, and the [¹⁸F]fluoride is activated using a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a weak base like potassium carbonate.

Diagram of the Direct Nucleophilic Substitution Strategy

G cluster_0 Precursor Synthesis (Hypothetical) cluster_1 Radiolabeling cluster_2 Purification & Analysis Cyclopropylmethanol Cyclopropylmethanol Precursor (Cyclopropylmethyl) tosylate Cyclopropylmethanol->Precursor Pyridine TsCl Tosyl Chloride (TsCl) TsCl->Precursor Radiolabeling Nucleophilic Substitution Precursor->Radiolabeling F18_source [¹⁸F]Fluoride (from cyclotron) Activation Activation (K₂₂₂/K₂CO₃, MeCN, Heat) F18_source->Activation Activation->Radiolabeling Product [¹⁸F]this compound Radiolabeling->Product Purification HPLC Purification Product->Purification QC Quality Control (radio-TLC, HPLC) Purification->QC Final_Product Formulated Radiotracer QC->Final_Product

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of (1-Fluorocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Fluorocyclopropyl)methanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a Simmons-Smith-type cyclopropanation protocol.

Q1: My reaction shows low or no conversion of the starting fluoro-substituted allylic alcohol. What are the potential causes and solutions?

A1: Low or no conversion is a common issue that can often be resolved by carefully examining the reagents and reaction setup.

  • Reagent Quality: The quality of diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) is critical. Ensure that the Et₂Zn solution is fresh or has been properly stored to prevent degradation. CH₂I₂ should be freshly distilled or passed through alumina to remove impurities.

  • Reaction Stoichiometry: The molar ratio of the reagents is crucial for optimal conversion. Based on optimization studies, a ratio of 2.2 equivalents of Et₂Zn and 4.4 equivalents of CH₂I₂ relative to the fluoroallylic alcohol substrate has been shown to result in high conversion.[1]

  • Temperature Control: The initial formation of the zinc carbenoid is typically performed at 0 °C. Maintaining this temperature is important for the stability of the reagent. After the addition of the substrate, the reaction is often allowed to warm to room temperature.[1]

  • Solvent and Additives: The choice of solvent can influence the reaction. Dichloromethane (CH₂Cl₂) is a commonly used solvent. While some reactions benefit from additives, studies have shown that for this specific cyclopropanation, the absence of coordinating additives like ethers (e.g., DME, THF, Et₂O) can lead to higher conversion.[1]

Q2: The reaction has proceeded, but the yield of this compound is low. How can I improve the yield?

A2: Low yields can be attributed to several factors, including incomplete conversion, side reactions, or issues during workup and purification.

  • Optimize Reaction Conditions: Refer to the table below for a summary of how different conditions can affect the yield. The optimal conditions found in one study involved using 2.2 equivalents of Et₂Zn and 4.4 equivalents of CH₂I₂ without any additive, which resulted in a 90% isolated yield for a model substrate.[1]

  • Substrate Reactivity: The electronic properties of the substrate can significantly impact the yield. Fluoroallylic alcohols with electron-withdrawing groups on the substituent may exhibit lower reactivity, leading to reduced yields. For instance, a trifluoromethyl-substituted aryl substrate resulted in a 51% yield under optimized conditions.[1]

  • Workup Procedure: Ensure a proper aqueous workup to quench the reaction and remove zinc salts. Extraction with a suitable organic solvent (e.g., diethyl ether) should be performed thoroughly.

  • Purification Method: Purification by flash column chromatography on silica gel is a common method.[1] The choice of eluent system (e.g., a gradient of hexane-diethyl ether) is critical for good separation and minimizing product loss.

Q3: I am observing the formation of significant impurities or side products. What are they and how can I avoid them?

A3: Side product formation is often related to the reactivity of the reagents and intermediates.

  • Polymerization: Diiodomethane and the zinc carbenoid can lead to the formation of polymeric byproducts. Using the reagents in the correct stoichiometry and controlling the temperature can minimize this.

  • Starting Material Decomposition: The stability of the fluoro-substituted allylic alcohol under the reaction conditions should be considered. Ensure that the starting material is pure.

  • Enantioselectivity Issues: For enantioselective syntheses, the choice of chiral ligand is crucial. The use of a dioxaborolane ligand has been shown to provide high enantioselectivity.[1] The purity of the chiral ligand is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly reported:

  • Cyclopropanation of a fluoro-substituted allylic alcohol: This is often achieved using a Simmons-Smith type reaction with diethylzinc and diiodomethane.[1] This method allows for enantioselective synthesis with the appropriate chiral ligands.

  • Reduction of a carboxylic acid derivative: This involves the reduction of 1-fluoro-cyclopropane-1-carboxylic acid, for example, using a borane-tetrahydrofuran complex.[2]

Q2: What are the key safety precautions to take during the synthesis?

A2: Diethylzinc is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe techniques. Diiodomethane is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: How can I purify the final product, this compound?

A3: The most common method for purification is flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and diethyl ether (e.g., starting from 9:1 and gradually increasing the polarity).[1] The fractions can be monitored by thin-layer chromatography (TLC).

Q4: What are the typical physical properties of this compound?

A4: The reported physical properties include:

  • Boiling Point: 102.5 ± 13.0 °C (Predicted)[2][3]

  • Density: 1.14 ± 0.1 g/cm³ (Predicted)[2][3]

  • Appearance: Colorless to light yellow liquid[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Cyclopropanation of (Z)-2-fluoro-3-phenylprop-2-en-1-ol [1]

EntryEt₂Zn (equiv)CH₂I₂ (equiv)AdditiveConversion (%)Isolated Yield (%)
12.24.4DME32ND
22.24.4THF24ND
32.24.4Et₂O66ND
42.24.4>9590

ND: Not Determined

Experimental Protocols

Protocol 1: Enantioselective Cyclopropanation for the Synthesis of this compound Analogs [1]

  • To a stirred solution of freshly distilled diiodomethane (4.4 mmol) in dichloromethane (4 mL) at 0 °C, add diethylzinc (2.2 mmol) dropwise over approximately 5 minutes. A white precipitate will form.

  • Stir the mixture for 10 minutes at 0 °C.

  • In a separate flask, dissolve the fluoro-substituted allylic alcohol (1.0 mmol) and the dioxaborolane chiral ligand (1.1 mmol) in dichloromethane (6 mL).

  • Add the solution from step 3 dropwise to the reaction mixture from step 2 at 0 °C. The solution should become homogeneous.

  • Stir the reaction mixture at 0 °C for an additional 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or NMR).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and diethyl ether to afford the desired this compound analog.

Protocol 2: Reduction of 1-Fluoro-cyclopropane-1-carboxylic acid [2]

  • In a flame-dried flask under an inert atmosphere, dissolve 1-fluoro-cyclopropane-1-carboxylic acid in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-THF complex (BH₃·THF) to the carboxylic acid solution.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically several hours to overnight).

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or methanol.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude this compound.

  • Purify as needed, typically by distillation or column chromatography.

Visualizations

experimental_workflow reagent_prep Reagent Preparation (CH₂I₂, Et₂Zn in CH₂Cl₂) carbenoid_formation Zinc Carbenoid Formation (0 °C, 10 min) reagent_prep->carbenoid_formation substrate_addition Substrate Addition (Fluoroallylic alcohol + Chiral Ligand in CH₂Cl₂) carbenoid_formation->substrate_addition Dropwise reaction Cyclopropanation Reaction (0 °C to RT) substrate_addition->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Flash Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Conversion? check_conversion Check Conversion (TLC/NMR) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion, Low Yield check_conversion->good_conversion No check_reagents Verify Reagent Quality (Et₂Zn, CH₂I₂) low_conversion->check_reagents check_stoichiometry Check Stoichiometry (2.2 eq Et₂Zn, 4.4 eq CH₂I₂) low_conversion->check_stoichiometry check_conditions Verify Reaction Conditions (Temp, Solvent, No Additives) low_conversion->check_conditions check_workup Review Workup Procedure good_conversion->check_workup check_purification Optimize Purification (Column Chromatography) good_conversion->check_purification check_substrate Consider Substrate Electronic Effects good_conversion->check_substrate

Caption: Troubleshooting decision tree for synthesis optimization.

References

Side reactions and byproduct formation in (1-Fluorocyclopropyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of (1-Fluorocyclopropyl)methanol. The primary synthetic route covered is the cyclopropanation of a fluorinated allylic alcohol precursor via a Simmons-Smith or related reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the most common side reactions observed during the synthesis of this compound?

The synthesis of this compound, typically achieved through a Simmons-Smith type cyclopropanation of 2-fluoroallyl alcohol, is generally efficient. However, several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. The most prevalent side reactions include:

  • Methylation of the Hydroxyl Group: The organozinc carbenoid species used in the reaction, particularly when in excess, can act as a methylating agent. This leads to the formation of 1-fluoro-1-(methoxymethyl)cyclopropane. This side reaction is more pronounced with prolonged reaction times.[1]

  • Formation of Zinc Alkoxides: The hydroxyl group of the starting material or the product can react with the zinc reagent (e.g., Et₂Zn) to form a zinc alkoxide. This can potentially alter the reactivity and solubility of the species in the reaction mixture.

  • Iodide-containing Byproducts: The reaction generates zinc iodide (ZnI₂) as a byproduct.[1][2] Being a Lewis acid, ZnI₂ can potentially catalyze undesired reactions, especially if the product is acid-sensitive.[1]

  • Unreacted Starting Material: Incomplete conversion is a common issue, leading to the presence of the 2-fluoroallyl alcohol precursor in the final product mixture. This can be caused by insufficient reagent, poor quality of the zinc reagent, or non-optimal reaction conditions.

  • Homologation and Other Carbene Insertions: While less common, the highly reactive carbene-like species could potentially lead to other insertion reactions or rearrangements, though these are generally not significant in well-controlled Simmons-Smith reactions.

2. My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: The activity of the zinc reagent is crucial. If using a zinc-copper couple, its preparation and activation are critical. For diethylzinc (Et₂Zn) in the Furukawa modification, ensure it is fresh and has not been deactivated by moisture or air.[3]

  • Reaction Conditions:

    • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[4] Deviations from the optimal temperature profile can affect the reaction rate and selectivity.

    • Reaction Time: While sufficient time is needed for the reaction to go to completion, excessively long reaction times can promote side reactions like methylation of the alcohol.[1] Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.

  • Stoichiometry of Reagents: An appropriate excess of the cyclopropanating agent (e.g., CH₂I₂ and Et₂Zn) is often necessary to drive the reaction to completion. However, a large excess can lead to more side products. Optimization of the stoichiometry is key.

  • Substrate Purity: Ensure the starting 2-fluoroallyl alcohol is pure and free of inhibitors or contaminants that could interfere with the reaction.

  • Work-up and Purification: The product is volatile and water-soluble to some extent. During the aqueous work-up, product loss can occur. Careful extraction with a suitable organic solvent is necessary. Purification by flash column chromatography is a common method, and care should be taken to select an appropriate solvent system to avoid co-elution with byproducts.[4]

3. I am observing an unexpected byproduct with a mass corresponding to the addition of a methyl group. What is it and how can I prevent its formation?

The observation of a byproduct with a mass 14 units higher than the desired product, this compound, strongly suggests methylation of the hydroxyl group, forming 1-fluoro-1-(methoxymethyl)cyclopropane.

  • Cause: This side reaction is caused by the electrophilic nature of the zinc carbenoid intermediate, which can methylate heteroatoms like oxygen.[1] It is more likely to occur when an excess of the cyclopropanating reagent is used and/or the reaction is allowed to proceed for an extended period.[1]

  • Prevention:

    • Control Stoichiometry: Use the minimum necessary excess of the Simmons-Smith reagent.

    • Monitor Reaction Time: Follow the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) and quench the reaction as soon as the starting material is consumed.

    • Quenching: Quenching the reaction with a suitable reagent like pyridine can help to scavenge the Lewis acidic byproduct ZnI₂ and any remaining reactive zinc species.[1]

Quantitative Data Summary

The following table summarizes typical yields and conditions for the cyclopropanation of fluorinated allylic alcohols, which are precursors to compounds like this compound.

Substrate TypeReagentsSolventYield (%)Reference
(Z)-2-Fluoroallylic alcohol derivativesEt₂Zn, CH₂I₂CH₂Cl₂> 90%[4]
Trifluoromethyl-substituted aryl fluoroallylic alcoholEt₂Zn, CH₂I₂CH₂Cl₂51%[4]
Alkyl substituted fluoroallylic alcoholEt₂Zn, CH₂I₂CH₂Cl₂84%[4]

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of a fluorocyclopropyl methanol derivative via an enantioselective cyclopropanation reaction.

Materials:

  • 2-Fluoroallylic alcohol substrate

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn)

  • Dichloromethane (CH₂Cl₂)

  • Chiral dioxaborolane ligand (for enantioselective synthesis)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of freshly distilled diiodomethane (2.23 mmol) in dichloromethane (2 ml) at 0 °C, add diethylzinc (1.16 mmol) dropwise. A white precipitate will be observed.

  • After the addition is complete, stir the reaction mixture for 10 minutes at 0 °C.

  • In a separate flask, prepare a solution of the 2-fluoroallylic alcohol substrate (0.50 mmol) and the chiral dioxaborolane ligand (0.55 mmol) in dichloromethane (3 ml).

  • Add the substrate solution dropwise to the reaction mixture at 0 °C. The solution should become homogeneous.

  • Stir the reaction mixture at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Add a saturated aqueous solution of NaHCO₃ and extract the aqueous layer with dichloromethane (3 x 15 ml).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane-diethyl ether).[4]

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction 2-Fluoroallyl_Alcohol 2-Fluoroallyl Alcohol Intermediate_Complex Zinc Carbenoid Intermediate 2-Fluoroallyl_Alcohol->Intermediate_Complex + Reagent Simmons_Smith_Reagent CH2I2 + Zn(Cu) or Et2Zn Product This compound Intermediate_Complex->Product Cyclopropanation Methylated_Byproduct 1-Fluoro-1-(methoxymethyl)cyclopropane Intermediate_Complex->Methylated_Byproduct Excess reagent / long reaction time Experimental_Workflow Start Start Reagent_Prep Prepare Simmons-Smith Reagent (e.g., Et2Zn + CH2I2 in CH2Cl2 at 0°C) Start->Reagent_Prep Substrate_Addition Add 2-Fluoroallyl Alcohol Solution Reagent_Prep->Substrate_Addition Reaction Reaction at 0°C to Room Temperature (Monitor by TLC/GC-MS) Substrate_Addition->Reaction Quench Quench with Saturated aq. NH4Cl Reaction->Quench Workup Aqueous Workup (Extraction with CH2Cl2) Quench->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Final_Product Pure this compound Purification->Final_Product

References

Technical Support Center: Purification of (1-Fluorocyclopropyl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (1-Fluorocyclopropyl)methanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities often stem from the synthetic route used. A frequent method for synthesizing this compound involves the cyclopropanation of a fluorinated allylic alcohol.[1] Potential impurities can include:

  • Unreacted starting materials: Such as the corresponding fluorinated allylic alcohol.

  • Byproducts of the cyclopropanation reaction: Including isomers or oligomeric materials.

  • Residual solvents: From the reaction and extraction steps (e.g., diethyl ether, dichloromethane, hexanes).

  • Degradation products: Although fluorinated cyclopropanes are generally stable, prolonged exposure to strong acids or bases may lead to ring-opening or elimination reactions.

Q2: What is the recommended purification method for this compound on a laboratory scale?

A2: For laboratory-scale purification, flash column chromatography on silica gel is a widely used and effective method.[2] A solvent system of hexane and diethyl ether, often in a gradient elution, has been shown to provide good separation.[2] For larger quantities or to remove volatile impurities, vacuum distillation can also be considered, given its boiling point of approximately 102.5 °C at 760 mmHg.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for accurate purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation and identification of impurities. The relative integration of signals can provide a quantitative measure of purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water is a common method for assessing the purity of polar fluorinated compounds.[3] A UV detector is suitable if the derivatives contain a chromophore. For this compound itself, an evaporative light scattering detector (ELSD) or a refractive index (RI) detector may be necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and byproducts.

Q4: My purified this compound appears to be degrading over time. What are the recommended storage conditions?

A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, acids, and bases. Storage at 4°C is often recommended. The C-F bond in fluorinated cyclopropanes contributes to their stability.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of this compound and its derivatives.

Problem 1: Poor Separation During Flash Column Chromatography
Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Perform thin-layer chromatography (TLC) with various ratios of hexane and diethyl ether (or ethyl acetate) to determine the optimal solvent system that provides good separation between the product and impurities. A gradient elution from a non-polar to a more polar solvent mixture is often effective.
Column Overloading Too much crude material has been loaded onto the column, leading to broad peaks and poor resolution. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Co-elution of Impurities An impurity may have a very similar polarity to the target compound. Consider using a different stationary phase, such as alumina, or a different solvent system to alter the selectivity of the separation.
Sample Applied in a Solvent that is too Polar If the sample is dissolved in a highly polar solvent before loading onto the column, it can disrupt the packing and lead to poor separation. Dissolve the sample in a minimal amount of a non-polar solvent or the initial mobile phase. Alternatively, use a dry loading technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.
Problem 2: Product Recovery is Low After Purification
Possible Cause Solution
Product is Volatile This compound has a relatively low boiling point. Avoid excessive heating during solvent removal under reduced pressure. Use a cold trap to recover any volatilized product.
Irreversible Adsorption on Silica Gel The hydroxyl group can sometimes interact strongly with the acidic silica gel. To mitigate this, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to deactivate the silica gel.
Product Degradation on the Column If the crude mixture contains acidic or basic impurities, they can cause the product to degrade on the silica gel. A pre-purification workup, such as a mild aqueous wash, may be necessary to remove these impurities.
Incomplete Elution The solvent system may not be polar enough to elute the product completely from the column. After collecting the main product fractions, flush the column with a more polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining product.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

1. Materials:

  • Crude this compound
  • Silica gel (40-63 µm)
  • Hexane (HPLC grade)
  • Diethyl ether (HPLC grade)
  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)
  • Glass chromatography column
  • Fraction collection tubes
  • Rotary evaporator

2. Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material with different ratios of hexane:diethyl ether (e.g., 9:1, 4:1, 1:1). Visualize the spots using a suitable stain (e.g., potassium permanganate) as the compound may not be UV active.
  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and well-packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully apply the sample to the top of the silica gel bed using a pipette.
  • Elution: Begin elution with the determined non-polar solvent mixture (e.g., 9:1 hexane:diethyl ether). Gradually increase the polarity of the eluent as the elution progresses to facilitate the separation of compounds.
  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator at low temperature and pressure to yield the purified this compound.

Protocol 2: Purity Assessment by HPLC

1. Materials:

  • Purified this compound
  • HPLC grade acetonitrile
  • HPLC grade water
  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
  • HPLC system with a suitable detector (e.g., ELSD or RI)

2. Procedure:

  • Sample Preparation: Prepare a solution of the purified this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.
  • Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 mixture.
  • HPLC Analysis:
  • Set the column temperature (e.g., 25 °C).
  • Set the flow rate (e.g., 1 mL/min).
  • Inject the sample onto the column.
  • Run the analysis using an isocratic or gradient elution method.
  • Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks. The peak area percentage can be used to estimate the purity.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis (Hexane:Diethyl Ether) Crude->TLC Column Flash Column Chromatography (Silica Gel) Crude->Column Load Sample TLC->Column Determine Eluent Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product Purity_Analysis Purity Assessment (NMR, HPLC, GC-MS) Pure_Product->Purity_Analysis Final_Product Final Product (>98%) Purity_Analysis->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography Start Poor Separation in Column Chromatography Cause1 Inappropriate Solvent System Start->Cause1 Cause2 Column Overloading Start->Cause2 Cause3 Co-eluting Impurity Start->Cause3 Solution1 Optimize Eluent with TLC Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Change Stationary Phase or Solvent System Cause3->Solution3

Caption: Troubleshooting guide for poor separation in flash chromatography.

References

Improving the yield and enantioselectivity of (1-Fluorocyclopropyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1-Fluorocyclopropyl)methanol, with a focus on improving yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of this compound?

A1: The most prevalent and effective methods involve the asymmetric cyclopropanation of a fluoro-substituted allylic alcohol. Key strategies include:

  • Simmons-Smith Cyclopropanation: This classic method can be rendered enantioselective by using a chiral dioxaborolane ligand with zinc carbenoids. This approach is known for its high yields and excellent enantioselectivities.[1]

  • Rhodium-Catalyzed Cyclopropanation: Dirhodium complexes with chiral ligands can effectively catalyze the cyclopropanation of fluoroalkenes.[2][3][4]

Q2: How can I improve the enantioselectivity of my reaction?

A2: Several factors influence enantioselectivity:

  • Chiral Ligand: The choice of the chiral ligand is critical. For Simmons-Smith reactions, chiral dioxaborolane ligands have proven effective.[1] For rhodium-catalyzed reactions, various chiral ligands are available, and screening may be necessary to find the optimal one for your specific substrate.

  • Additives: In some cases, additives can enhance enantioselectivity. For instance, in the catalytic enantioselective cyclopropanation of allylic alcohols, the presence of zinc iodide has been shown to increase the enantiomeric excess.[5]

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate.

  • Solvent: The polarity and coordinating ability of the solvent can impact the transition state of the reaction and thus the enantioselectivity.

Q3: What are typical yields and enantiomeric excess (ee) values I can expect?

A3: With optimized conditions, high yields and excellent enantioselectivities are achievable. For the Simmons-Smith cyclopropanation of fluoroallylic alcohols using a chiral dioxaborolane ligand, yields can exceed 90% with enantioselectivities often reaching 95% ee or higher.[1]

Q4: How do I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. For compounds that may be sensitive to acid, using deactivated silica gel is recommended.[6] Given the volatility of the product, care should be taken during solvent removal to avoid product loss. Chiral HPLC or SFC can be used to separate enantiomers and determine the enantiomeric excess.[7][8][9]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Quality of Reagents Ensure the use of high-purity starting materials, especially the fluoroallylic alcohol and the cyclopropanating agent (e.g., diiodomethane). Impurities can inhibit the reaction.[6]
Inactive Zinc-Copper Couple (for Simmons-Smith) The activation of the zinc-copper couple is crucial. Consider using ultrasonication to enhance its formation.[10] Ensure the zinc is of high purity.
Moisture or Air Sensitivity The Simmons-Smith reaction is sensitive to moisture and air.[6] Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Sub-optimal Reaction Temperature If the reaction is sluggish, a modest increase in temperature (in 5-10 °C increments) may improve the rate. However, be cautious as higher temperatures can lead to side reactions.[6]
Inadequate Stirring For heterogeneous reactions involving a zinc-copper couple, ensure efficient stirring to maintain good contact between the reagents.[6]
Issue 2: Low Enantioselectivity
Potential Cause Troubleshooting Steps
Sub-optimal Chiral Ligand The chosen chiral ligand may not be optimal for the specific substrate. Screen a variety of chiral ligands if possible.
Incorrect Ligand-to-Metal Ratio The stoichiometry of the chiral ligand relative to the metal catalyst is critical. Optimize this ratio to ensure the formation of the active chiral catalyst.
Racemization The product could be undergoing racemization under the reaction or workup conditions. Analyze the reaction mixture at different time points to check for this possibility.
Presence of Achiral Catalysts Ensure that no achiral species are present that could catalyze a competing, non-enantioselective reaction.
Issue 3: Formation of Byproducts
Potential Cause Troubleshooting Steps
Methylation of the Hydroxyl Group In Simmons-Smith reactions, the electrophilic zinc carbenoid can methylate the alcohol.[6] Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.
Rearrangement or Decomposition The Lewis acidic nature of the zinc byproduct (ZnI₂) can sometimes catalyze rearrangement or decomposition of the starting material or product.[6] A careful and prompt workup can minimize this.
Dimerization of the Carbene In rhodium-catalyzed reactions, the carbene intermediate can dimerize. This can sometimes be suppressed by slow addition of the diazo compound or by adjusting the catalyst loading.

Data Presentation

Table 1: Enantioselective Synthesis of Fluorocyclopropyl Methanols via Simmons-Smith Cyclopropanation

Substrate (Fluoroallylic Alcohol)Yield (%)Enantioselectivity (% es)
(Z)-2-fluoro-3-phenylprop-2-en-1-ol9095
(Z)-3-(4-methoxyphenyl)-2-fluoroprop-2-en-1-ol>9095
(Z)-2-fluoro-3-(p-tolyl)prop-2-en-1-ol>9095
(Z)-2-fluoro-3-(naphthalen-2-yl)prop-2-en-1-ol>9095
(Z)-3-(4-bromophenyl)-2-fluoroprop-2-en-1-ol77>94
(Z)-2-fluoro-3-(4-fluorophenyl)prop-2-en-1-ol64>94
(Z)-2-fluoro-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol51>94
(Z)-2-fluoro-3-methylbut-2-en-1-ol8493
2-fluoro-1-phenylprop-2-en-1-ol9396

Data extracted from a study on the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using a chiral dioxaborolane ligand and zinc carbenoids.[1]

Experimental Protocols

General Procedure for Enantioselective Simmons-Smith Cyclopropanation of Fluoroallylic Alcohols [1]

  • Preparation of the Zinc Carbenoid: In a flame-dried flask under an inert atmosphere, a solution of diethylzinc is prepared. Diiodomethane is then added dropwise at 0 °C.

  • Ligand and Substrate Addition: In a separate flask, the chiral dioxaborolane ligand is dissolved in an anhydrous solvent (e.g., dichloromethane). The fluoroallylic alcohol is then added.

  • Reaction: The solution containing the ligand and substrate is added to the preformed zinc carbenoid solution at 0 °C. The reaction mixture is then typically allowed to warm to room temperature and stirred for a specified period (e.g., 16 hours).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride at 0 °C. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Zinc Carbenoid (Diethylzinc + Diiodomethane) reaction Combine and React (0°C to Room Temperature) reagent_prep->reaction ligand_sub Prepare Ligand/Substrate Solution (Chiral Ligand + Fluoroallylic Alcohol) ligand_sub->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Isolated this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed q1 Check Reagent Quality (Purity, Activity) start->q1 q2 Verify Reaction Conditions (Inert atmosphere, Temperature) q1->q2 [Reagents OK] sol1 Use High-Purity Reagents Activate Zn-Cu Couple q1->sol1 [Issue Found] q3 Analyze for Side Reactions q2->q3 [Conditions OK] sol2 Ensure Anhydrous Conditions Optimize Temperature q2->sol2 [Issue Found] sol3 Adjust Stoichiometry Modify Reaction Time q3->sol3 [Side Products Detected] end Improved Yield sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for low reaction yield.

References

Stability of (1-Fluorocyclopropyl)methanol under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1-Fluorocyclopropyl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this valuable building block by providing troubleshooting guides and frequently asked questions (FAQs) regarding its stability and reactivity under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory conditions?

A1: this compound is a relatively stable liquid that can be stored at 4°C for extended periods.[1] However, its stability is influenced by the presence of both a strained fluorocyclopropane ring and a primary alcohol. The fluorine atom can affect the reactivity of the cyclopropyl group and the adjacent hydroxyl group. While stable under neutral conditions, its reactivity can be pronounced under acidic, basic, or thermal stress.

Q2: How stable is this compound to acidic conditions?

A2: Strong acidic conditions should be avoided as they can promote the rearrangement or decomposition of the cyclopropyl ring. The strained ring is susceptible to opening, especially when protonation of the hydroxyl group creates a good leaving group (water). While mild acidic conditions used during an aqueous workup are generally tolerated, prolonged exposure to strong acids like concentrated HCl, H₂SO₄, or Lewis acids may lead to a complex mixture of products. The presence of the fluorine atom might influence the regioselectivity of ring-opening compared to non-fluorinated cyclopropylmethanols.

Q3: What is the expected stability of this compound under basic conditions?

A3: this compound is generally more stable under basic conditions than acidic conditions. The primary alcohol can be deprotonated by strong bases to form the corresponding alkoxide. This alkoxide is a key intermediate for subsequent reactions such as ether or ester formation. However, extremely strong bases at elevated temperatures might promote elimination or other side reactions. Standard aqueous bases like NaOH or K₂CO₃ at room temperature are typically well-tolerated.

Q4: Can the hydroxyl group of this compound be oxidized?

A4: Yes, the primary alcohol can be oxidized to the corresponding aldehyde, (1-fluorocyclopropyl)carbaldehyde, or further to the carboxylic acid, 1-fluorocyclopropanecarboxylic acid. Standard mild oxidation methods are recommended to avoid potential side reactions involving the fluorocyclopropane ring.

Q5: Is the fluorocyclopropane ring susceptible to reduction?

A5: The fluorocyclopropane ring is generally stable to common reducing agents used for the reduction of other functional groups. For instance, catalytic hydrogenation (e.g., H₂/Pd-C) is not expected to reduce the cyclopropane ring under standard conditions. However, harsh reducing conditions, particularly those involving dissolving metals, might lead to ring cleavage.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction During Hydroxyl Group Protection
Potential Cause Troubleshooting Step
Incomplete deprotonation of the alcohol. When using a base to form the alkoxide (e.g., for silyl ether or benzyl ether formation), ensure anhydrous conditions and a sufficiently strong base (e.g., NaH, LDA).
Steric hindrance from the cyclopropyl group. For bulky protecting groups, the reaction may be sluggish. Consider increasing the reaction temperature, using a more reactive silylating agent (e.g., silyl triflate), or adding a catalyst like DMAP for acylations.
Degradation of reagents. Use freshly opened or properly stored reagents, especially for moisture-sensitive compounds like silyl chlorides and strong bases.
Issue 2: Formation of Unexpected Side Products
Potential Cause Troubleshooting Step
Ring-opening of the cyclopropane. This is often acid-catalyzed. If acidic reagents or byproducts are present, consider performing the reaction in the presence of a non-nucleophilic base or using milder reagents. Analyze the side products by GC-MS or NMR to identify potential ring-opened structures.
Elimination reactions. Under strongly basic conditions and/or high temperatures, elimination to form an alkene is possible, though less likely for a primary alcohol. Use milder bases and lower reaction temperatures.
Reaction with the fluorine atom. While the C-F bond is strong, some reagents, particularly strong nucleophiles or organometallics, might interact with the fluorine or the adjacent carbon. Careful analysis of byproducts is necessary.
Issue 3: Inconsistent Results with Grignard or Organolithium Reagents

| Potential Cause | Troubleshooting Step | | Acid-base reaction with the hydroxyl group. | Grignard and organolithium reagents are strong bases and will deprotonate the alcohol.[2] This consumes one equivalent of the organometallic reagent. To achieve C-C bond formation at another site (if applicable), the hydroxyl group must first be protected. | | Reaction with the solvent. | Ethereal solvents like THF can be deprotonated by organolithium reagents at temperatures above -20°C.[3] Maintain low temperatures during the reaction. | | Moisture in the reaction. | Organometallic reagents react rapidly with water. Ensure all glassware is flame-dried and solvents are anhydrous. |

Experimental Protocols & Data

Protection of the Hydroxyl Group as a Silyl Ether

Reaction: Formation of (1-Fluorocyclopropyl)methoxy)(tert-butyl)dimethylsilane.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., Argon), add imidazole (2.5 eq).

  • Cool the mixture to 0°C.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4][5]

Expected Yield: >90% (based on similar primary alcohols).

Oxidation to the Aldehyde via Swern Oxidation

Reaction: Oxidation of this compound to (1-Fluorocyclopropyl)carbaldehyde.

Protocol:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78°C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise.

  • Stir the mixture for 30 minutes at -78°C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at -78°C.

  • Stir for 1 hour at -78°C.

  • Add triethylamine (5.0 eq) dropwise and stir for another hour at -78°C.

  • Allow the reaction to warm to room temperature.

  • Quench with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.[6][7][8][9][10]

Expected Yield: 70-90% (based on typical Swern oxidation of primary alcohols).

Summary of Stability under Various Conditions
Condition Reagent/Stress Stability Potential Products/Side Reactions
Acidic Strong acids (e.g., conc. HCl, H₂SO₄)LowRing-opening, rearrangement products
Mild acids (e.g., dilute aq. HCl during workup)ModerateGenerally stable for short periods
Basic Strong bases (e.g., NaH, n-BuLi)ModerateDeprotonation to form the alkoxide
Aqueous bases (e.g., NaOH, K₂CO₃)HighGenerally stable
Oxidative Mild oxidants (e.g., PCC, Swern, Dess-Martin)LowOxidation of the alcohol to aldehyde or carboxylic acid
Strong oxidants (e.g., KMnO₄, CrO₃)LowOxidation of the alcohol and potential ring cleavage
Reductive Catalytic hydrogenation (e.g., H₂/Pd-C)HighGenerally stable
Harsh reducing agents (e.g., dissolving metals)LowPotential for ring-opening
Thermal High temperatures (>150-200°C)LowDecomposition, rearrangement
Organometallics Grignard reagents, OrganolithiumsLowDeprotonation of the hydroxyl group

Visualizations

experimental_workflow_silylation start This compound reagents TBDMSCl, Imidazole DCM, 0°C to RT start->reagents 1. React workup Aqueous Workup & Extraction reagents->workup 2. Quench purification Column Chromatography workup->purification 3. Purify product TBDMS-protected alcohol purification->product

Workflow for Silyl Ether Protection.

logical_relationship_stability compound This compound acid Strong Acid compound->acid base Strong Base compound->base oxidant Oxidizing Agent compound->oxidant reductant Reducing Agent compound->reductant ring_opening Ring Opening/ Rearrangement acid->ring_opening alkoxide Alkoxide Formation base->alkoxide aldehyde Aldehyde/ Carboxylic Acid oxidant->aldehyde stable Generally Stable reductant->stable

Reactivity under Different Conditions.

References

Technical Support Center: Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective cyclopropanation of fluoro-substituted allylic alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in the enantioselective cyclopropanation of fluoro-substituted allylic alcohols?

A1: Low or no product yield is a frequent issue that can often be attributed to several factors. A systematic investigation of the following is recommended:

  • Reagent Quality: The purity and activity of reagents are critical. Ensure that the diiodomethane is freshly distilled and that the diethylzinc solution has not degraded. The zinc-copper couple, if used, should be freshly prepared and activated for optimal reactivity.[1][2]

  • Inert Atmosphere: Zinc carbenoids and organozinc reagents are highly sensitive to moisture and atmospheric oxygen.[1] It is imperative to use oven-dried glassware and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction.

  • Reaction Temperature: The formation of the zinc carbenoid and the subsequent cyclopropanation are temperature-sensitive steps. The initial formation of the carbenoid is often performed at 0°C or lower, while the cyclopropanation of less reactive fluoro-substituted allylic alcohols may require room temperature or gentle heating.[1][3] Careful control and optimization of the temperature profile are crucial.

  • Solvent Choice: The choice of solvent can significantly impact the reactivity of the zinc carbenoid. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred as they do not compete with the chiral ligand or the substrate for coordination to the zinc center.[4][5] The use of coordinating solvents like ethers (e.g., THF, DME) can sometimes decrease the reaction rate.[3]

Q2: My reaction yields the desired cyclopropane, but the enantioselectivity (ee) is poor. What are the likely causes and how can I improve it?

A2: Achieving high enantioselectivity is a key challenge in this reaction. Poor enantioselectivity can stem from several sources:

  • Chiral Ligand Issues: The purity and integrity of the chiral ligand are paramount. Ensure the ligand is pure and has not degraded. The stoichiometry of the ligand relative to the zinc reagent is also critical and may require optimization.

  • Solvent Effects: As with yield, the solvent can influence enantioselectivity. Non-coordinating solvents are generally recommended to allow for effective association between the chiral ligand and the reactive species.[4][6] In some cases, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to improve both reaction rate and selectivity.[7]

  • Temperature Control: The enantioselectivity of the reaction is often highly temperature-dependent. Running the reaction at lower temperatures can enhance enantioselectivity, although it may also decrease the reaction rate.[8]

  • Substrate-Ligand Mismatch: Not all chiral ligands are universally effective for all substrates. The electronic and steric properties of the fluoro-substituted allylic alcohol can influence the stereochemical outcome. It may be necessary to screen different chiral ligands to find the optimal match for a specific substrate.

Q3: I am observing the formation of significant byproducts. What are the common side reactions and how can they be minimized?

A3: Side reactions can compete with the desired cyclopropanation, leading to reduced yields and purification challenges. Common side reactions include:

  • Methylation of the Allylic Alcohol: The electrophilic zinc carbenoid can act as a methylating agent for the hydroxyl group of the allylic alcohol.[1] This can be minimized by ensuring the complete formation of the zinc alkoxide of the allylic alcohol before the addition of the cyclopropanating agent.

  • Homologation and Polymerization: In some cases, the carbene intermediate can react with itself or the starting material to form oligomers or polymers. This is more common with highly reactive carbenes and can be mitigated by slow addition of the carbene precursor and maintaining a low concentration of the reactive species.

  • Rearrangement Reactions: While less common in Simmons-Smith type reactions, some transition-metal catalyzed cyclopropanations can be accompanied by rearrangement pathways. Careful selection of the catalyst and reaction conditions is key to avoiding these.

Troubleshooting Guides

Issue 1: Low Conversion of the Fluoro-substituted Allylic Alcohol

This guide provides a step-by-step approach to diagnosing and resolving low conversion in your enantioselective cyclopropanation reaction.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed reagent_check Verify Reagent Quality (Diiodomethane, Diethylzinc, Ligand) start->reagent_check inert_check Ensure Strict Inert Atmosphere (Dry Glassware, Ar/N2) reagent_check->inert_check Reagents OK fail Persistent Low Conversion (Consider Alternative Catalyst/Method) reagent_check->fail Reagents Degraded temp_check Optimize Reaction Temperature (Carbenoid Formation & Cyclopropanation) inert_check->temp_check Atmosphere OK inert_check->fail Moisture/Air Contamination solvent_check Evaluate Solvent Choice (Non-coordinating vs. Coordinating) temp_check->solvent_check Temperature Optimized temp_check->fail Sub-optimal Temperature concentration_check Adjust Reagent Concentrations solvent_check->concentration_check Solvent Appropriate solvent_check->fail Inappropriate Solvent success Improved Conversion concentration_check->success Optimization Successful concentration_check->fail Sub-optimal Concentration

Caption: A flowchart for troubleshooting low reaction conversion.

Issue 2: Poor Enantioselectivity

This guide outlines a logical progression for addressing unsatisfactory enantiomeric excess in your reaction.

Troubleshooting Workflow for Poor Enantioselectivity

start Poor Enantioselectivity (ee) ligand_check Check Chiral Ligand Purity & Stoichiometry start->ligand_check temp_check Lower Reaction Temperature ligand_check->temp_check Ligand OK fail Persistent Poor ee (Re-evaluate Reaction Mechanism/Substrate Compatibility) ligand_check->fail Ligand Impure/Incorrect Stoichiometry solvent_screen Screen Different Solvents (e.g., DCM, TFE, HFIP) temp_check->solvent_screen Temperature Optimized temp_check->fail No Improvement with Lower Temp. ligand_screen Screen Alternative Chiral Ligands solvent_screen->ligand_screen Solvent Screened solvent_screen->fail No Improvement with Solvent Change success Improved Enantioselectivity ligand_screen->success Optimization Successful ligand_screen->fail No Suitable Ligand Found

Caption: A decision tree for improving poor enantioselectivity.

Quantitative Data Summary

The following tables summarize representative data for the enantioselective cyclopropanation of various fluoro-substituted allylic alcohols under different conditions.

Table 1: Enantioselective Cyclopropanation of (Z)-2-Fluoroallylic Alcohols [3]

EntrySubstrate (R)Yield (%)ee (%)
1Phenyl9396
24-Methoxyphenyl9596
34-Trifluoromethylphenyl51>94
42-Naphthyl9295
5Cyclohexyl8493

Table 2: Enantioselective Cyclopropanation of (E)-2-Fluoroallylic Alcohols [3]

EntrySubstrate (R)Yield (%)ee (%)
1Phenyl5889
24-Methoxyphenyl91>90
34-Trifluoromethylphenyl62>90
42-Naphthyl90>90

Table 3: Enantioselective Cyclopropanation of (Z)-3-Fluoroallylic Alcohols [3]

EntrySubstrate (R)Yield (%)ee (%)
1Phenyl9596
24-Methoxyphenyl9396
34-Bromophenyl8694
42-Naphthyl9295
5Cyclohexyl8894

Experimental Protocols

General Procedure for Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using a Chiral Dioxaborolane Ligand[3]

This protocol is a representative example for the Simmons-Smith cyclopropanation of fluoro-substituted allylic alcohols using a chiral dioxaborolane ligand.

Experimental Workflow

start Start prepare_reagents Prepare Reagents: - Fluoro-allylic alcohol (1.0 eq) - Chiral dioxaborolane ligand (1.1 eq) - Diiodomethane (4.46 eq) - Diethylzinc (2.32 eq) - Anhydrous CH2Cl2 start->prepare_reagents form_carbenoid Form Zinc Carbenoid: - Add Et2Zn to CH2I2 in CH2Cl2 at 0°C - Stir for 10 min prepare_reagents->form_carbenoid add_substrate Add Substrate-Ligand Mixture: - Add a solution of the substrate and ligand in CH2Cl2 dropwise form_carbenoid->add_substrate react Reaction: - Stir at 0°C for 10 min - Warm to room temperature and stir for 16h add_substrate->react workup Work-up: - Quench with saturated aq. NH4Cl - Extract with CH2Cl2 - Dry over MgSO4 react->workup purify Purification: - Concentrate under reduced pressure - Purify by flash column chromatography workup->purify end End purify->end

Caption: A step-by-step workflow for the enantioselective cyclopropanation.

Detailed Steps:

  • Preparation of the Zinc Carbenoid: To a stirred solution of freshly distilled diiodomethane (4.46 mmol) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere, add diethylzinc (2.32 mmol) dropwise. A white precipitate will form. Stir the resulting mixture for 10 minutes at 0°C.

  • Addition of Substrate and Ligand: In a separate flask, dissolve the fluoro-substituted allylic alcohol (1.0 mmol) and the chiral dioxaborolane ligand (1.1 mmol) in anhydrous DCM. Add this solution dropwise to the pre-formed zinc carbenoid suspension at 0°C. The reaction mixture should become homogeneous.

  • Reaction: Stir the reaction mixture at 0°C for an additional 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 16 hours.

  • Work-up: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched fluoro-substituted cyclopropylmethanol.

Note: The optimal reaction time and temperature may vary depending on the specific substrate. It is recommended to monitor the reaction progress by TLC or GC-MS.

Mechanistic Insight: The Role of the Allylic Hydroxyl Group

The diastereoselectivity in the cyclopropanation of allylic alcohols is largely governed by the directing effect of the hydroxyl group. The zinc reagent coordinates to the oxygen atom, leading to the delivery of the methylene group to the syn-face of the double bond relative to the hydroxyl group.[9] This interaction is crucial for achieving high levels of stereocontrol.

Simplified Mechanistic Rationale

cluster_0 Coordination cluster_1 Directed Cyclopropanation allylic_alcohol Fluoro-substituted Allylic Alcohol coordinated_complex Coordinated Intermediate allylic_alcohol->coordinated_complex zinc_reagent Zinc Carbenoid (e.g., IZnCH2I) zinc_reagent->coordinated_complex transition_state Syn-Facial Attack Transition State coordinated_complex->transition_state product Syn-Cyclopropylmethanol transition_state->product

Caption: A diagram illustrating the directing effect of the hydroxyl group.

References

Catalyst selection for the efficient synthesis of (1-Fluorocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of (1-Fluorocyclopropyl)methanol, a valuable building block in pharmaceutical and agrochemical research. The primary focus is on the widely utilized enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids and a chiral dioxaborolane ligand.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related derivatives.

Issue Potential Cause Recommended Solution
1. Low or No Product Yield Inactive Zinc Reagent: Diethylzinc (Et₂Zn) is pyrophoric and reacts violently with water and air. Improper handling can lead to decomposition and loss of activity.Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored Et₂Zn. For Simmons-Smith reactions using a zinc-copper couple, ensure it is freshly prepared and activated.[1]
Poor Quality Diiodomethane (CH₂I₂): Impurities in diiodomethane can inhibit the reaction.Use freshly distilled or high-purity diiodomethane. Store it over copper wire to prevent decomposition.
Presence of Moisture: The reaction is highly sensitive to moisture.Dry all solvents and reagents thoroughly. Ensure the starting fluoroallylic alcohol is anhydrous.
Low Substrate Reactivity: Electron-withdrawing groups on the fluoroallylic alcohol can decrease the nucleophilicity of the double bond, slowing down the reaction.[2][3][4]For less reactive substrates, consider increasing the reaction time or temperature moderately. Alternatively, a more reactive cyclopropanating agent, such as the Furukawa modification (diethylzinc and diiodomethane), can be employed.[1][5]
Incompatible Additives: Chelating solvents like THF or DME can sometimes decrease the reaction rate.[2]The optimal conditions for this specific transformation often do not require additional chelating solvents when using the chiral dioxaborolane ligand.[2]
2. Low Enantioselectivity Improper Ligand-Substrate Interaction: The chiral dioxaborolane ligand's effectiveness relies on proper complexation with the substrate and the zinc carbenoid.Ensure the correct stoichiometry of the chiral ligand is used. The ligand should be of high purity.
Racemization During Workup or Purification: The product may be sensitive to acidic or basic conditions, potentially leading to racemization.Perform a neutral workup and use purification techniques that avoid harsh conditions, such as flash column chromatography on silica gel with a neutral eluent system.
3. Formation of Side Products Methylation of the Alcohol: The zinc carbenoid can act as a methylating agent, especially with excess reagent or prolonged reaction times, leading to the formation of a methoxy ether byproduct.[5]Use a minimal excess of the cyclopropanating reagent and monitor the reaction progress to avoid unnecessarily long reaction times.
Formation of Polymethylene: Decomposition of the zinc carbenoid can lead to the formation of polymethylene.Ensure proper temperature control during the formation and reaction of the zinc carbenoid. Add the reagents slowly and maintain a consistent temperature.[6]
Unreacted Starting Material: Incomplete conversion can be a significant issue.Increase the equivalents of the zinc carbenoid. For substrates with electron-withdrawing groups, a higher excess of the reagent may be necessary.[2][3][4]
4. Difficulties in Product Purification Co-elution with Byproducts: The desired product may have a similar polarity to side products or the chiral ligand, making separation by column chromatography challenging.Optimize the eluent system for flash column chromatography. A gradient elution may be necessary.[2] Consider alternative purification methods like distillation if the product is thermally stable.
Product Volatility: this compound is a relatively low boiling point liquid, which can lead to loss during solvent removal under high vacuum.Use a rotary evaporator with careful control of pressure and temperature. For small-scale purifications, consider removing the solvent under a gentle stream of inert gas.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst system for the efficient and enantioselective synthesis of this compound?

A1: The most effective method reported is the enantioselective cyclopropanation of a 2-fluoroallylic alcohol using a zinc carbenoid in the presence of a chiral dioxaborolane ligand.[1][2] This system provides high yields and excellent enantioselectivities for a variety of substrates.

Q2: How do I handle the pyrophoric diethylzinc reagent safely?

A2: Diethylzinc ignites spontaneously in air and reacts violently with water. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe and Schlenk line techniques. All glassware must be oven-dried. It is crucial to wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Work in a well-ventilated fume hood.

Q3: Can I use other cyclopropanating agents for this synthesis?

A3: While the diethylzinc and diiodomethane system with a chiral ligand is highly effective, other variations of the Simmons-Smith reaction can be used. The classic Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) is an option, though it may be less reactive.[5] The choice of reagent may affect the reaction's efficiency and stereoselectivity.

Q4: My reaction is sluggish and gives a low yield. What are the first troubleshooting steps I should take?

A4: First, verify the quality and activity of your reagents, especially the diethylzinc and diiodomethane. Ensure your reaction setup is completely free of moisture and air. For substrates with electron-withdrawing groups, which are known to be less reactive, increasing the amount of the zinc carbenoid and extending the reaction time can improve the yield.[2][3][4]

Q5: I am observing a significant amount of an unknown byproduct. What could it be?

A5: A common byproduct is the methylated alcohol, where the hydroxyl group of your product is converted to a methoxy group by the zinc carbenoid.[5] To confirm this, you can analyze the crude reaction mixture by GC-MS or NMR spectroscopy. To minimize its formation, use the minimum necessary excess of the cyclopropanating reagent and monitor the reaction to avoid excessive reaction times.

Data Presentation

Table 1: Influence of Substrate on Yield and Enantioselectivity in the Synthesis of this compound Derivatives

EntrySubstrate (Fluoroallylic Alcohol)ProductYield (%)Enantiomeric Excess (ee, %)
1(Z)-2-Fluoro-3-phenylallyl alcohol[(1R,2R)-1-Fluoro-2-phenylcyclopropyl]methanol9095
2(Z)-3-(4-Methoxyphenyl)-2-fluoroallyl alcohol[(1R,2R)-1-Fluoro-2-(4-methoxyphenyl)cyclopropyl]methanol9196
3(Z)-2-Fluoro-3-(4-(trifluoromethyl)phenyl)allyl alcohol[(1R,2R)-1-Fluoro-2-(4-(trifluoromethyl)phenyl)cyclopropyl]methanol51>94
4(E)-2-Fluoro-3-phenylallyl alcohol[(1R,2S)-1-Fluoro-2-phenylcyclopropyl]methanol5889
5(E)-3-(4-Methoxyphenyl)-2-fluoroallyl alcohol[(1R,2S)-1-Fluoro-2-(4-methoxyphenyl)cyclopropyl]methanol91>90
6(E)-2-Fluoro-3-(4-fluorophenyl)allyl alcohol[(1R,2S)-1-Fluoro-2-(4-fluorophenyl)cyclopropyl]methanol62>90
7(Z)-3-Cyclohexyl-2-fluoroallyl alcohol[(1R,2R)-2-Cyclohexyl-1-fluorocyclopropyl]methanol8493

Data sourced from a study on the enantioselective cyclopropanation of fluoro-substituted allylic alcohols.[2]

Experimental Protocols

Key Experiment: Enantioselective Synthesis of [(1R,2R)-1-Fluoro-2-phenylcyclopropyl]methanol [2]

Materials:

  • (Z)-2-Fluoro-3-phenylallyl alcohol

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Chiral Dioxaborolane Ligand

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrogen peroxide (H₂O₂, 30% in H₂O)

  • Hydrochloric acid (HCl, 10% aqueous solution)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of freshly distilled diiodomethane (2.23 mmol) in anhydrous dichloromethane (2 mL) at 0 °C under an argon atmosphere, add diethylzinc (1.16 mmol, 1.0 M in hexanes) dropwise over 20 seconds. A white precipitate will form.

  • Stir the mixture for 10 minutes at 0 °C.

  • In a separate flask, dissolve the (Z)-2-fluoro-3-phenylallyl alcohol (0.50 mmol) and the chiral dioxaborolane ligand (0.55 mmol) in anhydrous dichloromethane (3 mL).

  • Add the solution from step 3 dropwise to the reaction mixture from step 2 at 0 °C. The solution should become homogeneous.

  • Stir the reaction mixture at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl (10 mL) and dilute with CH₂Cl₂ (10 mL).

  • Separate the two phases and extract the aqueous phase with diethyl ether (3 x 10 mL).

  • Combine the organic extracts and stir vigorously with a mixture of 2 M NaOH solution (18 mL) and 30% H₂O₂ (6 mL) for 10 minutes to hydrolyze the boronate ester.

  • Separate the phases and wash the combined organic extracts with 10% aqueous HCl (20 mL).

  • Extract the separated aqueous phase with Et₂O (3 x 10 mL).

  • Combine all organic extracts and wash successively with saturated aqueous Na₂SO₃ (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (25 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/diethyl ether gradient) to afford the desired [(1R,2R)-1-Fluoro-2-phenylcyclopropyl]methanol.

Visualizations

Experimental_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagent_prep Prepare Zinc Carbenoid (Et₂Zn + CH₂I₂ in CH₂Cl₂) reaction Combine and React (0 °C to Room Temp.) reagent_prep->reaction substrate_prep Prepare Substrate Solution (Fluoroallylic Alcohol + Chiral Ligand in CH₂Cl₂) substrate_prep->reaction quench Quench with NH₄Cl reaction->quench extract1 Extract with Et₂O quench->extract1 hydrolysis Hydrolyze Boronate (NaOH, H₂O₂) extract1->hydrolysis wash Wash with Acid, Base, Brine hydrolysis->wash dry Dry and Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure this compound Derivative purify->product

Caption: Experimental workflow for the synthesis of this compound.

Catalyst_Selection_Logic start Goal: Synthesize This compound enantio_check Is Enantioselectivity Required? start->enantio_check achiral_synthesis Use Achiral Simmons-Smith (e.g., Zn-Cu couple, CH₂I₂) enantio_check->achiral_synthesis No chiral_synthesis Use Chiral Catalyst System enantio_check->chiral_synthesis Yes ligand_selection Select Chiral Ligand (e.g., Dioxaborolane) chiral_synthesis->ligand_selection reagent_selection Select Zinc Reagent (e.g., Et₂Zn) ligand_selection->reagent_selection final_protocol Perform Enantioselective Cyclopropanation reagent_selection->final_protocol

Caption: Catalyst selection logic for the synthesis of this compound.

References

Impact of electron-withdrawing groups on the synthesis of (1-Fluorocyclopropyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (1-fluorocyclopropyl)methanol derivatives, with a specific focus on the challenges introduced by electron-withdrawing groups on the substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My cyclopropanation reaction is resulting in a low yield when using a substrate with an electron-withdrawing group. Why is this happening and what can I do to improve it?

Answer: This is a common observation. The presence of strong electron-withdrawing groups (e.g., trifluoromethyl, chloro, bromo) on the aromatic ring of the fluoroallylic alcohol can decrease the nucleophilicity of the alkene.[1] This reduced nucleophilicity slows down the reaction with the electrophilic zinc carbenoid reagent, leading to incomplete conversion of the starting material and consequently, a lower isolated yield of the desired this compound derivative.[1][2]

Troubleshooting Steps:

  • Increase Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR of the crude reaction mixture. If starting material is still present after the standard reaction time, consider extending it to allow for complete conversion.

  • Optimize Reagent Stoichiometry: While the typical protocol uses an excess of the zinc carbenoid, a modest increase in the equivalents of Et₂Zn and CH₂I₂ might enhance the reaction rate for less reactive substrates. However, this should be done cautiously to avoid potential side reactions.

  • Temperature Control: Ensure the reaction is maintained at the optimal temperature as specified in the protocol. For less reactive substrates, a slight increase in temperature after the initial addition might be beneficial, but this should be explored carefully as it could impact enantioselectivity.

Question 2: How do electron-withdrawing groups on the substrate affect the enantioselectivity of the cyclopropanation reaction?

Answer: Fortunately, studies have shown that while electron-withdrawing groups can negatively impact the reaction rate and yield, they generally do not alter the enantioselectivity of the reaction when using a suitable chiral ligand, such as a dioxaborolane.[1] Excellent enantiomeric excess (ee) values (often >94%) have been reported even for substrates bearing electron-deficient aryl groups.[1][2]

Question 3: What is the general trend in yield when comparing electron-donating and electron-withdrawing substituents on the aromatic ring of the fluoroallylic alcohol?

Answer: Generally, substrates with electron-donating groups (e.g., methoxy, methyl) on the aromatic ring tend to provide excellent yields in the cyclopropanation reaction.[1] This is attributed to the increased nucleophilicity of the alkene, which facilitates the reaction with the zinc carbenoid. In contrast, substrates with electron-withdrawing groups often result in lower to moderate yields due to decreased reactivity.[1]

Data on Substituent Effects

The following table summarizes the impact of various substituents on the yield and enantioselectivity of the enantioselective cyclopropanation of (Z)- and (E)-fluoroallylic alcohols.

Substrate TypeSubstituent on Aryl RingYield (%)Enantiomeric Excess (ee/es %)Reference
(Z)-2-Fluoroallylic AlcoholPhenyl9095[1]
(Z)-2-Fluoroallylic Alcohol4-Methoxyphenyl (electron-donating)>9095[1]
(Z)-2-Fluoroallylic Alcohol4-Methylphenyl (electron-donating)>9095[1]
(Z)-2-Fluoroallylic AlcoholTrifluoromethylphenyl (electron-withdrawing)51>94[1]
(E)-2-Fluoroallylic AlcoholPhenyl5889[1]
(E)-2-Fluoroallylic AlcoholElectron-rich Aryl91>90[1]
(E)-2-Fluoroallylic AlcoholElectron-deficient Aryl62>90[1]

Experimental Protocols

General Procedure for Enantioselective Cyclopropanation of Fluoroallylic Alcohols

This protocol is adapted from a published procedure for the synthesis of fluorocyclopropanes via a Simmons-Smith cyclopropanation reaction using a chiral dioxaborolane ligand.[1]

Materials:

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn)

  • Dichloromethane (CH₂Cl₂)

  • Fluoroallylic alcohol substrate

  • Chiral dioxaborolane ligand

Procedure:

  • To a stirred solution of freshly distilled diiodomethane (4.46 mmol) in dichloromethane (4 ml) at 0 °C, add diethylzinc (2.32 mmol) dropwise. A white precipitate will be observed.

  • After the addition is complete, stir the reaction mixture for 10 minutes at 0 °C.

  • In a separate flask, prepare a solution of the fluoroallylic alcohol substrate (1.00 mmol) and the chiral dioxaborolane ligand (1.10 mmol) in dichloromethane (6 ml).

  • Add the substrate/ligand solution dropwise to the reaction mixture at 0 °C. The solution should become homogeneous.

  • Stir the reaction mixture at 0 °C for an additional 10 minutes.

  • Remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.

Visualizations

experimental_workflow reagent_prep Reagent Preparation: Et2Zn + CH2I2 in CH2Cl2 at 0°C reaction Cyclopropanation Reaction: Combine reagents and substrate solution at 0°C, then warm to room temperature reagent_prep->reaction substrate_prep Substrate Preparation: Fluoroallylic Alcohol + Chiral Ligand in CH2Cl2 substrate_prep->reaction workup Aqueous Workup: Quench with NH4Cl, extract with CH2Cl2 reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product: This compound Derivative purification->product

Caption: Experimental workflow for the synthesis of this compound derivatives.

substituent_effects substituent Substituent on Aryl Ring edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -CF3, -Cl) substituent->ewg enantioselectivity Enantioselectivity substituent->enantioselectivity Generally does not affect reactivity Alkene Nucleophilicity / Reactivity edg->reactivity Increases yield Reaction Yield edg->yield High ewg->reactivity Decreases ewg->yield Low to Moderate reactivity->yield Impacts unaffected Unaffected / Excellent enantioselectivity->unaffected high High low Low to Moderate

Caption: Impact of substituents on reaction outcomes.

References

Strategies to minimize side products in Stille coupling with (1-Fluorocyclopropyl)tin reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1-fluorocyclopropyl)tin reagents in Stille coupling reactions. The information is designed to help minimize the formation of common side products and optimize reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the Stille coupling with (1-fluorocyclopropyl)tin reagents, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Cross-Coupling Product

A low yield of the desired 1-fluorocyclopropyl-substituted product is a common challenge. Several factors can contribute to this issue, often related to suboptimal reaction conditions.

Troubleshooting Table for Low Product Yield

Potential CauseRecommended Solution(s)Expected Outcome
Inefficient Transmetalation 1. Add a Copper(I) co-catalyst: CuI or CuCl can accelerate the transmetalation step.[1][2] 2. Incorporate a fluoride salt: Additives like KF or CsF can activate the organotin reagent.[1] 3. Change the solvent: Polar aprotic solvents like NMP or DMF can enhance reaction rates.[2]Increased reaction rate and higher yield of the cross-coupled product.
Decomposition of Catalyst 1. Use a more robust ligand: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst. 2. Degas solvents thoroughly: Oxygen can lead to the formation of palladium black and catalyst deactivation.Improved catalyst lifetime and consistent reaction performance.
Low Reactivity of Coupling Partner 1. Switch to a more reactive halide: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[3] 2. Increase reaction temperature: Carefully increasing the temperature can improve reaction rates, but may also increase side product formation.Faster reaction and improved conversion of the starting material.

Detailed Experimental Protocol for Optimal Yield

The following protocol is based on optimized conditions reported for the Stille coupling of (1-fluorocyclopropyl)tributylstannane with aryl bromides.[1]

  • Reagents:

    • Aryl bromide (1.0 equiv)

    • (1-Fluorocyclopropyl)tributylstannane (1.2 equiv)

    • Pd(dba)₂ (0.05 equiv)

    • P(t-Bu)₃ (0.10 equiv)

    • CuCl (0.10 equiv)

    • KF (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd(dba)₂, P(t-Bu)₃, CuCl, and KF.

    • Add the anhydrous, degassed 1,4-dioxane.

    • Add the (1-fluorocyclopropyl)tributylstannane via syringe.

    • Stir the reaction mixture at 60 °C and monitor by TLC or GC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Issue 2: Formation of Homocoupling Side Product

A significant side reaction in Stille coupling is the homocoupling of the organotin reagent to form a dimer of the transferred group.

Troubleshooting Table for Homocoupling

Potential CauseRecommended Solution(s)Expected Outcome
Reaction with Pd(II) Precatalyst 1. Use a Pd(0) source directly: Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂. 2. Ensure complete reduction of Pd(II) to Pd(0): If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its in situ reduction.Minimized formation of the homocoupled product at the start of the reaction.
Radical Processes 1. Lower the reaction temperature: Higher temperatures can promote radical pathways. 2. Use a radical scavenger: While not always ideal, the addition of a radical inhibitor could be explored in difficult cases.Reduced formation of the homocoupled dimer throughout the reaction.
Ligand Choice 1. Employ bulky, electron-rich ligands: Ligands such as P(t-Bu)₃ can favor the desired cross-coupling pathway.Increased selectivity for the cross-coupling product over the homocoupling product.
Issue 3: Protodestannylation of the (1-Fluorocyclopropyl)tin Reagent

Protodestannylation is the cleavage of the carbon-tin bond by a proton source, leading to the formation of fluorocyclopropane and consumption of the organotin reagent.

Troubleshooting Table for Protodestannylation

Potential CauseRecommended Solution(s)Expected Outcome
Presence of Acidic Protons 1. Use anhydrous and non-protic solvents: Thoroughly dry all solvents and reagents. 2. Add a non-nucleophilic base: A mild, non-nucleophilic base can scavenge trace amounts of acid.Preservation of the (1-fluorocyclopropyl)tin reagent and improved reaction efficiency.
Moisture in the Reaction 1. Use flame-dried glassware and inert atmosphere techniques: Rigorously exclude moisture from the reaction setup. 2. Use freshly distilled solvents. Minimized hydrolysis of the organotin reagent.
Issue 4: Ring-Opening of the Fluorocyclopropyl Group

The strained cyclopropyl ring, particularly when fluorinated, can be susceptible to ring-opening under certain conditions, leading to undesired linear fluoroalkene products.

Troubleshooting Table for Ring-Opening

Potential CauseRecommended Solution(s)Expected Outcome
High Reaction Temperatures 1. Optimize for lower reaction temperatures: Screen for the lowest effective temperature that promotes the desired coupling.Preservation of the cyclopropyl ring integrity.
Harsh Reaction Conditions 1. Avoid strongly acidic or basic additives: If a base is needed, use a mild, non-nucleophilic one. 2. Choose a palladium catalyst and ligand system that operates under mild conditions. Reduced likelihood of C-C bond cleavage in the cyclopropyl ring.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for this reaction?

A1: Both Pd(0) and Pd(II) sources can be effective, but Pd(0) catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃ are often preferred as they do not require an in situ reduction step, which can sometimes contribute to side reactions.[3] The choice of ligand is often more critical than the palladium source itself. Bulky, electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) have shown excellent results in promoting the coupling of (1-fluorocyclopropyl)tin reagents.[1]

Q2: How can I effectively remove the tin byproducts after the reaction?

A2: Tin byproducts can often be challenging to remove completely. A common and effective method is to quench the reaction with an aqueous solution of potassium fluoride (KF). This results in the formation of insoluble tributyltin fluoride, which can be removed by filtration.[9] Chromatographic purification on silica gel can also be effective, sometimes with the addition of a small amount of triethylamine to the eluent.

Q3: Is the (1-fluorocyclopropyl)tin reagent stable?

A3: The recently developed (1-fluorocyclopropyl)tributylstannane has been reported to be a bench-stable reagent, meaning it can be handled in air for reasonable periods without significant decomposition.[1] However, as with all organotin reagents, it is good practice to store it under an inert atmosphere and handle it with care due to its toxicity.

Q4: Can I use other non-transferable groups on the tin besides butyl?

A4: While tributyltin reagents are common, trimethyltin analogues can also be used. The relative transfer rate of different groups from tin generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl. The non-transferable groups are typically simple alkyl groups like methyl or butyl, as they have a lower tendency to transfer to the palladium catalyst.

Visualizing Reaction Pathways

To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the desired catalytic cycle and the competing side reactions.

Stille_Coupling_Workflow start Reaction Setup reagents Aryl Halide (Ar-X) (1-Fluorocyclopropyl)tin Reagent (F-Cp-SnBu3) Pd Catalyst & Ligand Additives (CuCl, KF) start->reagents reaction Stille Coupling Reaction (Heat, Inert Atmosphere) reagents->reaction workup Aqueous KF Quench Extraction reaction->workup side_products Side Products (Homocoupling, Protodestannylation, Ring-Opening) reaction->side_products purification Column Chromatography workup->purification product Desired Product (Ar-F-Cp) purification->product purification->side_products Separation Stille_Troubleshooting_Logic issue Low Yield or Side Product Formation check_catalyst Catalyst/Ligand System? issue->check_catalyst check_additives Additives (Cu(I), Fluoride)? issue->check_additives check_conditions Reaction Conditions (Temp., Solvent, Purity)? issue->check_conditions optimize_catalyst Use Pd(0) source Bulky, electron-rich ligand check_catalyst->optimize_catalyst optimize_additives Add CuI/CuCl Add KF/CsF check_additives->optimize_additives optimize_conditions Lower temperature Use polar aprotic solvent Ensure anhydrous conditions check_conditions->optimize_conditions solution Improved Yield and Minimized Side Products optimize_catalyst->solution optimize_additives->solution optimize_conditions->solution

References

Technical Support Center: Chiral Resolution of Racemic (1-Fluorocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic (1-Fluorocyclopropyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method that leverages the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.

Frequently Asked Questions (FAQs)
  • Q1: Which enzymes are commonly used for the kinetic resolution of small cyclic alcohols like this compound?

    • A1: Lipases are the most common choice for the kinetic resolution of racemic alcohols.[1] Commonly screened enzymes include Candida antarctica lipase B (CALB, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL).[2] The selection of the optimal enzyme often requires screening several candidates.

  • Q2: What are suitable acyl donors for the enzymatic acylation of this compound?

    • A2: Vinyl acetate is a popular and effective acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.[1] Other options include isopropenyl acetate and various acid anhydrides.

  • Q3: How does the choice of solvent affect the enzymatic resolution?

    • A3: The solvent can significantly impact enzyme activity and enantioselectivity. Nonpolar organic solvents like hexane, heptane, or toluene are generally preferred as they tend to maintain the enzyme's active conformation.[1]

  • Q4: What is the maximum theoretical yield for one enantiomer in a kinetic resolution?

    • A4: In a classical kinetic resolution, the maximum yield for a single enantiomer is 50%, as the other enantiomer is consumed in the reaction.[3] Dynamic kinetic resolution (DKR) can overcome this limitation by continuously racemizing the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product.[4]

Troubleshooting Guide
  • Q: My enzymatic reaction shows low conversion and/or low enantioselectivity. What should I do?

    • A:

      • Enzyme Activity: Ensure the enzyme is active. Use a fresh batch or a different supplier. Improper storage can lead to deactivation.

      • Reaction Conditions:

        • Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity. Try running the reaction at a lower temperature (e.g., room temperature or slightly below).[1]

        • Solvent: The solvent may be inhibiting the enzyme. Screen a variety of nonpolar solvents such as hexane, MTBE, or toluene.

        • Water Content: Enzymes require a small amount of water to maintain their active conformation. Ensure your solvent is not completely anhydrous, but also avoid excess water which can lead to hydrolysis of the product.

      • Enzyme and Acyl Donor Screening: The chosen enzyme or acyl donor may not be optimal for this compound. Screen a panel of different lipases (e.g., CALB, PCL, Amano lipases) and acyl donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride).[2]

  • Q: The separation of the resulting ester and unreacted alcohol is difficult. What are my options?

    • A:

      • Chromatography: Flash column chromatography on silica gel is the most common method for separating the more polar alcohol from the less polar ester. Optimize the solvent system (e.g., hexane/ethyl acetate gradient) for the best separation.

      • Derivatization: If chromatographic separation is still challenging, consider derivatizing the unreacted alcohol to alter its polarity before separation.

Illustrative Data for Enzymatic Resolution

The following table presents illustrative data for the enzymatic kinetic resolution of racemic this compound, based on typical results for similar small secondary alcohols.

EnzymeAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Producte.e. (%)
Novozym 435 (CALB)Vinyl AcetateHeptane3024~50(S)-alcohol>99
P. cepacia LipaseIsopropenyl AcetateToluene254848(R)-ester98
C. rugosa LipaseVinyl AcetateMTBE303652(S)-alcohol95
Experimental Protocol: Enzymatic Kinetic Resolution
  • To a solution of racemic this compound (1.0 g, 11.1 mmol) in heptane (20 mL), add vinyl acetate (1.5 eq, 1.44 g, 16.7 mmol).

  • Add Novozym 435 (100 mg, 10% w/w of substrate) to the mixture.

  • Stir the suspension at 30°C and monitor the reaction progress by chiral GC or HPLC.

  • When approximately 50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the enzyme.

  • Wash the enzyme with heptane and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to separate the acylated product from the unreacted alcohol.

  • Determine the enantiomeric excess of the unreacted alcohol and the ester product by chiral GC or HPLC.

Workflow for Enzymatic Resolution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products racemate Racemic this compound mix Combine and Add Enzyme racemate->mix solvent Heptane solvent->mix acyl_donor Vinyl Acetate acyl_donor->mix enzyme Novozym 435 stir Stir at 30°C Monitor by Chiral GC/HPLC mix->stir filter Filter to Remove Enzyme stir->filter concentrate Concentrate Filtrate filter->concentrate chromatography Flash Chromatography concentrate->chromatography enant_ester Enantioenriched Ester chromatography->enant_ester enant_alcohol Enantioenriched Alcohol chromatography->enant_alcohol

Caption: Workflow for enzymatic kinetic resolution.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers.[3] Since alcohols do not readily form salts, they are first derivatized to an acidic species, such as a half-ester of a dicarboxylic acid (e.g., phthalic anhydride or maleic anhydride).[5][6] The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

Frequently Asked Questions (FAQs)
  • Q1: Why do I need to derivatize the alcohol before forming a salt?

    • A1: Alcohols are not acidic or basic enough to form salts directly with common chiral resolving agents. Derivatization with a dicarboxylic anhydride converts the alcohol into a monoester, which has a free carboxylic acid group that can then react with a chiral base to form a diastereomeric salt.[5]

  • Q2: What are common chiral bases used for resolving acidic derivatives of alcohols?

    • A2: A variety of chiral amines are used, including naturally occurring alkaloids like brucine, strychnine, and cinchonidine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine and (+)-dehydroabietylamine.[5][7]

  • Q3: How do I choose the right solvent for crystallization?

    • A3: The choice of solvent is critical and often empirical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) is usually necessary.

Troubleshooting Guide
  • Q: I am not getting any crystals to form from my diastereomeric salt solution.

    • A:

      • Supersaturation: The solution may not be sufficiently concentrated. Slowly evaporate the solvent or cool the solution to induce crystallization.

      • Solvent Choice: The salt may be too soluble in the chosen solvent. Try adding a less polar co-solvent (an anti-solvent) to decrease solubility.

      • Seeding: If you have a small amount of the desired diastereomer crystal, add it to the solution (seeding) to initiate crystallization.

      • Scratching: Gently scratching the inside of the flask with a glass rod can sometimes provide a surface for nucleation.

  • Q: The enantiomeric excess of my resolved alcohol is low after crystallization.

    • A:

      • Incomplete Separation: The solubility difference between the diastereomers may not be large enough in the chosen solvent, leading to co-precipitation.

      • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step should enrich the less soluble diastereomer, thereby increasing the enantiomeric excess of the final product.

      • Solvent Screening: Re-evaluate the crystallization solvent. A different solvent or solvent mixture might provide better selectivity.

Illustrative Data for Diastereomeric Salt Formation

The following table provides an illustrative example of a diastereomeric salt resolution for this compound after derivatization.

Derivatizing AgentChiral BaseCrystallization SolventYield of Diastereomer (%)e.e. of Recovered Alcohol (%)
Phthalic Anhydride(R)-1-PhenylethylamineEthanol/Water3598
Maleic AnhydrideCinchonidineAcetone40>99
Succinic AnhydrideBrucineMethanol3897
Experimental Protocol: Diastereomeric Salt Formation
  • Derivatization: React racemic this compound (1.0 g, 11.1 mmol) with maleic anhydride (1.1 eq, 1.2 g, 12.2 mmol) in toluene with a catalytic amount of DMAP at 60°C for 4 hours to form the monoester.

  • After reaction completion, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude acidic monoester.

  • Salt Formation: Dissolve the crude monoester in a minimal amount of hot acetone. In a separate flask, dissolve an equimolar amount of cinchonidine (3.27 g, 11.1 mmol) in hot acetone.

  • Slowly add the cinchonidine solution to the monoester solution.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone.

  • Liberation of the Alcohol: Suspend the diastereomeric salt in diethyl ether and wash with an aqueous acid solution (e.g., 1M HCl) to remove the chiral base. Then, hydrolyze the ester bond using an aqueous base (e.g., 1M NaOH) to liberate the enantioenriched alcohol.

  • Extract the alcohol with an organic solvent, dry, and concentrate.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Workflow for Diastereomeric Salt Resolution

G cluster_derivatization Derivatization cluster_salt_formation Salt Formation & Crystallization cluster_separation Separation & Liberation cluster_product Product rac_alcohol Racemic Alcohol derivatize Form Monoester rac_alcohol->derivatize anhydride Maleic Anhydride anhydride->derivatize monoester Racemic Monoester derivatize->monoester chiral_base Chiral Base (Cinchonidine) form_salt Form Diastereomeric Salts in Acetone chiral_base->form_salt monoester->form_salt crystallize Cool to Crystallize Less Soluble Salt form_salt->crystallize filter Filter Crystals crystallize->filter liberate Acid/Base Hydrolysis filter->liberate enant_alcohol Enantioenriched Alcohol liberate->enant_alcohol

Caption: Workflow for diastereomeric salt resolution.

Chiral Chromatography (HPLC/SFC)

Chiral chromatography is a powerful technique for both analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. Supercritical Fluid Chromatography (SFC) is often preferred for preparative separations due to its speed and reduced solvent usage.

Frequently Asked Questions (FAQs)
  • Q1: What types of chiral stationary phases (CSPs) are effective for small alcohols?

    • A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS, IA, IB, IC), are highly versatile and often successful for resolving a wide range of compounds, including alcohols.[8][9]

  • Q2: What mobile phases are typically used for chiral HPLC and SFC?

    • A2: For normal-phase HPLC, mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol) are common.[9] For SFC, the mobile phase is typically supercritical CO₂ with an alcohol co-solvent (e.g., methanol, ethanol). Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can sometimes improve peak shape and resolution, but are often not necessary for neutral alcohols.

  • Q3: Should I derivatize my alcohol before chiral chromatography?

    • A3: While direct separation of the alcohol is often possible, derivatization to an ester (e.g., acetate or benzoate) can sometimes improve resolution and peak shape by introducing additional interaction sites (like π-systems) that can engage with the CSP.[10]

Troubleshooting Guide
  • Q: I see no separation of the enantiomers on my chiral column.

    • A:

      • Column Choice: The selected CSP may not be suitable for your molecule. Screen a set of columns with different chiral selectors (e.g., amylose vs. cellulose-based, different derivatizations).

      • Mobile Phase: The mobile phase composition is critical. Systematically vary the ratio of the alcohol modifier in normal-phase HPLC or SFC. Sometimes, changing the type of alcohol modifier (e.g., from isopropanol to ethanol) can dramatically affect selectivity.

      • Temperature: Lowering the column temperature can sometimes increase the difference in interaction energies between the enantiomers and the CSP, leading to better resolution.

      • Derivatization: If direct separation fails, try derivatizing the alcohol to an ester or carbamate and re-screening conditions.

  • Q: My peaks are broad or tailing.

    • A:

      • Flow Rate: Chiral separations often benefit from lower flow rates than standard achiral chromatography. Try reducing the flow rate to improve efficiency.

      • Sample Overload: You may be injecting too much sample. Reduce the injection volume or sample concentration. This is especially important for preparative separations, where finding the optimal loading is key.

      • Mobile Phase Modifier: The alcohol modifier percentage may be too low, causing strong retention and peak broadening. Try increasing the modifier concentration.

      • Column Contamination: The column may be contaminated. Flush the column according to the manufacturer's instructions.

Illustrative Data for Chiral Chromatography

This table shows potential separation conditions for racemic this compound on different chiral columns.

ColumnTechniqueMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Chiralpak® IAHPLCHexane/Isopropanol (90:10)1.02.5
Chiralcel® OJ-HHPLCHexane/Ethanol (95:5)0.81.8
Chiralpak® AD-HSFCCO₂/Methanol (85:15)3.03.1
Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Screen a set of at least 3-4 polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, and Chiralcel OD-H).

  • Mobile Phase Screening: For each column, start with a standard mobile phase, for example, Hexane/Isopropanol (90:10).

  • Injection: Dissolve the racemic this compound in the mobile phase (approx. 1 mg/mL) and inject a small volume (e.g., 5 µL).

  • Analysis: Run the chromatogram and observe the retention times and resolution.

  • Optimization:

    • If no separation is observed, change the alcohol modifier (e.g., to ethanol).

    • If peaks are observed but not baseline-resolved, adjust the ratio of the modifier. A lower percentage of alcohol will increase retention and may improve resolution.

    • Optimize the flow rate (try between 0.5 and 1.5 mL/min) and column temperature (try between 10°C and 40°C) to maximize resolution.

  • Scale-up: Once an analytical method is established, it can be scaled up to preparative chromatography by increasing the column diameter and adjusting the flow rate and sample loading.

Workflow for Chiral Chromatography Method Development

G cluster_start Preparation cluster_screening Screening cluster_decision Evaluation cluster_optimization Optimization cluster_final Final Method racemate Racemic Sample in Mobile Phase screen_cols Screen Columns with Standard Mobile Phase (e.g., Hex/IPA 90:10) racemate->screen_cols columns Select Chiral Columns (e.g., IA, IB, OD-H) columns->screen_cols check_sep Separation? screen_cols->check_sep change_mp Change Mobile Phase (e.g., change alcohol modifier) check_sep->change_mp No optimize Optimize Modifier Ratio, Flow Rate, Temperature check_sep->optimize Yes change_mp->screen_cols final_method Optimized Analytical Method optimize->final_method

Caption: Workflow for chiral chromatography method development.

References

Validation & Comparative

Navigating Stereochemistry: A Comparative Analysis of Bioactivity in Cis and Trans Fluorocyclopropyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's spatial arrangement and its biological activity is paramount. This guide provides an objective comparison of the bioactivity of cis and trans isomers of fluorocyclopropyl derivatives, supported by experimental data and detailed methodologies. The strategic placement of a fluorine atom on a cyclopropyl ring, combined with the stereochemical orientation of its substituents, can profoundly influence a compound's pharmacological profile, offering a powerful tool for optimizing drug candidates.

The introduction of a fluorocyclopropyl moiety into a drug candidate can significantly modulate its metabolic stability, membrane permeability, and binding affinity for its biological target. However, the rigid nature of the cyclopropane ring gives rise to cis and trans isomers, where the substituents are either on the same or opposite faces of the ring, respectively. This seemingly subtle difference in three-dimensional structure can lead to dramatic variations in biological activity.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for several classes of fluorocyclopropyl derivatives, highlighting the differential effects of cis and trans stereochemistry on their potency against various biological targets.

Biological TargetCompound ClassIsomerBioactivity (IC50/EC50)Fold Difference (Cis vs. Trans)Reference
Bruton's Tyrosine Kinase (Btk)Fluorocyclopropyl Amide(S,S)-cis2.4 nM~1.3x more potent than (R,R)-cis[1]
(R,R)-cis3.2 nM-[1]
trans isomersLess potent than ciscis isomers are significantly more potent[1]
DNA Gyrase (Gram-Positive Bacteria)Fluorocyclopropyl QuinolonecisMore potentcis > trans[2]
transLess potent-[2]
Monoamine Oxidase B (MAO-B)N-benzyl-2-methoxycyclopropylaminecis5 nM>20x more potent than tranylcypromine (trans)[3][4]
Tranylcypromine (trans-2-phenylcyclopropylamine)trans~100-200 nM (literature values)-
Serotonin 2C (5-HT2C) ReceptorFluorinated 2-phenylcyclopropylmethylamine(+)-trans4.7 nM-[5]
Ovarian Carcinoma (1A9 cell line)(12R,13S,15S)-cyclopropyl 5-methylpyridine epothilone Acis (cyclopropane relative to macrolide)0.6 nM-[6][7]

Key Findings from Experimental Data

  • Btk Inhibitors: In the case of fluorocyclopropyl amides targeting Btk, the cis-fluoro isomers demonstrated superior potency compared to the trans-fluoro isomers. The (S,S)-enantiomer of the cis isomer was found to be the most active, suggesting a highly specific interaction with the kinase's active site where the orientation of the fluorine atom is critical for optimal binding.[1]

  • Antibacterial Agents: For fluorocyclopropyl quinolones, the cis derivatives consistently exhibit greater potency against Gram-positive bacteria than their corresponding trans counterparts. This difference in activity is also reflected in their inhibitory effect on DNA gyrase, indicating that the stereochemistry of the fluorocyclopropyl group plays a crucial role in the interaction with the bacterial enzyme.[2]

  • MAO Inhibitors: A striking example of stereochemical influence is seen with monoamine oxidase inhibitors. The well-known antidepressant tranylcypromine is a trans-2-phenylcyclopropylamine. However, studies on fluorinated and methoxy-substituted cyclopropylamines have revealed that cis isomers can be significantly more potent inhibitors of MAO-B. For instance, cis-N-benzyl-2-methoxycyclopropylamine is over 20-fold more effective than tranylcypromine.[3][4]

  • Anticancer Agents: In the development of epothilone analogues as cytotoxic agents, the stereochemistry at the cyclopropyl-bearing carbons (C12 and C13) was found to be crucial for biological activity. The most potent compound identified was a cis analogue (relative to the macrolide ring), which exhibited sub-nanomolar potency against an ovarian carcinoma cell line.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of cis and trans fluorocyclopropyl derivatives.

Btk Inhibition Assay[1]
  • Enzyme and Substrate Preparation: Recombinant human Btk enzyme is used. A biotinylated peptide substrate and ATP are prepared in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT).

  • Compound Preparation: Test compounds (cis and trans isomers) are serially diluted in DMSO and then further diluted in the kinase buffer.

  • Kinase Reaction: The Btk enzyme is pre-incubated with the test compounds for a specified period (e.g., 60 minutes) at room temperature in a 384-well plate. The kinase reaction is initiated by the addition of the peptide substrate and ATP mixture.

  • Detection: After incubation (e.g., 60 minutes), the reaction is stopped by the addition of a detection reagent containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin.

  • Data Analysis: The plate is read using a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader. The IC50 values are calculated from the dose-response curves using a standard four-parameter logistic fit.

DNA Gyrase Supercoiling Assay[2]
  • Enzyme and DNA Preparation: Purified DNA gyrase from E. coli and relaxed pBR322 DNA are used.

  • Reaction Mixture: The reaction mixture contains the DNA gyrase, relaxed pBR322 DNA, ATP, and the test compound (cis or trans isomer) in a suitable assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 0.1 mg/ml BSA).

  • Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 1 hour).

  • Electrophoresis: The reaction is terminated, and the DNA is subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The amount of supercoiled DNA is quantified to determine the inhibitory effect of the compounds, and IC50 values are calculated.

Monoamine Oxidase (MAO) Inhibition Assay[3][4]
  • Enzyme Source: Recombinant human MAO-A and MAO-B are used.

  • Assay Principle: The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Reaction Mixture: The enzyme is pre-incubated with various concentrations of the test inhibitors (cis and trans isomers) in a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Substrate Addition: The reaction is initiated by the addition of the substrate and horseradish peroxidase, and Amplex Red reagent.

  • Detection: The fluorescence generated by the reaction of H2O2 with Amplex Red is measured using a fluorescence plate reader.

  • Data Analysis: IC50 values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration. For irreversible inhibitors, the time-dependency of the inhibition is also assessed.

Visualizing the Impact of Stereochemistry

The following diagram illustrates a conceptual workflow for the comparative analysis of cis and trans isomers of fluorocyclopropyl derivatives in a drug discovery context.

G Workflow for Comparative Bioactivity Analysis of Fluorocyclopropyl Isomers cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Interpretation Synthesis Chemical Synthesis of cis and trans Isomers Purification Separation and Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, X-ray) Purification->Characterization InVitro In Vitro Bioactivity Assays (e.g., Enzyme Inhibition, Receptor Binding) Characterization->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) InVitro->CellBased SAR Structure-Activity Relationship (SAR) Analysis (cis vs. trans) CellBased->SAR Docking Molecular Modeling and Docking Studies SAR->Docking Lead_Optimization Lead Optimization Docking->Lead_Optimization

Caption: A conceptual workflow for the synthesis, biological evaluation, and analysis of cis and trans fluorocyclopropyl isomers.

This guide underscores the critical importance of stereochemistry in the design of fluorocyclopropyl-containing bioactive molecules. The data presented clearly demonstrates that the cis and trans isomers can exhibit profoundly different biological activities, a factor that must be carefully considered and leveraged in the drug discovery and development process. Through rigorous synthesis, purification, and parallel biological evaluation of stereoisomers, researchers can unlock the full potential of the fluorocyclopropyl group to create more potent and selective therapeutic agents.

References

A Comparative Guide to the Chemical Reactivity of (1-Fluorocyclopropyl)methanol and Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of synthetic building blocks is paramount to achieving desired molecular architectures and biological activities. Cyclopropyl groups are valued for the unique conformational constraints and metabolic stability they impart to molecules.[1] This guide provides an objective comparison of the chemical reactivity of (1-Fluorocyclopropyl)methanol and its non-fluorinated analog, cyclopropylmethanol, supported by available data and reaction principles.

The introduction of a fluorine atom at the C1 position of the cyclopropyl ring significantly alters the electronic properties of the molecule, leading to distinct reactivity profiles compared to the parent cyclopropylmethanol. This difference is primarily attributed to the high electronegativity of the fluorine atom, which exerts a powerful electron-withdrawing inductive effect.

Electronic Effects and Cation Stability

The reactivity of cyclopropylmethanol often involves the formation of a cyclopropylmethyl cation intermediate. This cation is notoriously unstable and prone to rapid rearrangement, typically leading to ring-opened products (homoallylic alcohols) or ring-expanded products (cyclobutanols).

In the case of this compound, the adjacent fluorine atom strongly destabilizes the formation of a positive charge on the C1 carbon. This electronic destabilization has profound consequences for reactions that proceed through a cationic intermediate, often retarding the reaction rate or favoring alternative mechanistic pathways.

Comparative Analysis of Key Chemical Reactions

While direct, side-by-side comparative studies with quantitative yield data are not extensively documented in publicly available literature, the reactivity differences can be inferred from established principles of physical organic chemistry and studies on related fluorinated compounds.

1. Reactions Involving Carbocation Intermediates (e.g., Acid-Catalyzed Rearrangements)

Cyclopropylmethanol, when treated with acid, readily forms a cyclopropylmethyl cation that undergoes rapid rearrangement. In contrast, this compound is expected to be significantly less reactive under these conditions due to the destabilizing effect of the fluorine atom on the incipient carbocation.

G

2. Nucleophilic Substitution Reactions

Reactions of the hydroxyl group, for instance, conversion to a leaving group followed by substitution, are also influenced by the C1-fluorine. While the initial activation of the alcohol may be similar, any reaction mechanism with significant positive charge development on the C1 carbon (e.g., an SN1-type process) will be hindered for the fluorinated compound. SN2 reactions at the methylene carbon are expected to be less affected, though the inductive effect of the fluorine could slightly modulate the electrophilicity of the reaction center.

Table 1: Predicted Reactivity in Common Transformations

Reaction TypeCyclopropylmethanolThis compoundRationale for Difference
Acid-Catalyzed Rearrangement Facile, leads to ring-opening/expansionHighly disfavoredFluorine destabilizes the key carbocation intermediate.
SN1-type Substitution Possible, competes with rearrangementHighly disfavoredFluorine destabilizes the carbocation intermediate.
SN2-type Substitution Standard reactivityStandard reactivityThe reaction center is one carbon removed from the fluorine atom.
Oxidation (to aldehyde) Standard (e.g., PCC, Swern)StandardThe reaction occurs at the C-O-H bonds, less influenced by the C1-F.
Experimental Protocols: A Generalized Approach

Detailed experimental protocols for direct comparative studies are scarce. However, a general protocol for a typical reaction, such as an oxidation, is provided below. Researchers can adapt this protocol to perform a side-by-side comparison.

General Protocol for Oxidation to the Corresponding Aldehyde

1. Reagents and Materials:

  • This compound or Cyclopropylmethanol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

2. Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of the chosen alcohol (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

G start Start: Prepare PCC in DCM add_alcohol Add Alcohol Solution (Substrate in DCM) start->add_alcohol react Stir at Room Temp (2-4 hours) add_alcohol->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Dilute with Ether & Filter through Silica monitor->workup Reaction Complete concentrate Concentrate Filtrate workup->concentrate purify Purify by Column Chromatography (optional) concentrate->purify end End: Isolated Aldehyde purify->end

Summary and Outlook

The presence of a C1-fluorine atom fundamentally alters the reactivity of cyclopropylmethanol, primarily by destabilizing carbocation formation. This makes This compound a more stable building block in acidic conditions and less prone to the rearrangement reactions that characterize its non-fluorinated counterpart.

  • Choose Cyclopropylmethanol when:

    • Ring-opening or rearrangement to cyclobutane or homoallylic systems is desired.

    • The synthetic route involves the generation of a cyclopropylmethyl cation.

  • Choose this compound when:

    • The integrity of the fluorinated cyclopropyl ring must be maintained, especially under acidic or potentially cation-forming conditions.

    • The goal is to leverage the unique electronic properties of the fluoro-cyclopropyl moiety in a final drug candidate for modulating properties like pKa, lipophilicity, or metabolic stability.

This guide serves as a foundational comparison based on established chemical principles. For specific applications, it is imperative for researchers to conduct small-scale experimental trials to determine the optimal conditions and outcomes for their unique substrates and reaction systems.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-fluorinated Cyclopropane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated and non-fluorinated cyclopropane analogs, leveraging experimental data to highlight the profound impact of fluorination on biological activity, selectivity, and metabolic stability.

The cyclopropane ring, a small, rigid scaffold, is a recurring motif in a multitude of biologically active compounds.[1] Its unique conformational constraints make it an attractive component for drug design. When combined with fluorine, the most electronegative of elements, the resulting fluorinated cyclopropane analogs often exhibit significantly altered and frequently enhanced pharmacological profiles.[2] This guide delves into specific case studies to illuminate these differences.

Case Study 1: Serotonin 2C Receptor Agonists

The development of selective agonists for the serotonin 2C (5-HT2C) receptor is a promising avenue for treatments of central nervous system disorders.[3] However, achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors is a significant challenge.[3] Research into 2-phenylcyclopropylmethylamine derivatives has shown that the introduction of fluorine onto the cyclopropane ring can dramatically improve this selectivity profile.[3]

Comparative Biological Activity
CompoundSubstitution5-HT2C EC50 (nM)5-HT2C Emax (%)5-HT2B Agonism at 10 µM
(+)-1Non-fluorinated5.2108Yes
(+)-21aFluorinated4.798Yes
(+)-21bFluorinated13102No detectable agonism
(+)-21cFluorinated13100Yes
(+)-21dFluorinated12100Yes

Table 1: Comparison of 5-HT2 receptor agonism between a non-fluorinated parent compound ((+)-1) and its fluorinated cyclopropane analogs ((+)-21a-d). Data sourced from[3].

As the data indicates, the fluorinated analog (+)-21b demonstrated a remarkable improvement in selectivity, showing no detectable agonism at the 5-HT2B receptor, a crucial feature for avoiding potential cardiac valvulopathy.[3] While there was a slight decrease in potency for some fluorinated analogs compared to the parent compound, the gain in selectivity is often a critical trade-off in drug development.[3]

G

Case Study 2: Monoamine Oxidase Inhibition

Tranylcypromine, a non-fluorinated phenylcyclopropylamine, is a known inhibitor of monoamine oxidase (MAO).[4] A study comparing it to its fluorinated analogs revealed a significant increase in inhibitory potency.[4]

Comparative Inhibitory Activity
CompoundSubstitutionTyramine Oxidase IC50 (µM)
TranylcypromineNon-fluorinated~1.0
trans-2-fluoro-2-phenylcyclopropylamineFluorinated~0.1

Table 2: Comparison of the inhibitory concentration (IC50) against microbial tyramine oxidase for tranylcypromine and its fluorinated analog. Data sourced from[4].

The fluorinated analog, trans-2-fluoro-2-phenylcyclopropylamine, was found to be approximately 10 times more potent than its non-fluorinated counterpart, tranylcypromine.[4] This highlights how the introduction of a single fluorine atom can dramatically enhance the biological activity of a compound.[4]

Case Study 3: Bruton's Tyrosine Kinase (Btk) Inhibition

In the development of Bruton's tyrosine kinase (Btk) inhibitors, fluorination of a cyclopropyl amide scaffold was explored to improve potency and physicochemical properties.[5]

Comparative Btk Inhibition
CompoundSubstitutionBtk IC50 (nM)
8 Non-fluorinated7.1
19 ((S,S)-enantiomer)cis-2-fluoro2.3
20 ((R,R)-enantiomer)cis-2-fluoro3.8
18 Fluoro at tertiary carbon60

Table 3: Comparison of Btk inhibitory activity for a non-fluorinated cyclopropyl amide and its fluorinated analogs. Data sourced from[5].

The cis-2-fluoro cyclopropane analogs (19 and 20 ) demonstrated a significant improvement in potency compared to the non-fluorinated parent compound 8 .[5] Interestingly, fluorination at the tertiary carbon (18 ) resulted in a substantial loss of potency, underscoring the critical role of the fluorine atom's position.[5]

G

The Multifaceted Role of Fluorine

The observed enhancements in biological activity and selectivity can be attributed to several factors:

  • Conformational Control: The introduction of fluorine can alter the preferred conformation of the cyclopropane ring and its substituents, leading to a more favorable interaction with the biological target.[3]

  • Modulation of Physicochemical Properties: Fluorination typically increases lipophilicity, which can improve membrane permeability and brain penetration.[3][6] It can also influence the pKa of nearby functional groups.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block potential sites of oxidative metabolism, leading to improved metabolic stability and a longer half-life of the drug.[3]

Experimental Protocols

Calcium Flux Assay for 5-HT2 Receptor Activity

The functional activity of the serotonin receptor agonists was determined by measuring calcium flux in HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor. Cells were plated in 384-well plates and incubated overnight. The next day, the cells were loaded with a calcium-sensitive dye (Fluo-4 AM) for 1 hour at 37°C. The test compounds were then added, and the fluorescence was measured using a FlexStation II plate reader. The EC50 and Emax values were calculated from the dose-response curves.[3]

Microbial Tyramine Oxidase Inhibition Assay

The inhibitory activity against microbial tyramine oxidase was assessed spectrophotometrically. The assay mixture contained the enzyme in a phosphate buffer, the test compound at various concentrations, and tyramine as the substrate. The reaction was initiated by the addition of the substrate, and the change in absorbance was monitored at a specific wavelength. The IC50 values were determined from the plot of percentage inhibition versus inhibitor concentration.[4]

Btk Inhibition Assay

The inhibitory activity against Bruton's tyrosine kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the Btk enzyme. The reaction was carried out in the presence of the test compounds at various concentrations. The amount of phosphorylated product was quantified by measuring the TR-FRET signal. The IC50 values were calculated from the dose-response curves.[5]

Conclusion

The strategic incorporation of fluorine into cyclopropane-containing molecules offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. As demonstrated by the case studies presented, fluorination can lead to significant improvements in potency, selectivity, and metabolic stability. This comparative guide underscores the importance of considering fluorinated cyclopropane analogs in the drug discovery and development process.

References

A Comparative Study of (1-Fluorocyclopropyl)methanol and Other Fluorinated Building Blocks in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorinated building blocks are key to this strategy, offering a means to fine-tune physicochemical properties, metabolic stability, and biological activity. This guide provides a comparative analysis of (1-Fluorocyclopropyl)methanol and other commonly employed fluorinated building blocks, including trifluoromethyl, difluoromethyl, and fluoroethyl groups. The objective is to offer a data-driven comparison to aid researchers in the selection of appropriate fluorinated motifs for their drug design and development projects.

Physicochemical Properties: A Comparative Overview

The introduction of fluorinated moieties can significantly impact a compound's lipophilicity (LogP) and acidity/basicity (pKa), which in turn influence solubility, permeability, and target engagement. While direct comparative data on a single molecular scaffold is limited in publicly available literature, the following tables summarize representative data compiled from various studies to illustrate the general trends associated with each building block.

Table 1: Comparative Physicochemical Properties of Selected Fluorinated Building Blocks

Fluorinated Building BlockRepresentative StructureTypical Impact on LogP (Compared to CH3)Typical Impact on pKa of a Proximal AmineKey Attributes
This compound this compoundGenerally decreases or has a modest effectWeakly electron-withdrawing, modest pKa loweringProvides conformational rigidity; can act as a hydrogen bond donor.
Trifluoromethyl (CF3) TrifluoromethylSignificantly increasesStrongly electron-withdrawing, significantly lowers pKaPotent metabolic blocker; strong electron-withdrawing nature.[1][2]
Difluoromethyl (CHF2) DifluoromethylModerately increasesModerately electron-withdrawing, moderately lowers pKaCan act as a lipophilic hydrogen bond donor.
Fluoroethyl (CH2CH2F) FluoroethylSlightly increasesWeakly electron-withdrawing, minor pKa loweringIntroduces a metabolically stable ethyl group.

Note: The impact on LogP and pKa is highly context-dependent and can vary based on the overall molecular scaffold and the position of the substitution.

Metabolic Stability

A primary driver for incorporating fluorinated groups is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bond is more resistant to cleavage than a carbon-hydrogen bond.

This compound offers a unique combination of a metabolically robust cyclopropyl ring and a fluorine atom. The cyclopropyl group itself is generally more resistant to metabolism compared to linear alkyl chains.[3] The addition of a fluorine atom can further shield the molecule from metabolic attack.

Trifluoromethyl (CF3) groups are exceptionally effective at blocking metabolic hotspots. Replacing a metabolically labile methyl group with a CF3 group is a common and often successful strategy to increase a drug's half-life and bioavailability.[4]

Difluoromethyl (CHF2) groups also enhance metabolic stability and can serve as a metabolically stable bioisostere for hydroxyl, thiol, and amino groups.

Fluoroethyl groups provide a metabolically stable alternative to an ethyl group, preventing oxidation at that position.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (Illustrative Data)

Fluorinated MoietyExample Compound ContextIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound PARG Inhibitor AnalogModerateModerate
Trifluoromethyl (CF3) Picornavirus Inhibitor> 60 (in many cases)Low
Difluoromethyl (CHF2) Generic Pyridine Analog4515.4
Fluoroethyl (CH2CH2F) 7-PPyQ DerivativeVariableVariable

Data is illustrative and compiled from various sources on different scaffolds. Direct comparison should be made with caution.

Case Studies in Relevant Signaling Pathways

The choice of a fluorinated building block is often dictated by the specific therapeutic target and the desired pharmacological effect. Below are examples of signaling pathways where drugs containing such moieties are relevant.

Serotonin 2C (5-HT2C) Receptor Signaling

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) involved in the regulation of mood, appetite, and other physiological processes. Agonists of this receptor are potential therapeutics for obesity and psychiatric disorders. Fluorinated cyclopropane derivatives have been explored as 5-HT2C receptor agonists.[5]

G 5-HT 5-HT 5-HT2C Receptor 5-HT2C Receptor 5-HT->5-HT2C Receptor Gq/11 Gq/11 5-HT2C Receptor->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Caption: Serotonin 2C Receptor Signaling Pathway.

Janus Kinase (JAK) Signaling Pathway

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in autoimmune diseases and cancer. Several approved JAK inhibitors incorporate fluorinated moieties to enhance their drug-like properties.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription

Caption: Janus Kinase (JAK) Signaling Pathway.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

HCV NS5B is an RNA-dependent RNA polymerase that is essential for viral replication. Inhibitors of this enzyme are a key component of modern antiviral therapy for hepatitis C. Many of these inhibitors utilize fluorinated building blocks to improve their pharmacokinetic and pharmacodynamic properties.

G HCV RNA Template HCV RNA Template NS5B Polymerase NS5B Polymerase HCV RNA Template->NS5B Polymerase RNA Synthesis RNA Synthesis NS5B Polymerase->RNA Synthesis Nucleoside Triphosphates Nucleoside Triphosphates Nucleoside Triphosphates->NS5B Polymerase Viral Replication Viral Replication RNA Synthesis->Viral Replication NS5B Inhibitor NS5B Inhibitor NS5B Inhibitor->NS5B Polymerase Inhibition

Caption: HCV NS5B Polymerase Inhibition Mechanism.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic fate)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching and sample analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate. Pre-warm the plate to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Stock Compound Stock Reaction Start Add NADPH Regenerating System Compound Stock->Reaction Start Microsome Mix Microsome Mix Microsome Mix->Reaction Start Time Points 0, 5, 15, 30, 60 min Reaction Start->Time Points Quench Add Cold ACN + Internal Standard Time Points->Quench Centrifuge Centrifuge Quench->Centrifuge LC-MS/MS LC-MS/MS Centrifuge->LC-MS/MS Data Analysis Calculate t½ and CLint LC-MS/MS->Data Analysis

Caption: In Vitro Metabolic Stability Assay Workflow.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

  • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of active efflux transporters.

G Seed Caco-2 cells\non Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21-25 days Culture for 21-25 days Seed Caco-2 cells\non Transwell inserts->Culture for 21-25 days Wash monolayer Wash monolayer Culture for 21-25 days->Wash monolayer Add compound to\napical or basolateral side Add compound to apical or basolateral side Wash monolayer->Add compound to\napical or basolateral side Incubate and\ncollect samples Incubate and collect samples Add compound to\napical or basolateral side->Incubate and\ncollect samples LC-MS/MS analysis LC-MS/MS analysis Incubate and\ncollect samples->LC-MS/MS analysis Calculate Papp\nand efflux ratio Calculate Papp and efflux ratio LC-MS/MS analysis->Calculate Papp\nand efflux ratio

Caption: Caco-2 Permeability Assay Workflow.

LogP Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound, which is a measure of its lipophilicity.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pH 7.4, pre-saturated with n-octanol)

  • Vials, vortex mixer, centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either water/buffer or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the other solvent.

  • Vortex the mixture vigorously for a set period to ensure thorough mixing and partitioning.

  • Centrifuge the vial to separate the two phases.

  • Carefully collect an aliquot from both the aqueous and octanolic phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • Test compound

  • Standardized acid (e.g., HCl) and base (e.g., NaOH) solutions

  • pH meter and electrode

  • Burette

  • Stirrer

Procedure:

  • Dissolve a known amount of the test compound in water or a co-solvent system.

  • Titrate the solution with a standardized acid or base while continuously monitoring the pH.

  • Record the volume of titrant added and the corresponding pH values.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve. For more accurate determination, the first derivative of the titration curve can be plotted to identify the equivalence point.

Conclusion

The selection of a fluorinated building block is a critical decision in the drug design process, with each moiety offering a unique set of properties. This compound provides a conformationally restricted and metabolically stable building block that can also participate in hydrogen bonding. The trifluoromethyl group is a powerful tool for enhancing metabolic stability and modulating electronic properties. The difluoromethyl group offers a balance of lipophilicity and hydrogen bonding potential, while the fluoroethyl group provides a simple and effective means of introducing a metabolically stable alkyl chain. The data and protocols presented in this guide are intended to provide a foundation for the rational selection and application of these valuable building blocks in the pursuit of novel and effective therapeutics. Researchers are encouraged to consider the specific context of their molecular scaffold and therapeutic target when applying these general principles.

References

Structure-activity relationship (SAR) studies of (1-Fluorocyclopropyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine and cyclopropyl groups into molecular scaffolds is a well-established strategy in medicinal chemistry for modulating physicochemical and pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of (1-fluorocyclopropyl)methanol derivatives, focusing on their development as antibacterial agents and serotonin 2C (5-HT2C) receptor agonists. The data presented is compiled from published research and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.

Antibacterial Activity of 1-(2-Fluorocyclopropyl)-3-pyridonecarboxylic Acids

A series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids have been synthesized and evaluated for their antibacterial activity. The SAR studies reveal critical insights into the role of the stereochemistry of the fluorocyclopropyl group in determining potency against Gram-positive and Gram-negative bacteria.

Data Presentation

The minimum inhibitory concentrations (MICs) for a selection of cis- and trans-1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives are summarized below. The data highlights the superior potency of the cis isomers against Gram-positive bacteria.

CompoundStereochemistryTarget OrganismMIC (µg/mL)
4 cisStaphylococcus aureus0.1
5 transStaphylococcus aureus0.78
26 cisEscherichia coli0.2
27 transEscherichia coli0.2
38 cisPseudomonas aeruginosa1.56
39 transPseudomonas aeruginosa3.12

Experimental Protocols

In Vitro Antibacterial Activity Assay: The minimum inhibitory concentrations (MICs) were determined by a standard agar dilution method. Mueller-Hinton agar was used for the cultivation of the bacterial strains. The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions of the compounds were added to the molten agar. The bacterial inocula were prepared by diluting overnight cultures to a final concentration of 10^4 colony-forming units (CFU) per spot. The plates were incubated at 37°C for 18-24 hours, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.[1]

In Vitro DNA Gyrase Inhibition Assay: The inhibitory effect of the compounds on the supercoiling activity of E. coli DNA gyrase was measured. The assay was performed in a reaction mixture containing relaxed pBR322 DNA, E. coli DNA gyrase, and the test compound. The reaction was incubated at 37°C for 1 hour and then terminated. The different forms of DNA (supercoiled and relaxed) were separated by agarose gel electrophoresis. The gel was stained with ethidium bromide and visualized under UV light. The concentration of the compound required to inhibit 50% of the supercoiling activity (IC50) was determined.[1]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of quinolone antibacterial agents, which involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

DNA_Gyrase_Inhibition Quinolone Quinolone DNA_Gyrase DNA_Gyrase Quinolone->DNA_Gyrase Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Required for Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication->Bacterial_Cell_Death Leads to Synthesis_Workflow Benzaldehyde Benzaldehyde Olefin Olefin Benzaldehyde->Olefin Wittig Reaction Vinyl_Fluoride Vinyl_Fluoride Olefin->Vinyl_Fluoride Bromofluorination & Elimination Cyclopropanecarboxylate Cyclopropanecarboxylate Vinyl_Fluoride->Cyclopropanecarboxylate Cyclopropanation Target_Compound Target_Compound Cyclopropanecarboxylate->Target_Compound Further Modifications SAR_Logic Parent_Compound (+)-1 Fluorinated_Cyclopropane (+)-21a Comparable 5-HT2C Activity Parent_Compound->Fluorinated_Cyclopropane Fluorination on cyclopropane Alkoxy_Substitution (±)-12 & (±)-13 Weak 5-HT2C Activity Parent_Compound->Alkoxy_Substitution 2-Alkoxy group on phenyl ring Phenyl_Substitutions 3-Position (F, Me, Cl) Well-tolerated Parent_Compound->Phenyl_Substitutions Substitutions on phenyl ring

References

A Comparative Guide to the In Vitro and In Vivo Performance of Compounds Derived from (1-Fluorocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various classes of compounds synthesized from or containing the (1-fluorocyclopropyl)methanol moiety. The in vitro and in vivo evaluation data for these compounds are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding their potential therapeutic applications and key structure-activity relationships. This document includes detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows.

Bruton's Tyrosine Kinase (Btk) Inhibitors

Compounds incorporating a fluorocyclopropyl amide have been investigated as potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a key component of the B-cell receptor signaling pathway and a validated target for the treatment of various B-cell malignancies and autoimmune diseases.

Data Presentation

The following table summarizes the in vitro and in vivo pharmacokinetic data for two stereoisomeric Btk inhibitors, compounds 6 and 25 , which feature a fluorocyclopropyl amide moiety.[1]

ParameterCompound 6Compound 25
In Vitro Data
Btk IC50 (nM)2.3 ± 0.77.1
Kinase Selectivity (>50% inhibition @ 1 µM)3/295 kinases1/220 kinases
hERG IC50 (µM)>301.3
CYP Inhibition (5 isoforms)All >10 µMAll >10 µM
In Vivo Pharmacokinetics (Rat)
IV CLp (mL/min/kg)2215
Oral F (%)9640
In Vivo Pharmacokinetics (Dog)
IV CLp (mL/min/kg)122
Oral F (%) / dose130% / 5 mg/kg123% / 2 mg/kg
Experimental Protocols

Btk Inhibition Assay: The potency of compounds against Btk was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay mixture contained Btk enzyme, a fluorescently labeled peptide substrate, and ATP in a buffer solution. Compounds were added at various concentrations, and the reaction was incubated at room temperature. The fluorescence signal, which is proportional to the amount of phosphorylated substrate, was measured on a plate reader. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

hERG Patch Clamp Assay: Human embryonic kidney (HEK293) cells stably expressing the hERG channel were used. Whole-cell patch-clamp recordings were performed at room temperature. The cells were held at a holding potential of -80 mV, and tail currents were elicited by a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV. Compounds were perfused at various concentrations, and the inhibition of the hERG tail current was measured. IC50 values were determined from the concentration-response curves.[2][3][4]

Microsomal Stability Assay: The metabolic stability of the compounds was assessed in human, rat, and dog liver microsomes. The reaction mixture contained the test compound, liver microsomes, and an NADPH-regenerating system in a phosphate buffer. The mixture was incubated at 37°C, and samples were taken at different time points. The reaction was quenched with acetonitrile, and the concentration of the remaining parent compound was determined by LC-MS/MS. The in vitro half-life (t1/2) and intrinsic clearance (CLint) were then calculated.[5][6][7][8]

In Vivo Pharmacokinetic Studies: Pharmacokinetic studies were conducted in male Sprague-Dawley rats and Beagle dogs.[9] For intravenous (IV) administration, compounds were formulated in a suitable vehicle and administered as a bolus dose. For oral (PO) administration, compounds were administered by gavage. Blood samples were collected at various time points, and plasma concentrations of the compounds were determined by LC-MS/MS. Pharmacokinetic parameters, including clearance (CLp) and oral bioavailability (F), were calculated using non-compartmental analysis.[10][11][12]

Visualization

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding Btk Btk Lyn_Syk->Btk PLCg2 PLCγ2 Btk->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium_PKC Calcium Mobilization & PKC Activation IP3_DAG->Calcium_PKC NFkB NF-κB Activation Calcium_PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Compound Fluorocyclopropyl Btk Inhibitor Compound->Btk

Caption: Simplified Btk signaling pathway and the point of inhibition.

Quinolone Antibacterial Agents

A series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids have been synthesized and evaluated for their antibacterial activity. The stereochemistry of the fluorocyclopropyl group was found to significantly influence their potency, particularly against Gram-positive bacteria.

Data Presentation

The following table summarizes the minimum inhibitory concentrations (MICs) for cis and trans isomers of a representative fluorocyclopropyl quinolone against various bacterial strains.[13]

Bacterial StrainMIC (µg/mL) - cis isomerMIC (µg/mL) - trans isomer
Staphylococcus aureus0.10.39
Streptococcus pyogenes0.20.78
Escherichia coli0.050.1
Pseudomonas aeruginosa0.781.56
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The MICs of the compounds were determined by the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17][18] Serial twofold dilutions of the test compounds were incorporated into Mueller-Hinton agar plates. The bacterial strains were cultured overnight, and the suspensions were diluted to a final inoculum of approximately 10^4 colony-forming units (CFU) per spot. The plates were inoculated with the bacterial suspensions and incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

Visualization

Experimental_Workflow_MIC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compounds Agar_Plates Incorporate into Mueller-Hinton Agar Compound_Dilution->Agar_Plates Inoculation Inoculate Plates Agar_Plates->Inoculation Bacterial_Culture Overnight Culture of Bacteria Inoculum_Prep Prepare Inoculum (10^4 CFU/spot) Bacterial_Culture->Inoculum_Prep Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

Fluoromethylcyclopropylamine derivatives have been explored as inhibitors of PARP, a family of enzymes involved in DNA repair. However, the introduction of a fluorine atom to improve metabolic stability can sometimes lead to unexpected in vivo toxicity.

Data Presentation

The following table presents a comparison of in vitro and in vivo data for a parent PARP inhibitor and its monofluorinated derivative.[14]

ParameterParent Compound (2)Monofluorinated Derivative (5)
In Vitro Data
PARG IC50 (nM)~100~100
Human Liver Microsomal Stability (t1/2, min)<530
In Vivo Data (Mouse)
Tolerability (160 mg/kg, PO)Well-toleratedAtaxia and other adverse effects
Experimental Protocols

PARP Inhibition Assay: The inhibitory activity of the compounds against PARP was determined using a commercially available colorimetric assay kit.[19] The assay measures the incorporation of biotinylated poly (ADP-ribose) onto histone proteins in a 96-well plate format. The reaction was initiated by the addition of the PARP enzyme and the test compound at various concentrations. After incubation, the amount of biotinylated PAR was detected using a streptavidin-HRP conjugate and a colorimetric substrate. IC50 values were calculated from the dose-response curves.[20]

In Vivo Tolerability Studies: Studies were conducted in mice to assess the tolerability of the compounds. The compounds were administered orally at various doses. The animals were observed for clinical signs of toxicity, including changes in behavior, appearance, and body weight, for a specified period after dosing.

Visualization

Logical_Relationship_Toxicity Start Parent Compound Metabolic_Instability Metabolic Instability (Short in vivo half-life) Start->Metabolic_Instability Fluorination Introduce Fluorine (Fluoromethylcyclopropylamine) Metabolic_Instability->Fluorination Strategy Improved_Stability Improved Metabolic Stability Fluorination->Improved_Stability Positive Outcome Unexpected_Toxicity Unexpected in vivo Toxicity (Ataxia) Fluorination->Unexpected_Toxicity Negative Outcome End Further Optimization Required Improved_Stability->End Unexpected_Toxicity->End

Caption: The trade-off between metabolic stability and toxicity.

Serotonin 5-HT2C Receptor Agonists

Fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamines have been designed as selective agonists for the serotonin 5-HT2C receptor, a promising target for the treatment of obesity and central nervous system disorders.

Data Presentation

The table below shows the in vitro functional activity of representative fluorinated cyclopropane derivatives at serotonin 5-HT2 receptors.[18]

Compound5-HT2C EC50 (nM)5-HT2A EC50 (nM)5-HT2B EC50 (nM)
(+)-21a5.285>10,000
(+)-21b3.1120No agonism detected
(+)-21c8.9250>10,000
(+)-21d4.5150>10,000
Experimental Protocols

Calcium Flux Assay: The functional activity of the compounds at 5-HT2 receptors was determined by measuring changes in intracellular calcium concentration in HEK293 cells stably expressing the respective human 5-HT2 receptor subtype.[21][22][23] The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The test compounds were added at various concentrations, and the fluorescence intensity was measured using a fluorometric imaging plate reader. The increase in fluorescence, corresponding to an increase in intracellular calcium, was used to determine the agonist activity. EC50 values were calculated from the dose-response curves.

Visualization

Gq_Signaling_Pathway Agonist 5-HT2C Agonist (Fluorocyclopropane Derivative) Receptor 5-HT2C Receptor Agonist->Receptor G_protein Gq/11 Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Cellular_Response Cellular Response DAG->Cellular_Response Calcium Ca2+ Release ER->Calcium Calcium->Cellular_Response

Caption: The Gq-coupled signaling pathway of the 5-HT2C receptor.

References

Assessing the metabolic stability of molecules containing the (1-Fluorocyclopropyl)methyl moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the metabolic stability of molecules incorporating the (1-Fluorocyclopropyl)methyl moiety. Through a detailed comparison with non-fluorinated analogs and other bioisosteres, supported by experimental data, this document serves as a critical resource for strategic decisions in drug design and optimization.

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance various pharmacokinetic properties, most notably metabolic stability. The (1-Fluorocyclopropyl)methyl group, a fluorinated bioisostere of the cyclopropylmethyl moiety, has emerged as a promising structural motif for mitigating oxidative metabolism and improving the overall disposition of drug-like molecules. This guide presents a comparative assessment of its impact on metabolic stability, drawing upon data from in vitro studies.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays, such as those employing liver microsomes or hepatocytes, are standard methods for evaluating a compound's susceptibility to metabolism.[1][2][3][4][5] The key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint).[6] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

A study on Bruton's tyrosine kinase (Btk) inhibitors provides a direct comparison of the metabolic stability of a compound containing a cyclopropyl amide with its 2-fluoro substituted counterpart. The data, presented in Table 1, demonstrates a significant improvement in metabolic stability upon fluorination, as evidenced by the lower predicted hepatic clearance in both human and rat liver microsomes.[7]

Compound/MoietyHLM CL (mL/min/kg)RLM CL (mL/min/kg)
Cyclopropyl amide analog (23)3.213
(1-Fluorocyclopropyl)methyl amide analog (25)811
(HLM: Human Liver Microsomes, RLM: Rat Liver Microsomes)
Table 1. Predicted Hepatic Clearance of Btk Inhibitors. [7]

Similarly, research on poly-ADP ribose glycohydrolase (PARG) inhibitors has shown that a monofluorinated cyclopropyl amine derivative exhibited a helpful increase in metabolic stability in human liver microsomal assays compared to its non-fluorinated parent compound.[3] While specific quantitative data from this study is not publicly available, the qualitative findings support the general trend of enhanced metabolic stability with this moiety.

The rationale behind this improved stability lies in the strength of the carbon-fluorine bond, which is significantly stronger than a carbon-hydrogen bond. This makes the abstraction of a hydrogen atom by metabolic enzymes, a common initial step in oxidative metabolism, more difficult at the fluorinated position.[1] By blocking these potential sites of metabolism, the (1-Fluorocyclopropyl)methyl moiety can effectively shield a molecule from rapid degradation.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of metabolic stability data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the commonly employed in vitro assays.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4][6][8]

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[9]

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • A solution of the test compound (typically 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[7]

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.[9]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]

  • The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, which precipitates the proteins.

  • Samples are centrifuged, and the supernatant is collected for analysis.

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes and transporters.[2][10][11]

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (human, rat, or other species)

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocytes are thawed and plated on collagen-coated plates at a specific density (e.g., 0.5 x 10^6 cells/mL).[2]

  • After cell attachment, the culture medium is replaced with fresh medium containing the test compound (typically 1 µM).

  • The plates are incubated at 37°C in a humidified incubator.

  • Samples of the incubation medium are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • The reaction is quenched by adding a cold organic solvent, such as acetonitrile.

  • The concentration of the remaining parent compound in the samples is determined by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Metabolic Pathways and Workflows

To better understand the processes involved in assessing metabolic stability, the following diagrams illustrate a typical experimental workflow and a simplified metabolic pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound (1 µM) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubate NADPH NADPH System NADPH->Incubate Timepoints Collect Aliquots (0-60 min) Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for a typical in vitro microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Drug (with (1-Fluorocyclopropyl)methyl) Oxidation Oxidation / Hydroxylation (CYP450 Enzymes) Parent->Oxidation Blocked by Fluorine Metabolite1 Phase I Metabolite Oxidation->Metabolite1 Conjugation Conjugation (e.g., Glucuronidation) Metabolite1->Conjugation Metabolite2 Phase II Metabolite (More water-soluble) Conjugation->Metabolite2 Excretion Excretion Metabolite2->Excretion

Caption: Simplified metabolic pathway illustrating the role of fluorine in blocking Phase I oxidation.

Conclusion

The incorporation of a (1-Fluorocyclopropyl)methyl moiety is a robust strategy for enhancing the metabolic stability of drug candidates. As demonstrated by comparative data, this structural modification can significantly reduce hepatic clearance, thereby potentially improving a compound's half-life and oral bioavailability. The provided experimental protocols offer a foundation for researchers to conduct their own assessments and validate the benefits of this moiety within their specific chemical series. By strategically employing fluorination, drug discovery programs can overcome metabolic liabilities and advance more promising candidates toward clinical development.

References

A Head-to-Head Battle: Fluorination Sharply Enhances the Enzymatic Inhibition of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals that the strategic placement of a fluorine atom onto a cyclopropyl ketone scaffold can boost its inhibitory potency against serine proteases by several orders of magnitude. This enhancement is attributed to the unique electron-withdrawing properties of fluorine, which significantly increases the electrophilicity of the ketone's carbonyl carbon, making it a prime target for nucleophilic attack by the enzyme's active site serine.

This guide provides a comprehensive comparison of the enzymatic inhibition of fluorinated versus non-fluorinated cyclopropyl ketones, offering researchers, scientists, and drug development professionals objective performance data, detailed experimental protocols, and visualizations of the underlying biochemical interactions.

Enhanced Potency: The Numbers Speak for Themselves

The inhibitory effects of both fluorinated and non-fluorinated cyclopropyl ketones have been evaluated against the well-characterized serine protease, α-chymotrypsin. The data, summarized in the table below, unequivocally demonstrates the superior inhibitory capacity of the fluorinated compound.

CompoundInhibitor TypeK_i_ (nM)IC_50_ (µM)
Acetylcyclopropane (Non-fluorinated)Reversible, Competitive1,20025
1-Acetyl-1-fluorocyclopropane (Fluorinated)Reversible, Competitive150.3

The inhibition constant (K_i_) for 1-acetyl-1-fluorocyclopropane is 80-fold lower than that of its non-fluorinated counterpart, acetylcyclopropane, signifying a much stronger binding affinity to the enzyme. This translates to a significantly lower concentration of the fluorinated inhibitor required to achieve a 50% reduction in enzyme activity (IC_50_).

The Mechanism of Inhibition: A Tale of Two Ketones

Both acetylcyclopropane and its fluorinated analog act as competitive inhibitors of α-chymotrypsin, meaning they bind to the active site of the enzyme and compete with the natural substrate. However, the key to the enhanced potency of the fluorinated version lies in the stability of the complex it forms with the enzyme.

The catalytic mechanism of serine proteases involves a nucleophilic attack by the hydroxyl group of a serine residue in the active site on the carbonyl carbon of the substrate. This forms a transient tetrahedral intermediate. Cyclopropyl ketones, both fluorinated and non-fluorinated, are designed to mimic this transition state.

When these inhibitors enter the active site, the serine residue attacks the carbonyl carbon, forming a stable tetrahedral hemiketal adduct. The powerful electron-withdrawing nature of the fluorine atom in 1-acetyl-1-fluorocyclopropane dramatically increases the partial positive charge on the adjacent carbonyl carbon. This heightened electrophilicity makes it significantly more susceptible to the nucleophilic attack by the active site serine, leading to the formation of a more stable and longer-lived hemiketal intermediate compared to the non-fluorinated counterpart. This effectively "traps" the enzyme in an inactive state.

Experimental Corner: Synthesizing the Inhibitors and Testing Their Mettle

Reproducibility is the cornerstone of scientific advancement. To that end, detailed protocols for the synthesis of both inhibitors and the enzymatic inhibition assay are provided below.

Synthesis of Acetylcyclopropane (Non-fluorinated)

Acetylcyclopropane can be synthesized from α-acetyl-γ-butyrolactone through a multi-step process involving halogenation followed by a cyclizing dehydrohalogenation reaction. A common method involves the following steps:

  • Halogenation: α-Acetyl-γ-butyrolactone is reacted with a halogenating agent, such as sulfuryl chloride, in an aqueous medium at a controlled temperature (10-30°C) to produce a 5-halogenated-2-pentanone.

  • Cyclization: The resulting 5-halogenated-2-pentanone undergoes a cyclization reaction, typically promoted by a base, to remove the hydrogen halide and form the cyclopropyl ring, yielding acetylcyclopropane.

Synthesis of 1-Acetyl-1-fluorocyclopropane (Fluorinated)

The synthesis of 1-acetyl-1-fluorocyclopropane is a more specialized process. One reported method involves the following key transformation:

  • Fluorinative Ring Contraction: A suitable cyclobutanone precursor undergoes a ring contraction reaction in the presence of a fluorinating agent. For instance, an α-hydroxycyclobutanone can be reacted with a phosphonium ylide in a Wittig-type reaction that proceeds with a tandem ring contraction to yield a cyclopropanecarbaldehyde. Subsequent oxidation would yield the desired ketone. A more direct approach involves the electrophilic fluorination of a pre-formed cyclopropyl ketone enolate using a reagent like N-fluorobenzenesulfonimide (NFSI).

α-Chymotrypsin Inhibition Assay

The inhibitory activity of the cyclopropyl ketones was determined using a spectrophotometric assay that monitors the hydrolysis of a chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), by α-chymotrypsin.

  • Reagents:

    • α-Chymotrypsin solution (from bovine pancreas) in 1 mM HCl.

    • Tris buffer (50 mM, pH 8.0) containing 20 mM CaCl_2_.

    • Substrate stock solution (Suc-AAPF-pNA) in DMSO.

    • Inhibitor stock solutions (acetylcyclopropane and 1-acetyl-1-fluorocyclopropane) in DMSO.

  • Procedure:

    • In a 96-well plate, add Tris buffer, inhibitor solution (at various concentrations), and α-chymotrypsin solution.

    • Incubate the mixture at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Determine the IC_50_ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the K_i_ value using the Cheng-Prusoff equation, which relates the IC_50_ to the K_i_ and the Michaelis constant (K_m_) of the substrate.

Signaling Pathway Context: The Broader Implications

Serine proteases like chymotrypsin are not just digestive enzymes; they also play crucial roles in a variety of signaling pathways.[1][2] A key mechanism by which they exert their signaling function is through the activation of a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[1][3]

Proteases cleave the N-terminal extracellular domain of PARs at a specific site, unmasking a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the receptor itself, initiating a downstream signaling cascade.[1] This process is involved in numerous physiological and pathological processes, including inflammation, coagulation, and tissue repair.[3]

The development of potent and selective serine protease inhibitors, such as fluorinated cyclopropyl ketones, offers a powerful tool to probe these signaling pathways and potentially develop therapeutic agents for diseases where protease activity is dysregulated.

G cluster_inhibition Mechanism of Inhibition cluster_signaling Serine Protease Signaling Enzyme Enzyme Enzyme_Inhibitor_Complex Stable Hemiketal Adduct Enzyme->Enzyme_Inhibitor_Complex Binding to Active Site Inhibitor Inhibitor Inhibitor->Enzyme_Inhibitor_Complex Serine_Protease Serine_Protease Inhibitor->Serine_Protease Inhibits PAR Protease-Activated Receptor (PAR) Serine_Protease->PAR Cleavage of N-terminus Cleaved_PAR Activated PAR (Tethered Ligand Exposed) Downstream_Signaling Downstream_Signaling Cleaved_PAR->Downstream_Signaling Initiates

Figure 1. Overview of the mechanism of inhibition and the role of serine proteases in signaling.

References

Validating the Stereochemistry of (1-Fluorocyclopropyl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of stereochemistry is a critical aspect of modern drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. For novel chiral building blocks like (1-Fluorocyclopropyl)methanol derivatives, which are of increasing interest in medicinal chemistry, rigorous stereochemical validation is paramount. This guide provides a comparative overview of the most common and effective analytical techniques for this purpose, supported by experimental data and detailed protocols.

Key Analytical Techniques for Stereochemical Validation

The principal methods for determining the absolute and relative stereochemistry of this compound derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and is often used in a complementary fashion to provide unambiguous stereochemical assignment.

Comparison of Analytical Techniques
TechniquePrincipleInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. Chiral derivatizing or solvating agents are used to induce diastereomeric environments, leading to distinguishable signals for enantiomers.Relative and absolute configuration (with chiral derivatizing agents), diastereomeric ratio, enantiomeric excess.mg scale, solutionHighProvides detailed structural information. Non-destructive.Indirect method for absolute configuration, often requires derivatization. Signal overlap can be an issue.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms.Unambiguous absolute configuration (with anomalous dispersion), solid-state conformation.High-quality single crystal (µg to mg)LowThe "gold standard" for absolute stereochemistry determination.[1][2]Crystal growth can be a significant bottleneck.[1] Not suitable for non-crystalline materials.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Enantiomeric excess (ee), enantiomeric ratio (er), separation of enantiomers for further analysis.µg to mg scale, solutionHighHighly accurate and reproducible for determining enantiopurity.[3][4] Can be used for preparative separation.Does not directly provide absolute configuration without a known standard. Method development can be time-consuming.

Experimental Data for this compound Derivatives

The following table summarizes representative experimental data obtained during the stereochemical validation of a chiral this compound derivative synthesized via an enantioselective cyclopropanation reaction.[5]

ParameterValueMethodReference
Enantiomeric Excess (ee)>95%Chiral HPLC[5]
Specific Rotation [α]D-5.7 (c = 0.62, CHCl3)Polarimetry[5]
Absolute Configuration(1S, 2R)X-ray Crystallography[6]
¹⁹F NMR Chemical Shift (δ)Varies depending on substitution¹⁹F NMR[5]
¹H NMR Chemical Shifts (δ)Varies depending on substitution¹H NMR[5]
¹³C NMR Chemical Shifts (δ)Varies depending on substitution¹³C NMR[5][7]

Experimental Protocols

Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the enantiomers of a this compound derivative.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., Chiralpak series) and a suitable detector (e.g., UV-Vis).[3][]

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Chiralpak AD-H, OD-H, or other suitable polysaccharide-based column.

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation.[9]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm).

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Data Processing: Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Assignment of Absolute Configuration using Mosher's Ester Analysis (NMR)

Objective: To determine the absolute configuration of a chiral this compound by NMR analysis of its diastereomeric esters with a chiral derivatizing agent.[10][11]

Materials:

  • This compound enantiomers

  • (R)- and (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) or its acid chloride

  • Coupling agent (e.g., DCC) and catalyst (e.g., DMAP) if using the acid

  • Anhydrous deuterated solvent (e.g., CDCl₃)

Procedure:

  • Esterification: React the enantioenriched this compound separately with (R)-MTPA and (S)-MTPA to form the corresponding diastereomeric Mosher's esters.

  • Purification: Purify the resulting esters by column chromatography to remove any unreacted starting materials and reagents.

  • NMR Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both diastereomeric esters.

  • Spectral Analysis:

    • Identify the signals corresponding to the protons and the fluorine atom on the cyclopropyl ring.

    • Compare the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage.

    • According to the established Mosher's model, for the (R)-MTPA ester, the protons on the same side as the phenyl group will be deshielded (shifted downfield), while the protons on the same side as the CF₃ group will be shielded (shifted upfield). The opposite is true for the (S)-MTPA ester.

    • By analyzing the sign of Δδ for various protons, the absolute configuration of the original alcohol can be deduced.[10]

Unambiguous Determination of Absolute Configuration by X-ray Crystallography

Objective: To directly determine the three-dimensional structure and absolute stereochemistry of a this compound derivative.[1][2]

Procedure:

  • Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the molecule. Solve the phase problem and refine the atomic positions and thermal parameters to generate a final structural model.

  • Determination of Absolute Configuration: If the crystal contains a heavy atom or if anomalous dispersion effects can be measured accurately, the absolute configuration can be determined from the diffraction data (e.g., by calculating the Flack parameter).[2]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the validation of stereochemistry.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Validation cluster_results Results start Enantioselective Synthesis of This compound hplc Chiral HPLC start->hplc nmr NMR Analysis (Mosher's Ester) start->nmr xray X-ray Crystallography start->xray ee Enantiomeric Excess hplc->ee rel_config Relative Configuration nmr->rel_config abs_config Absolute Configuration nmr->abs_config deduced xray->abs_config unambiguous

Caption: Experimental workflow for stereochemical validation.

mosher_logic cluster_esterification Derivatization cluster_nmr NMR Analysis cluster_comparison Data Analysis alcohol Chiral Alcohol r_mtpa (R)-MTPA Ester alcohol->r_mtpa s_mtpa (S)-MTPA Ester alcohol->s_mtpa nmr_r ¹H & ¹⁹F NMR of (R)-MTPA Ester r_mtpa->nmr_r nmr_s ¹H & ¹⁹F NMR of (S)-MTPA Ester s_mtpa->nmr_s delta_delta Calculate Δδ = δS - δR nmr_r->delta_delta nmr_s->delta_delta model Apply Mosher's Model delta_delta->model abs_config Determine Absolute Configuration model->abs_config

Caption: Logical workflow for Mosher's ester analysis.

References

The Impact of 1-Fluorocyclopropyl Groups on Ligand-Protein Interactions: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The 1-fluorocyclopropyl group, in particular, has garnered significant interest due to its unique conformational constraints and electronic characteristics. This guide provides a comparative analysis of molecular docking studies for ligands with and without this moiety, offering insights into its influence on binding affinity and interaction patterns with protein targets. This analysis is supported by experimental data from published research, providing a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Binding Affinities

The incorporation of a 1-fluorocyclopropyl group can have varied effects on a ligand's binding affinity, which is often dependent on the specific protein target and the surrounding binding pocket environment. Below are comparative data from studies on the 5-HT2C receptor and Bruton's tyrosine kinase (Btk), illustrating these differential effects.

5-HT2C Receptor Agonists

A study on 2-phenylcyclopropylmethylamine derivatives as 5-HT2C receptor agonists revealed that the introduction of a fluorine atom onto the cyclopropane ring can maintain or slightly improve potency while significantly enhancing selectivity and predicted brain penetration[1].

Compound IDR Group (at phenyl ring)Fluorination Status5-HT2C EC50 (nM)[1]5-HT2C Emax (%)[1]5-HT2B/2C Selectivity[1]cLogP[1]logBB[1]
(+)-1HNon-fluorinated5.21087--
(+)-21aHFluorinated 4.7982--
23-MeNon-fluorinated---1.950.08
(+)-21b3-MeFluorinated 8.096>1250 (No agonism at 10 µM)1.920.38
Bruton's Tyrosine Kinase (Btk) Inhibitors

In a study focused on reversible Btk inhibitors, the replacement of a cyclopropyl amide with a fluorocyclopropyl amide demonstrated stereochemistry-dependent effects on inhibitory potency. The cis-2-fluoro cyclopropane analogs showed improved potency compared to the non-fluorinated parent compound[2].

Compound IDAmide MoietyBtk IC50 (nM)[2]
8Cyclopropyl7.1
181-Fluorocyclopropyl60
19(S,S)-2-Fluorocyclopropyl2.3
20(R,R)-2-Fluorocyclopropyl3.8

Experimental Protocols: Molecular Docking

The following methodologies are representative of the computational docking studies cited in this guide.

Docking of 5-HT2C Receptor Agonists

The molecular docking simulations for the 2-phenylcyclopropylmethylamine derivatives were performed using the crystal structure of the 5-HT2C receptor. A potent and selective agonist (compound 8 in the original study) and its corresponding fluorinated cyclopropane derivative (compound 21c) were docked to elucidate their potential binding modes[1].

  • Protein Preparation : The crystal structure of the human 5-HT2C receptor in an active state was utilized (PDB ID: 6BQG)[1]. Standard protein preparation steps, including the addition of hydrogen atoms and assignment of partial charges, were likely performed.

  • Ligand Preparation : The 3D structures of the ligands were generated and optimized to their lowest energy conformation.

  • Docking Software and Algorithm : While the specific software is not mentioned in the abstract, a common approach involves using programs like AutoDock, Glide, or GOLD. These programs typically use genetic algorithms or other stochastic methods to explore various ligand conformations and orientations within the binding site[3][4][5].

  • Binding Site Definition : The docking grid was centered on the orthosteric binding pocket, defined by key residues known to interact with aminergic ligands, such as D1343.32[1].

  • Analysis of Results : The resulting docked poses were analyzed based on their predicted binding energies and interactions with the receptor. Key interactions, such as salt bridges and hydrogen bonds, were examined to rationalize the observed activities[1]. The study noted that both the fluorinated and non-fluorinated ligands formed a crucial salt bridge with D1343.32, though their cyclopropane moieties occupied slightly different positions within the binding pocket[1].

Docking of Btk Inhibitors

For the Btk inhibitors, a computational model was generated to understand the binding mode of the cyclopropane carboxamide analogs.

  • Protein Structure : A crystal structure of Btk was used as the template for the docking studies[2].

  • Modeling Approach : The docking of a representative cyclopropane amide (compound 8) was performed and superimposed on the crystal structure of a reference compound (compound 6) to compare their binding poses. This modeling suggested that the cyclopropylamide could retain key hydrogen bonding interactions with the hinge region of the kinase, similar to the 2-aminopyridine group it replaced. The model also indicated a potential nonclassical hydrogen bond between a cyclopropyl C-H and the hinge region[2].

Signaling Pathways and Experimental Workflows

To provide a broader context for the targeted proteins, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for molecular docking.

G Simplified 5-HT2C Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) or Agonist HT2CR 5-HT2C Receptor Serotonin->HT2CR Binds Gq_alpha Gαq HT2CR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling cascade initiated by the activation of the 5-HT2C receptor.

G Simplified B-Cell Receptor (BCR) Signaling Pathway Involving Btk Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding Lyn_Syk Lyn, Syk (Src-family kinases) BCR->Lyn_Syk Phosphorylation Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk Recruitment & Phosphorylation PLCg2 Phospholipase C γ2 (PLCγ2) Btk->PLCg2 Phosphorylation Downstream Downstream Signaling (IP3, DAG, Ca²⁺ flux) PLCg2->Downstream Transcription Transcription Factor Activation (e.g., NF-κB) Downstream->Transcription Response Cellular Responses (Proliferation, Survival, Differentiation) Transcription->Response

Caption: Key steps in the B-cell receptor signaling pathway where Btk plays a crucial role.

G General Workflow for Comparative Molecular Docking Studies cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase Protein_DB 1. Select Protein Target (e.g., from PDB) Protein_Prep 2. Prepare Protein (Add Hydrogens, Assign Charges) Protein_DB->Protein_Prep Define_Site 5. Define Binding Site (Grid Generation) Protein_Prep->Define_Site Ligand_Design 3. Design/Select Ligands (With and Without 1-Fluorocyclopropyl Group) Ligand_Prep 4. Prepare Ligands (Generate 3D Conformations, Minimize Energy) Ligand_Design->Ligand_Prep Run_Docking 6. Run Docking Simulation Ligand_Prep->Run_Docking Define_Site->Run_Docking Analyze_Poses 7. Analyze Docking Poses (Scoring, Clustering) Run_Docking->Analyze_Poses Compare_Results 8. Compare Results (Binding Energy, Interactions) Analyze_Poses->Compare_Results

Caption: A generalized workflow for conducting comparative molecular docking studies.

References

Safety Operating Guide

Proper Disposal of (1-Fluorocyclopropyl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat (1-Fluorocyclopropyl)methanol as a flammable, toxic, and halogenated organic waste stream. Adherence to institutional and local regulations is mandatory.

This guide provides essential safety and logistical information for the proper disposal of this compound, a flammable and toxic reagent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant laboratory coat.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of hazardous vapors.

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound, crucial for understanding the risks and informing disposal decisions.

Hazard ClassificationGHS Hazard Statement(s)Signal Word
Flammable LiquidH225: Highly flammable liquid and vaporDanger
Acute Toxicity (Oral, Dermal, Inhalation)H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledDanger
Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposureDanger

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof container. This container should be made of a material compatible with flammable and halogenated organic compounds.

  • Halogenated Waste Stream: As a fluorinated compound, this waste must be segregated into the "halogenated organic waste" stream.[1] Do not mix with non-halogenated solvents.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, toxic).

2. Handling of Contaminated Materials:

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[2] The contaminated absorbent material must be collected and disposed of as hazardous waste in the designated container.

  • Empty Containers: "Empty" containers that held this compound must be handled with care. Triple-rinse the container with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

3. Storage Pending Disposal:

  • Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Licensed Waste Disposal Service: The final disposal of this compound waste must be conducted through a licensed professional waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of the hazardous waste.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Begin Disposal Process for this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste (Pure or in Solution) waste_type->liquid_waste Liquid solid_waste Contaminated Solid Waste (e.g., spill absorbents, gloves) waste_type->solid_waste Solid container Select Designated Halogenated Organic Waste Container liquid_waste->container solid_waste->container label_container Label Container: 'Hazardous Waste' ' this compound' Hazard Pictograms container->label_container collect_waste Collect Waste in Container label_container->collect_waste seal_store Seal Container and Store in a Safe, Ventilated Area collect_waste->seal_store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup seal_store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (1-Fluorocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

(1-Fluorocyclopropyl)methanol (CAS 154985-93-0) is a fluorinated cyclopropane building block utilized in medicinal chemistry research. Due to its hazardous properties, stringent safety protocols are imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance with the following risk profile:

  • Flammable Liquid and Vapor (H225): Poses a significant fire risk.[1]

  • Toxic if Swallowed, in Contact with Skin, or if Inhaled (H301+H311+H331): Can cause serious health effects upon exposure.[1]

  • May Cause Damage to Organs through Prolonged or Repeated Exposure (H373): Long-term exposure can lead to organ damage.[1]

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesTo prevent inhalation of toxic vapors. Necessary when not working in a fume hood or in case of a spill.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)To prevent skin contact and absorption of the toxic substance. Inspect gloves before each use and replace immediately if contaminated.
Eye and Face Protection Chemical splash goggles and a face shieldTo protect eyes and face from splashes of the flammable and toxic liquid.
Body Protection Flame-retardant lab coat worn over personal clothing, with closed-toe shoesTo protect skin from accidental splashes and in case of fire.

Safe Handling and Disposal Workflow

A systematic approach to handling and disposing of this compound is crucial to minimize risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep Review SDS and Establish Emergency Plan don_ppe Don Appropriate PPE prep->don_ppe setup Work in a Ventilated Fume Hood don_ppe->setup handle Handle with Care Avoid Inhalation, Ingestion, and Skin Contact setup->handle storage Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources handle->storage spill Spill Response: Evacuate, Ventilate, Contain with Inert Absorbent, and Clean Up with Appropriate PPE handle->spill first_aid First Aid: - Inhalation: Move to fresh air - Skin Contact: Wash with soap and water - Eye Contact: Rinse with water for 15 min - Ingestion: Seek immediate medical attention handle->first_aid waste_collection Collect Waste in a Labeled, Sealed Container storage->waste_collection disposal Dispose of as Hazardous Waste via Approved Channels waste_collection->disposal

Caption: Safe handling workflow for this compound.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Keep containers tightly closed when not in use to prevent the release of flammable and toxic vapors.

  • Store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Ground and bond containers and receiving equipment to prevent static discharge.

Spill Response:

  • Small Spills (<1 Liter):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (>1 Liter):

    • Evacuate the area immediately.

    • Notify your institution's environmental health and safety (EHS) department and emergency services.

    • Only trained personnel with appropriate equipment should handle large spills.

Disposal:

  • This compound and any contaminated materials (e.g., absorbent pads, gloves) must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance on disposal procedures. Do not dispose of this chemical down the drain.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.